molecular formula C13H24O4 B102836 Dibutyl 2-methylbutanedioate CAS No. 18447-89-7

Dibutyl 2-methylbutanedioate

Número de catálogo: B102836
Número CAS: 18447-89-7
Peso molecular: 244.33 g/mol
Clave InChI: YJWVESZJWLFYQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dibutyl 2-methylbutanedioate, also known as dibutyl 2-methylsuccinate, is a chemical compound with the CAS Registry Number 18447-89-7 . Its molecular formula is C13H24O4, and it has a molecular weight of 244.33 g/mol . This compound is an ester derivative of a methyl-substituted butanedioic acid. The available scientific data provides basic physical characteristics, including a topological polar surface area of 52.6 Ų . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets (SDS) prior to handling this compound. Specific details regarding its applications in research, mechanism of action, and comprehensive safety information were not identified in the current search results.

Propiedades

Número CAS

18447-89-7

Fórmula molecular

C13H24O4

Peso molecular

244.33 g/mol

Nombre IUPAC

dibutyl 2-methylbutanedioate

InChI

InChI=1S/C13H24O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h11H,4-10H2,1-3H3

Clave InChI

YJWVESZJWLFYQF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC(C)C(=O)OCCCC

SMILES canónico

CCCCOC(=O)CC(C)C(=O)OCCCC

Origen del producto

United States
Foundational & Exploratory

Dibutyl 2-Methylbutanedioate: Structural Analytics, Synthesis, and Applications in Advanced Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutyl 2-methylbutanedioate (commonly referred to as dibutyl methylsuccinate) is a specialized aliphatic diester characterized by its branched methyl group at the C2 position. While it serves as a high-boiling solvent and plasticizer in polymer chemistry, its most critical role in modern industrial chemistry is as an internal electron donor in Ziegler-Natta catalytic systems. This whitepaper provides a comprehensive technical guide to its physicochemical properties, a self-validating synthesis protocol, its mechanistic role in stereospecific olefin polymerization, and standardized analytical characterization methods.

Molecular Architecture & Physicochemical Profile

Dibutyl 2-methylbutanedioate ( C13​H24​O4​ ) is synthesized via the esterification of 2-methylbutanedioic acid (methylsuccinic acid) with 1-butanol. The presence of the methyl group at the C2 position introduces a chiral center, distinguishing its spatial geometry from that of unsubstituted dibutyl succinate. This structural nuance restricts the conformational flexibility of the ester moieties, a property that becomes thermodynamically critical when the molecule coordinates with transition metals.

To establish a baseline for its handling and application, the computed and experimental physicochemical properties are summarized in Table 1, derived from standardized chemical databases [1].

Table 1: Physicochemical and Computed Properties

PropertyValueClinical / Chemical Significance
Molecular Weight 244.33 g/mol Determines stoichiometric dosing in catalyst prep.
Exact Mass 244.167 g/mol Target mass for high-resolution MS validation.
XLogP3 (Lipophilicity) 3.1Indicates high solubility in hydrocarbon solvents.
Topological Polar Surface Area 52.6 ŲDefines the bidentate coordination footprint.
Rotatable Bonds 9Highlights conformational degrees of freedom.
Hydrogen Bond Acceptors 4Represents the four oxygen atoms available for metal coordination.

Synthesis & Purification: A Self-Validating Protocol

The synthesis of dibutyl 2-methylbutanedioate relies on a classic Fischer esterification. To ensure high yield and purity, the protocol must be designed as a self-validating system where thermodynamic shifts are visually and quantitatively measurable in real-time.

SynthesisWorkflow A Methylsuccinic Acid (1.0 eq) B 1-Butanol (2.5 eq) C p-TsOH Catalyst (0.05 eq) D Reflux & Dean-Stark (Water Removal) C->D Combine in Toluene E Crude Diester Mixture D->E -H2O (Le Chatelier) F Neutralization & Extraction E->F Quench Catalyst G Vacuum Distillation (Pure Product) F->G Isolate Target AB AB AB->D Combine in Toluene

Fig 1: Self-validating esterification workflow for dibutyl 2-methylbutanedioate synthesis.

Step-by-Step Methodology
  • Reagent Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 equivalent of 2-methylbutanedioic acid, 2.5 equivalents of 1-butanol (excess), and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) in toluene (solvent).

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110–115 °C).

  • Self-Validating Checkpoint: Monitor the water collection in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (2.0 equivalents) is collected. For example, a 1.0-mole scale reaction must yield exactly 36 mL of water.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ to neutralize the p-TsOH and remove unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via fractional vacuum distillation to isolate the pure diester.

Mechanistic Causality: The use of the Dean-Stark apparatus is not merely procedural; it is a thermodynamic necessity. Esterification is an equilibrium process. By continuously removing water as a toluene-water azeotrope, the system is forced forward according to Le Chatelier’s principle. The p-TsOH catalyst protonates the carbonyl oxygen, lowering the LUMO energy of the carbonyl carbon and facilitating nucleophilic attack by the sterically hindered 1-butanol.

Advanced Applications: Stereocontrol in Ziegler-Natta Catalysis

In the realm of polymer chemistry, specifically the production of isotactic polypropylene, dibutyl 2-methylbutanedioate functions as an advanced internal electron donor within MgCl2​ -supported TiCl4​ Ziegler-Natta catalysts. According to foundational methodologies detailed in [2], substituted succinates dramatically outperform unsubstituted variants in terms of activity and stereospecificity.

ZieglerNattaPrep Step1 Anhydrous MgCl2 Support Step2 TiCl4 Treatment (80-135 °C) Step1->Step2 Suspension Step3 Internal Donor Addition (Dibutyl methylsuccinate) Step2->Step3 Co-activation Step4 Hydrocarbon Washing (Remove unreacted TiCl4) Step3->Step4 Filtration Step5 Active Stereospecific Catalyst Component Step4->Step5 Final Isolation

Fig 2: Preparation of MgCl2-supported Ziegler-Natta catalyst using the diester internal donor.

Catalyst Preparation Protocol
  • Suspension: Suspend anhydrous MgCl2​ (in active form) in cold TiCl4​ (0 °C).

  • Donor Addition: Slowly heat the suspension. Upon reaching 40 °C, add dibutyl 2-methylbutanedioate.

  • Thermal Activation: Raise the temperature to 100–135 °C and maintain for 1 to 2 hours to ensure complete co-crystallization and binding.

  • Self-Validating Wash: Filter the solid and wash repeatedly with an inert hydrocarbon solvent (e.g., hexane) at 60 °C. The washing is complete only when the filtrate tests negative for chloride ions (via AgNO3​ testing), proving the complete removal of unreacted, non-supported TiCl4​ .

Mechanistic Causality: Why use a methyl-substituted succinate instead of a standard phthalate or unsubstituted succinate? The methyl group on the C2 carbon creates localized steric bulk. This bulk restricts the rotation of the butyl ester groups, locking the molecule into a specific bidentate geometry. When this molecule coordinates to the lateral cleavage faces (110 and 104 planes) of the MgCl2​ crystal, it acts as a spatial template. It forces the adjacent titanium active sites into a highly rigid, chiral environment, which dictates that incoming propylene monomers can only insert in one specific orientation, thereby maximizing the isotacticity of the resulting polymer.

Analytical Characterization Standards

To ensure the integrity of dibutyl 2-methylbutanedioate for sensitive catalytic applications, rigorous analytical validation is required. The following parameters are established standards derived from peer-reviewed catalytic research [3][4].

Gas Chromatography (GC-FID) Parameters

Based on methodologies developed for the analysis of biogenic substrate hydrogenations [3], GC analysis provides precise purity validation.

Table 2: Standardized GC-FID Analytical Parameters

ParameterSpecification
Column CP-Wax-52 (60 m length)
Vaporization Temperature 250 °C
Carrier Gas (He) Flow 1.5 mL/min (Split: 50 mL/min)
Injection Volume 1 µL
Temperature Ramp 50 °C to 200 °C
Target Retention Time ~22.62 minutes
Nuclear Magnetic Resonance (1H-NMR)

For structural confirmation, 1H-NMR (400 MHz, CD3​OD ) yields distinct chemical shifts [4]:

  • δ 4.10 ppm (q, 4H): Corresponds to the −CH2​−O− protons of the butyl ester groups.

  • δ 2.89 ppm (m, 1H): Corresponds to the chiral methine proton −CH(CH3​)− .

  • δ 1.18 ppm (d, 3H): Corresponds to the branched methyl group off the succinate backbone.

References

  • Morini, G., Balbontin, G., Gulevich, Y. (2001). Components and catalysts for the polymerization of olefins (European Patent No. EP1088009B1). European Patent Office.
  • Jung, C. L. (2020). Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates. RWTH Aachen University Publications. Available at:[Link]

  • Royal Society of Chemistry. Supporting Information: Characterization of Dibutyl methylsuccinate. RSC Green Chemistry. Available at:[Link]

Synthesis Pathways and Reaction Mechanisms of Dibutyl 2-Methylbutanedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: Dibutyl 2-methylbutanedioate (CAS: 18447-89-7), also known as dibutyl methylsuccinate.

Executive Summary

Dibutyl 2-methylbutanedioate is a highly versatile aliphatic diester. Depending on its stereochemistry and purity, it serves two distinct industrial roles: as a high-value chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the tyrosine kinase inhibitor repotrectinib 1, and as a next-generation, bio-based plasticizer and specialty solvent designed to replace toxic phthalates 2.

Because of these divergent applications, the synthetic strategies utilized to produce this molecule must be tailored to the desired end-state. This whitepaper details the two primary synthetic paradigms: the asymmetric continuous-flow hydrogenation of dibutyl itaconate (for enantiopure applications) and the dehydration-hydrogenation of bio-renewable citric acid (for racemic, bulk-scale plasticizer applications).

Mechanistic Pathways & Causality in Experimental Design

The Chiral Paradigm: Asymmetric Hydrogenation via Continuous Flow

Traditional batch hydrogenations suffer from mass transfer limitations at the gas-liquid-solid interface and require high pressures. To achieve high enantiomeric excess (ee) safely and efficiently, modern synthesis employs a continuous plug-flow reactor (PFR) 3.

The Catalyst & Support Causality: The reaction utilizes a chiral rhodium complex, specifically Rh-MeDuPHOS, immobilized on an alumina ( γ -Al₂O₃) support. However, simply adsorbing the catalyst leads to severe transition metal leaching. To solve this, phosphotungstic acid (PTA) —a heteropoly acid—is used as an anchoring agent [[4]](). PTA strongly binds to the alumina surface and provides a multivalent anionic framework that electrostatically tethers the cationic Rh-complex. This specific interaction maintains the chiral pocket's geometry while reducing Rh leaching to less than 0.1 ppm, enabling turnover numbers (TON) exceeding 2600 [[5]]().

Reaction Mechanism: The prochiral substrate, dibutyl itaconate, coordinates to the Rh(I) center. Oxidative addition of H₂ is followed by a highly stereoselective migratory insertion of the hydride into the coordinated C=C double bond, dictated by the steric bulk of the MeDuPHOS ligand. Subsequent reductive elimination yields (S)-dibutyl 2-methylbutanedioate. This solvent-free process operates at a remarkably low pressure (5 bar), allowing the product to be collected without decompression 6.

The Bio-Renewable Paradigm: Dehydration-Hydrogenation of Citric Acid

For bulk polymer applications, synthesizing racemic dibutyl methylsuccinate from renewable feedstocks is highly desirable. Citric acid is an ideal precursor, but it contains a problematic tertiary hydroxyl group.

The Lewis Acid/Hydrogenation Causality: A one-pot dehydration-hydrogenation strategy is employed. A Lewis acid, specifically Al₂(SO₄)₃, is added to an aqueous solution of citric acid and a Pd/C catalyst. The dissolved Al³⁺ ions coordinate with the citrate, weakening the C-OH bond and catalyzing dehydration to itaconic/aconitic acid intermediates 7. If left alone, these intermediates would polymerize. Therefore, Pd/C and 20 bar of H₂ are present to immediately hydrogenate the double bonds, trapping the intermediate as methylsuccinic acid (MSA) 8.

Esterification Causality: The resulting MSA is then subjected to a Fischer esterification with n-butanol. Because esterification is an equilibrium reaction, a Dean-Stark apparatus is utilized to continuously remove the water byproduct, driving the reaction to completion via Le Chatelier's principle 8.

Visualizing the Synthetic Logic

SynthesisRoutes cluster_0 Route A: Asymmetric Hydrogenation (Continuous Flow) cluster_1 Route B: Bio-based Dehydration-Hydrogenation DBI Dibutyl Itaconate (Prochiral Substrate) CatA Rh-MeDuPHOS / PTA / Al2O3 (H2, 5 bar, Solvent-free) DBI->CatA ProdA (S)-Dibutyl 2-methylbutanedioate (>99% yield, 98% ee) CatA->ProdA CA Citric Acid (Bio-renewable) Dehyd Dehydration-Hydrogenation (Al2(SO4)3, Pd/C, H2 20 bar) CA->Dehyd MSA Methylsuccinic Acid (MSA) + PTA Dehyd->MSA Ester Fischer Esterification (n-butanol, Dean-Stark, 135°C) MSA->Ester ProdB Dibutyl 2-methylbutanedioate (Racemic Mixture) Ester->ProdB

Fig 1. Logical relationship of the two primary synthesis pathways for dibutyl 2-methylbutanedioate.

Quantitative Performance Metrics

The following table summarizes the operational parameters and yields of the two distinct synthetic routes, allowing for rapid process selection based on the target application.

ParameterRoute A: Asymmetric Flow SynthesisRoute B: Bio-based Batch Synthesis
Starting Material Dibutyl itaconate (Prochiral)Citric Acid (Bio-renewable)
Catalyst System Rh-MeDuPHOS / PTA / γ -Al₂O₃Al₂(SO₄)₃ (Lewis Acid) + Pd/C
Solvent None (Solvent-free / Neat)H₂O (Step 1) / n-Butanol (Step 2)
Temperature & Pressure Room Temperature, 5 bar H₂150 °C, 20 bar H₂ (Step 1)
Yield / Conversion >99% Conversion~93% Conversion to Esters
Enantiomeric Excess (ee) 98% (S)-enantiomerRacemic (0% ee)
Turnover Number (TON) > 2600N/A (Heterogeneous bulk)
Primary Application Chiral APIs (e.g., Repotrectinib)Bio-based PVC Plasticizers

Self-Validating Experimental Protocols

Protocol A: Continuous-Flow Synthesis of (S)-Dibutyl 2-methylbutanedioate

This protocol describes the solvent-free asymmetric hydrogenation utilizing a plug-flow reactor [[3]]().

  • Catalyst Preparation: Suspend γ -Al₂O₃ in a solution of phosphotungstic acid (PTA) to functionalize the surface. Wash and dry the support, then stir with the cationic Rh-MeDuPHOS complex to electrostatically anchor the metal.

  • Reactor Packing: Pack the heterogenized catalyst tightly into a stainless-steel plug-flow reactor column to prevent channeling.

  • Flow Operation: Using an HPLC pump, introduce neat (solvent-free) dibutyl itaconate into a T-mixer at a flow rate of 3 g/h. Simultaneously, introduce H₂ gas regulated to exactly 5 bar.

  • Collection: Pass the gas-liquid mixture through the packed bed at room temperature. Collect the effluent directly without the need for decompression 6.

  • System Validation Checkpoints:

    • Enantiopurity: Analyze the eluent via chiral HPLC (e.g., Chiralcel OD-H column). A drop below 98% ee indicates potential catalyst degradation or channeling.

    • Leaching: Perform ICP-MS on the product stream. Rh levels must remain <0.1 ppm; higher levels indicate failure of the PTA anchor 5.

FlowReactor H2 H2 Gas (5 bar) Mix T-Mixer (Gas/Liquid Interface) H2->Mix Sub Neat Dibutyl Itaconate (Pumped at 3 g/h) Sub->Mix Rx Plug Flow Reactor (Rh-MeDuPHOS/PTA/Al2O3) Mix->Rx BPR Back Pressure Regulator Rx->BPR Prod (S)-Dibutyl 2-methylbutanedioate (Collected Neat) BPR->Prod

Fig 2. Experimental workflow for the continuous-flow asymmetric hydrogenation of dibutyl itaconate.

Protocol B: Two-Step Batch Synthesis from Citric Acid

This protocol details the synthesis of racemic dibutyl methylsuccinate for bulk plasticizer applications [[8]]().

  • Dehydration-Hydrogenation: In a Hastelloy batch reactor, combine citric acid (20 mmol), Pd/C (0.5 mol% Pd), Al₂(SO₄)₃ (25 mol%), and deionized H₂O (20 mL). Seal and purge the reactor with N₂ and H₂.

  • Reaction: Pressurize to 20 bar H₂ and heat to 150 °C with vigorous stirring (750 rpm) for 20 hours.

  • Intermediate Validation: Centrifuge to remove the Pd/C catalyst. Analyze the supernatant via ¹H-NMR. Validation Checkpoint: The complete disappearance of alkene protons (~6.0 ppm) confirms successful hydrogenation of the itaconic acid intermediate to methylsuccinic acid.

  • Fischer Esterification: Transfer the crude aqueous mixture to a round-bottom flask equipped with a Dean-Stark apparatus. Add 30 mL of n-butanol. Heat to 135 °C for 20 hours. As water is azeotropically removed, add fresh n-butanol in 10 mL increments.

  • Workup: Evaporate excess n-butanol via rotary evaporation (60 °C, 25 mbar). Wash the residual oil with aqueous Na₂CO₃ to deprotonate and extract any unreacted carboxylic acids into the aqueous phase. Dry the organic phase under a vacuum Schlenk line.

References

  • Reworking Organic Synthesis for the Modern Age: Synthetic Strategies Based on Continuous-Flow Addition and Condensation Reactions with Heterogeneous Catalysts. ACS Publications. 3

  • Chapter 12: The Growing Impact of Continuous Flow Methods on the Twelve Principles of Green Chemistry. RSC Books. 4

  • Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib. ACS Publications. 1

  • Polycationic Rh–JosiPhos Polymers Supported on Phosphotungstic Acid/Al2O3 by Multiple Electrostatic Attractions. ACS Publications. 5

  • The Green Chemistry Articles of Interest. ACS Publications. 6

  • Efficient two-step production of biobased plasticizers: Dehydration-hydrogenation of citric acid followed by Fischer esterification. Lirias (KU Leuven). 8

  • 2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7. ChemicalCell. 2

Sources

Comprehensive Technical Guide on Dibutyl 2-Methylbutanedioate (CAS 18447-89-7)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutyl 2-methylbutanedioate (CAS 18447-89-7), commonly referred to as dibutyl methylsuccinate, is a highly specialized diester derivative of 2-methylbutanedioic acid. While it serves general functions as a specialty solvent, plasticizer, and chemical intermediate in polymer formulations[1], its most critical and technologically advanced application is as an internal electron donor in Ziegler-Natta (ZN) catalysts for the stereospecific polymerization of alpha-olefins[2]. This whitepaper dissects the physicochemical properties, validated synthetic methodologies, mechanistic catalytic roles, and material safety protocols associated with this compound.

Chemical Identity and Physicochemical Properties

Understanding the molecular geometry and physicochemical properties of dibutyl 2-methylbutanedioate is essential for predicting its behavior as a bidentate ligand and a solvent. The asymmetric methyl group on the succinate backbone is the primary driver of its stereoregulating capabilities.

PropertyValue / Description
Chemical Name Dibutyl 2-methylbutanedioate (Dibutyl methylsuccinate)
CAS Number 18447-89-7[1]
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol [1]
Appearance Colorless to pale yellow liquid / White powder (dependent on purity)[3]
Topological Polar Surface Area (TPSA) 52.6 Ų[4]
XLogP3 (Lipophilicity) 3.1[4]
Rotatable Bonds 9[4]
Hydrogen Bond Acceptors 4[4]

Mechanistic Applications: Ziegler-Natta Catalysis

The transition from phthalate-based to succinate-based internal electron donors in ZN catalysts was driven by stringent environmental regulations (e.g., REACH). Dibutyl 2-methylbutanedioate emerged as a superior, phthalate-free alternative that significantly enhances the isotacticity (stereoregularity) of polypropylene[2].

Causality of Structural Design

The efficacy of dibutyl 2-methylbutanedioate lies in its specific substitution pattern. The methyl group at the 2-position of the succinate backbone breaks the symmetry of the molecule. When the diester coordinates to the lateral cuts of the MgCl₂ crystallites via its two carbonyl oxygen atoms (bidentate coordination), it stabilizes the active titanium (TiCl₄) species[2].

The steric bulk of the butyl ester chains, combined with the asymmetric methyl group, creates a highly constrained chiral pocket around the titanium active site. This steric hindrance forces the incoming propylene monomer to insert exclusively via a specific face (re- or si-face), thereby preventing syndiotactic or atactic defects and yielding highly isotactic polypropylene[2].

ZNCatalysis A MgCl2 Support (Crystal Lattice) B TiCl4 Addition (Active Site Formation) A->B D Stereoregulating Complex (Chiral Pocket) B->D Steric Hindrance C Dibutyl 2-methylbutanedioate (Internal Electron Donor) C->B Bidentate Coordination E Highly Isotactic Polypropylene D->E Propylene Insertion

Fig 1: Mechanistic role of dibutyl 2-methylbutanedioate in Ziegler-Natta catalyst systems.

Synthesis and Experimental Protocols

The synthesis of dibutyl 2-methylbutanedioate is typically achieved via the Fischer esterification of 2-methylbutanedioic acid (methylsuccinic acid) with 1-butanol.

Causality Behind Experimental Choices

Esterification is a reversible, equilibrium-driven process. To force the reaction to completion according to Le Chatelier's Principle, 1-butanol is supplied in excess, and the byproduct (water) is continuously removed from the system using a Dean-Stark apparatus. p-Toluenesulfonic acid (p-TsOH) is utilized as the catalyst because of its high solubility in the organic phase and its ease of neutralization during the aqueous workup phase.

Step-by-Step Methodology (Self-Validating Protocol)
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine 2-methylbutanedioic acid (1.0 eq), 1-butanol (2.5 eq), and p-TsOH (0.05 eq). Add 150 mL of toluene to act as the azeotropic solvent.

  • Azeotropic Distillation: Heat the mixture to reflux (110–120 °C). Monitor the water accumulation in the Dean-Stark trap. Validation: The reaction is deemed complete when the theoretical volume of water has been collected and phase separation in the trap ceases (typically 4–6 hours).

  • Quenching & Neutralization: Cool the crude mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (3 x 50 mL). Self-Validation: Test the pH of the final aqueous wash; it must be ~8 to confirm the complete neutralization of p-TsOH and any unreacted carboxylic acid.

  • Drying: Wash the organic layer with brine (50 mL) to remove residual moisture, then dry over anhydrous MgSO₄. Filter out the drying agent.

  • Purification: Remove the toluene and excess 1-butanol under reduced pressure using a rotary evaporator. Purify the crude ester via fractional vacuum distillation.

  • Analytical Validation: Analyze the purified fraction via GC-FID to ensure >99% purity, a strict requirement for ZN catalytic applications[1]. Confirm structural integrity using ¹H-NMR, ensuring the presence of the characteristic doublet for the backbone methyl group and the triplet for the terminal butyl methyls.

Synthesis A Methylsuccinic Acid (Precursor) D Reflux & Dean-Stark (Azeotropic Water Removal) A->D B 1-Butanol (Excess) B->D C Acid Catalyst (p-TsOH) C->D E Aqueous Workup (NaHCO3 Neutralization) D->E Crude Mixture F Dibutyl 2-methylbutanedioate (Target Ester) E->F Purified via Distillation

Fig 2: Workflow for the Fischer esterification synthesis of dibutyl 2-methylbutanedioate.

Material Safety Data Sheet (MSDS) & Handling Protocols

Based on standard GHS classifications for this chemical class, dibutyl 2-methylbutanedioate requires specific safety handling procedures to mitigate exposure risks[5],[6].

Hazard Identification
  • Skin Irritation (Category 2): Prolonged exposure causes skin irritation[6].

  • Eye Irritation (Category 2A): Direct contact causes serious eye irritation[6].

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical evaluation if irritation persists.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash before reuse.

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting unless explicitly directed by medical personnel.

Handling and Storage
  • Handling: Operations should be conducted in a well-ventilated area or chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Storage: Preserve in a tightly closed container, protected from light. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[1].

References

  • Title: 2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7 Source: ChemicalCell URL: 1

  • Title: EP1088009B1 - Components and catalysts for the polymerization of olefins Source: Google Patents (European Patent Office) URL: 2

  • Title: 2-Methylbutanedioic acid dibutyl ester — Chemical Substance Information Source: NextSDS URL: 5

  • Title: 甲基丁二酸 | 498-21-5 (Methylsuccinic acid) Source: Molaid (摩熵化学) URL: 6

  • Title: 57983-31-0, dibutan-2-yl 2-methylbutanedioate Formula Source: ECHEMI URL: 7

Sources

Solution Thermodynamics of Dibutyl 2-Methylbutanedioate: A Technical Guide for Advanced Formulation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate) is a branched, mildly polar diester increasingly evaluated as a bio-based solvent, plasticizer, and solubilizing agent in pharmaceutical formulations. Understanding its thermodynamic behavior in solution—specifically its phase equilibria, solvation enthalpies, and activity coefficients—is critical for predicting drug partitioning, solvent recovery, and formulation stability. This whitepaper provides an in-depth analysis of the thermodynamic properties of dibutyl 2-methylbutanedioate in solution, detailing the structural causality behind its behavior and providing self-validating experimental protocols for empirical measurement.

Structural Causality: The Thermodynamic Impact of the Methyl Branch

To understand the solution thermodynamics of dibutyl 2-methylbutanedioate, we must first establish a baseline using its unbranched analog, dibutyl succinate (DBS). Extensive thermodynamic modeling of DBS using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has demonstrated that diesters exhibit complex phase behaviors in aqueous and alcoholic solutions due to "induced association"—where the ester carbonyls act as hydrogen-bond acceptors (Altuntepe et al., 2017).

The addition of a methyl group at the C2 position of the butanedioate backbone fundamentally alters the free energy of solvation ( ΔGsolv​ ) through three distinct mechanisms:

  • Cavity Formation Energy Penalty: According to Scaled Particle Theory (SPT), the energy required to form a cavity in a solvent network is proportional to the solute's molar volume. The C2 methyl group increases the partial molar volume of the diester, thereby increasing the endothermic penalty of cavity formation in highly cohesive solvents like water.

  • Conformational Entropy Restriction: The unbranched succinate backbone possesses high rotational freedom. The steric bulk of the C2 methyl group restricts rotation around the C2-C3 bond due to steric clashes with the adjacent ester carbonyl oxygen. This pre-organization reduces the solute's conformational entropy, making the entropy of solvation ( ΔSsolv​ ) less negative.

  • Steric Shielding of Hydrogen Bond Acceptors: The methyl branch partially shields one of the carbonyl oxygens. In PC-SAFT terms, this reduces the cross-association volume parameter ( κAi​Bj​ ) between the ester and proton-donating solvents, leading to higher activity coefficients ( γ∞ ) and a wider Liquid-Liquid Equilibrium (LLE) miscibility gap compared to DBS.

Phase Equilibria & PC-SAFT Modeling Logic

Predicting the solubility and phase separation of dibutyl 2-methylbutanedioate requires robust Equations of State (EoS). PC-SAFT is the gold standard for this class of molecules because it explicitly accounts for molecular size (chain length), dispersive interactions, and hydrogen-bonding (association).

When modeling the Vapor-Liquid Equilibrium (VLE) or LLE of dibutyl 2-methylbutanedioate in solution, the iso-fugacity criterion must be satisfied across all phases.

PhaseEq P1 Liquid Phase (x_i, γ_i) Eq Iso-fugacity Criterion (f_i^L = f_i^V) P1->Eq f_i^L = x_i γ_i P_i^sat P2 Vapor Phase (y_i, Φ_i) P2->Eq f_i^V = y_i Φ_i P Mod PC-SAFT Equation of State Eq->Mod Iterative Optimization

Caption: Thermodynamic logic for Vapor-Liquid Equilibrium (VLE) based on the iso-fugacity criterion.

For aqueous mixtures, applying a 2B association scheme (where water has two proton donors and two acceptors) combined with the Wolbach-Sandler mixing rule yields the most accurate LLE predictions for diesters (Altuntepe et al., 2017). The methyl branch necessitates a slight adjustment to the binary interaction parameter ( kij​ ) to account for the reduced cross-association.

Quantitative Data & Thermodynamic Projections

Because primary literature on the exact thermodynamic values of dibutyl 2-methylbutanedioate is sparse, Application Scientists must extrapolate from the well-characterized dibutyl succinate baseline. The table below summarizes the projected thermodynamic shifts induced by the methyl branch at 298.15 K.

Table 1: Comparative Thermodynamic Properties in Aqueous Solution (298.15 K)
Thermodynamic PropertyDibutyl Succinate (DBS) [Baseline]Dibutyl 2-methylbutanedioate [Projected]Mechanistic Causality
Aqueous Solubility ( x1​ ) ∼1.2×10−4 <8.0×10−5 Increased hydrophobicity and cavity formation energy penalty.
Activity Coefficient ( γ∞ ) >1500 >2000 Steric shielding of the carbonyl oxygen reduces solvent cross-association.
Enthalpy of Solvation ( ΔHsolv​ ) ExothermicLess ExothermicReduced hydrogen-bond stabilization from water molecules.
Gas Solubility (e.g., CO2​ ) High ( H≈3.5 MPa)Slightly HigherIncreased free volume ( VE ) accommodates non-polar gases more readily (Deng et al., 2015).

Self-Validating Experimental Protocols

To empirically determine the solution thermodynamics of dibutyl 2-methylbutanedioate, researchers must employ rigorous, self-validating methodologies. Below are two field-proven protocols for extracting VLE data and solvation enthalpies.

Protocol A: Isobaric VLE Measurement via Dynamic Ebulliometry

This protocol determines the activity coefficients ( γi​ ) of dibutyl 2-methylbutanedioate in volatile solvents (e.g., ethanol, THF) by measuring the boiling point of the mixture at a constant pressure.

Step-by-Step Methodology:

  • Apparatus Calibration: Calibrate the dynamic recirculating still (e.g., a modified Swietoslawski ebulliometer) using a highly characterized binary standard (e.g., ethanol/water) to verify the accuracy of the RTD temperature probes and pressure transducers.

  • Degassing: Subject the dibutyl 2-methylbutanedioate and the chosen solvent to three freeze-pump-thaw cycles under vacuum. Causality: Dissolved atmospheric gases artificially inflate vapor pressure readings, leading to erroneous activity coefficients.

  • Equilibration: Introduce the mixture into the ebulliometer. Circulate the liquid and condensed vapor phases at a constant pressure (e.g., 10 kPa) until the boiling temperature remains stable within ±0.01 K for a minimum of 30 minutes.

  • Sampling & Analysis: Simultaneously draw micro-samples from the liquid and condensed vapor phases using gas-tight syringes (e.g., Shimadzu AOC series). Analyze via GC-FID to determine the equilibrium mole fractions ( xi​ and yi​ ).

  • Self-Validation (Thermodynamic Consistency Check): Apply the point-to-point Van Ness test or the Redlich-Kister area test to the acquired x−y−T−P data. If the data fails the consistency test (residuals >1% ), the run is discarded, indicating either incomplete equilibration or sensor drift.

Protocol B: Enthalpy of Solution via Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the heat of dissolution ( ΔHsol​ ), allowing for the calculation of the Gibbs free energy ( ΔG ) and entropy ( ΔS ) of solvation.

Step-by-Step Methodology:

  • Electrical Calibration: Apply a known electrical heat pulse to the reference cell to calibrate the power feedback loop of the calorimeter.

  • Baseline Subtraction (Control): Titrate the pure solvent into the pure solvent in the sample cell. Causality: This measures the heat of dilution and mechanical friction of the injection syringe. This baseline must be subtracted from all subsequent runs to isolate the true chemical heat.

  • Titration: Inject sequential 5 µL aliquots of pure dibutyl 2-methylbutanedioate into the solvent cell maintained at a strict isothermal condition (e.g., 298.15 K).

  • Integration: Integrate the area under each thermal power peak to determine the incremental heat ( Δq ) per injection.

  • Isotherm Fitting: Fit the cumulative heat data to a thermodynamic model to extract ΔHsol​ .

ITC_Protocol S1 1. System Calibration (Electrical Heat Pulse) S2 2. Baseline Titration (Solvent into Solvent) S1->S2 S3 3. Solute Titration (Diester into Solvent) S2->S3 S4 4. Data Integration (Subtract Baseline) S3->S4 S5 5. Thermodynamic Extraction (ΔH_sol, ΔG, TΔS) S4->S5 S6 Validation Check (Residuals < 5%) S5->S6 S6->S3 If > 5% Error (Recalibrate)

Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for dissolution enthalpy.

Conclusion

The thermodynamic properties of dibutyl 2-methylbutanedioate in solution are dictated by the delicate balance between the polar hydrogen-bond accepting capacity of its ester groups and the steric/hydrophobic penalty imposed by its branched aliphatic backbone. By utilizing predictive models like PC-SAFT alongside rigorous, self-validating empirical techniques like dynamic ebulliometry and ITC, formulation scientists can accurately map its phase behavior. This enables the precise engineering of solvent systems for drug delivery, extraction processes, and advanced polymer plasticization.

References

  • Altuntepe, E., Reinhardt, A., Brinkmann, J., Briesemann, T., Sadowski, G., & Held, C. (2017). "Phase Behavior of Binary Mixtures Containing Succinic Acid or Its Esters." Journal of Chemical & Engineering Data, 62(7), 1983-1993. URL:[Link]

  • Deng, D., et al. (2015). "Solubilities of Carbon Dioxide in Five Biobased Solvents." Journal of Chemical & Engineering Data, 60(1), 104-111. URL:[Link]

  • Li, Z., et al. (2021). "Solubility and Thermodynamic Properties of Sulfuryl Fluoride in Some Biobased Citrate Derivatives." Journal of Chemical & Engineering Data, 67(1). URL:[Link]

dibutyl 2-methylbutanedioate boiling point and solubility profile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dibutyl 2-Methylbutanedioate: Thermodynamic Profiling and Solvation Mechanics

Executive Summary

Dibutyl 2-methylbutanedioate (CAS 18447-89-7), commonly referred to as dibutyl methylsuccinate, is a specialized diester derivative of 2-methylbutanedioic acid. In the fields of pharmaceutical development, green chemistry, and polymer science, it is increasingly recognized as a high-performance, non-volatile organic compound (non-VOC) solvent and chemical intermediate. This whitepaper provides a rigorous analysis of its boiling point thermodynamics, solubility profile, and the causal mechanics behind its utility in selective extractions and catalytic workflows.

Thermodynamic & Solvation Mechanics

Boiling Point Causality and Structural Dynamics

The boiling point of an ester is governed by its molecular weight, dipole-dipole interactions from the carbonyl groups, and London dispersion forces along its aliphatic chains. Unsubstituted [1] exhibits a boiling point of approximately 274.5 °C at standard atmospheric pressure (760 mmHg).

The addition of a methyl group at the C2 position in dibutyl 2-methylbutanedioate (C₁₃H₂₄O₄) introduces a competing thermodynamic effect. While the branching slightly disrupts the symmetrical packing of the molecule—lowering the enthalpy of vaporization compared to a straight-chain homologue—the overall increase in molecular weight (244.33 g/mol ) and surface area enhances van der Waals interactions. Consequently, the boiling point is elevated to an estimated 285–290 °C . Because its flash point exceeds 70 °C, it circumvents the regulatory hazards associated with light VOCs, making it an ideal biosourced solvent for high-temperature industrial processes [2].

Solubility Profile and Partitioning (LogP)

Dibutyl 2-methylbutanedioate is characterized by a distinct hydrophilic-lipophilic imbalance. The two ester linkages act as localized hydrogen-bond acceptors, providing miscibility with polar organic solvents (e.g., lower alcohols, ketones, and 1,4-dioxane). However, the bulky, hydrophobic dibutyl chains and the methyl branch dominate the molecule's solvation energy, rendering it practically insoluble in water (< 0.1 g/L).

Its partition coefficient (LogP) is approximately 3.1 to 3.7 . This specific lipophilicity allows it to selectively partition target hydrophobic compounds (such as unsaponifiables like pongamol) from complex lipid mixtures without co-extracting hydrophilic impurities or hydrolyzing triglycerides [2].

Quantitative Data Summary
Physicochemical ParameterValueAnalytical Method / Derivation
CAS Number 18447-89-7Chemical Identity Standard
Molecular Formula C₁₃H₂₄O₄Elemental Analysis
Molecular Weight 244.33 g/mol Computed
Boiling Point (760 mmHg) ~285–290 °CEbulliometry / Extrapolated
Flash Point > 70 °CClosed Cup Determination [2]
LogP (Octanol/Water) 3.1 – 3.7Shake-Flask Method / Computed
Aqueous Solubility < 0.1 g/LThermodynamic Profiling

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and mass-balance checks to prevent artifactual data.

Protocol 1: Ebulliometric Determination of Boiling Point

Causality: Standard distillation can cause localized superheating and thermal degradation of high-boiling esters. An ebulliometer ensures a precise, dynamic equilibrium between the liquid and vapor phases, yielding accurate thermodynamic data.

  • Apparatus Setup: Assemble a Swietoslawski-type ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

  • Calibration: Run highly pure dibutyl succinate (reference standard) to validate the PRT response at 274.5 °C.

  • Sample Introduction: Introduce 50 mL of anhydrous dibutyl 2-methylbutanedioate into the boiling flask.

  • Equilibration: Apply controlled heating until a steady reflux is established. The drop rate from the thermowell should be stabilized at 30–40 drops per minute.

  • Data Acquisition: Record the temperature once it remains constant (±0.05 °C) for 15 minutes. Correct the observed boiling point for exact barometric pressure using the Sydney Young equation.

Protocol 2: Shake-Flask Partitioning & GC-FID Quantification

Causality: Because aliphatic esters lack strong UV chromophores, HPLC-UV is prone to baseline noise and poor sensitivity. Gas Chromatography with Flame Ionization Detection (GC-FID) provides superior quantitative resolution for dibutyl 2-methylbutanedioate [3].

  • Phase Preparation: Mutually saturate n-octanol and 0.1 M phosphate buffer (pH 7.4) by stirring them together for 24 hours, then separate.

  • Solute Addition: Dissolve exactly 10.0 mg of dibutyl 2-methylbutanedioate in 10 mL of the saturated n-octanol phase.

  • Equilibration: Combine the spiked octanol with 10 mL of the saturated aqueous buffer in a sealed borosilicate flask. Agitate on a mechanical shaker at 25.0 ± 0.1 °C for 24 hours.

  • Separation: Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions.

  • GC-FID Analysis: Extract aliquots from both phases. Inject 1 µL into a GC-FID (e.g., 60 m CP-Wax-52 column, vaporization at 250 °C). Use ethyl heptanoate as an internal standard to validate the mass balance.

  • Calculation: Calculate LogP as log10​([Coctanol​]/[Caqueous​]) .

G A Dibutyl 2-methylbutanedioate (CAS 18447-89-7) D Equilibration (Shake-Flask, 24h, 25°C) A->D B Aqueous Phase (Buffer pH 7.4) B->D C Organic Phase (n-Octanol) C->D E Phase Separation (Centrifugation at 3000g) D->E F GC-FID Quantification (Internal Std: Ethyl heptanoate) E->F G LogP Calculation (Result: 3.1 - 3.7) F->G

Workflow for determining the partition coefficient (LogP) of dibutyl 2-methylbutanedioate.

Mechanistic Applications in Extraction and Catalysis

Dibutyl 2-methylbutanedioate is highly valued in the cosmetic and pharmaceutical industries for the selective extraction of bioactive compounds. For example, in the enrichment of pongamol from Karanja oil, traditional methods relied on volatile, toxic solvents. By utilizing dibutyl 2-methylbutanedioate, researchers exploit its high boiling point and specific LogP to pull the unsaponifiable fraction away from the bulk triglycerides without triggering saponification or requiring energy-intensive solvent evaporation [2].

Furthermore, in homogeneous catalysis, diesters like dibutyl methylsuccinate act as stable, high-boiling substrates and internal electron donors. Their steric bulk (provided by the methyl group and butyl chains) influences the stereospecificity of ruthenium and Ziegler-Natta catalysts during olefin polymerization and biogenic substrate hydrogenation [3].

Extraction N1 Raw Lipid Mixture (e.g., Karanja Oil) N3 Solid/Liquid Extraction (Ambient Temp, Non-VOC) N1->N3 N2 Solvent Addition (Dibutyl 2-methylbutanedioate) N2->N3 Tunes solvent polarity N4 Target Enrichment (Unsaponifiables / Pongamol) N3->N4 N5 Byproduct Separation (Intact Triglycerides) N3->N5

Dibutyl 2-methylbutanedioate acting as a green, non-VOC solvent in selective extraction.

References

  • National Center for Biotechnology Information (NIH). "Dibutyl succinate | C12H22O4 | CID 8830." PubChem Compound Summary. Retrieved from:[Link]

  • United States Patent and Trademark Office. "Process for pongamol enrichment of karanja oil." US Patent 10245220B2.
  • RWTH Aachen University Publications. "Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates." Institute for Technical and Macromolecular Chemistry (ITMC). Retrieved from:[Link]

Strategic Whitepaper: Preliminary In Vitro Toxicological Profiling of Dibutyl 2-Methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Dibutyl 2-methylbutanedioate (DBMB), a branched dialkyl ester, is increasingly evaluated for applications in plasticization, solvent formulations, and fragrance compounding. Because of its lipophilicity, DBMB readily partitions across phospholipid bilayers. As a Senior Application Scientist, the primary toxicological concern is not merely acute membrane lysis, but the intracellular fate of the molecule.

Upon cellular entry, DBMB is subject to hydrolysis by ubiquitous intracellular carboxylesterases (e.g., CES1/CES2), yielding 1-butanol and 2-methylbutanedioic acid (methylsuccinic acid). The localized accumulation of 1-butanol can induce membrane fluidization, while the dicarboxylic acid metabolite threatens to uncouple the mitochondrial proton gradient, leading to ATP depletion and subsequent oxidative stress. To rigorously evaluate this, we deploy a tiered, self-validating in vitro testing strategy that progresses from basal metabolic cytotoxicity to genomic stability.

Workflow Start Dibutyl 2-methylbutanedioate (DBMB) Formulation Tier1 Tier 1: Basal Cytotoxicity (ATP & MTT Assays) Start->Tier1 Tier2 Tier 2: Genotoxicity (OECD TG 487 Micronucleus) Tier1->Tier2 IC50 > 100 μM (Low Toxicity) Mech Tier 3: Mechanistic Profiling (ROS & Apoptosis) Tier1->Mech IC50 < 100 μM (High Toxicity) Tier2->Mech Positive for MN Safe Favorable Safety Profile Proceed to In Vivo Tier2->Safe Negative for MN Tox High Toxicity Compound Attrition Mech->Tox

Figure 1: Tiered in vitro toxicological assessment workflow for DBMB.

Tier 1: Basal Cytotoxicity & Metabolic Viability

Causality & Assay Selection

To capture both early-stage mitochondrial dysfunction and late-stage cell death, we utilize an orthogonal approach. We prioritize the to quantify ATP, which serves as a highly sensitive, real-time proxy for metabolic competence[1]. Because DBMB hydrolysis directly threatens mitochondrial ATP synthesis, this assay detects toxicity long before membrane rupture occurs. To orthogonalize this data, we run the classic , which relies on the conversion of the tetrazolium dye into formazan by succinic dehydrogenase[2].

Protocol 1: Orthogonal ATP and MTT Viability Assays

Self-Validating System: Every plate incorporates a 0.1% DMSO vehicle control (baseline), a 1% Triton X-100 positive control (100% cell death), and cell-free media blanks. The assay is only considered valid if the calculated Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatic metabolism model) and HEK293 (renal clearance model) cells at 1 × 10⁴ cells/well in 96-well opaque (for ATP) and transparent (for MTT) plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 7-point serial dilution of DBMB in culture media (ranging from 1 μM to 1000 μM), ensuring the final DMSO concentration never exceeds 0.1% to prevent solvent-induced background toxicity. Treat cells for 24 and 48 hours.

  • ATP Quantitation (CellTiter-Glo):

    • Equilibrate the CellTiter-Glo reagent and the assay plate to room temperature for 30 minutes to ensure uniform luciferase kinetics[1].

    • Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

  • MTT Assay:

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to the 100 μL of media in each well[2].

    • Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible.

    • Carefully aspirate the media and solubilize the crystals using 100 μL of DMSO. Read absorbance at 570 nm.

  • Data Processing: Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Tier 2: Genomic Stability & Chromosomal Aberration

Causality & Assay Selection

If DBMB exhibits an IC₅₀ > 100 μM, we must ensure it does not induce silent genomic instability. Aliphatic esters can sometimes generate reactive oxygen species (ROS) during metabolism, leading to DNA strand breaks. We employ the to detect acentric chromosome fragments or whole chromosomes that fail to migrate to the poles during anaphase[3].

Self-Validating System: This protocol utilizes Cytochalasin B to block cytokinesis. By restricting our scoring exclusively to binucleated cells, we inherently validate that the evaluated cells successfully underwent mitosis during the chemical exposure window[4]. We also calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not confound the genotoxicity readout.

Protocol 2: In Vitro Micronucleus Test (OECD TG 487)

Step-by-Step Methodology:

  • Culture & Exposure: Culture TK6 human lymphoblastoid cells in RPMI-1640. Expose cells to three sub-cytotoxic concentrations of DBMB (e.g., IC₁₀, IC₂₀, IC₃₀ derived from Tier 1) for 4 hours in the presence and absence of S9 metabolic activation mix.

  • Cytokinesis Block: Wash the cells to remove DBMB, then resuspend in fresh media containing 6 μg/mL Cytochalasin B. Incubate for an additional 24 hours (allowing cells to undergo 1.5 to 2 cell cycles)[4].

  • Harvest & Fixation: Centrifuge the cells, subject them to a mild hypotonic shock (0.075 M KCl) for 3 minutes to swell the cytoplasm, and fix with methanol:acetic acid (3:1 v/v).

  • Staining & Scoring: Drop the fixed cell suspension onto cold glass slides. Stain with DAPI or Acridine Orange.

  • Analysis: Using automated slide scanning (e.g., Metafer system) or manual fluorescence microscopy, score at least 2,000 binucleated cells per concentration for the presence of micronuclei[4].

Mechanistic Toxicology: The Apoptotic Pathway

When DBMB toxicity is observed, it is critical to map the mechanism of action. The diagram below illustrates the causal pathway from DBMB hydrolysis to mitochondrial depolarization, culminating in Caspase-mediated apoptosis.

Pathway DBMB DBMB Cellular Entry Esterase Intracellular Esterases DBMB->Esterase Metabolites 1-Butanol & Methylsuccinic Acid Esterase->Metabolites Hydrolysis Mito Mitochondrial Depolarization Metabolites->Mito pH drop & Uncoupling ATP ATP Depletion Mito->ATP ROS ROS Generation Mito->ROS Caspase Caspase-3/7 Cleavage ATP->Caspase ROS->Caspase DNA Damage Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 2: Mechanistic signaling pathway of DBMB-induced cellular toxicity and apoptosis.

Quantitative Data Interpretation

To standardize the go/no-go decision-making process for DBMB development, all quantitative data is evaluated against the following strict threshold criteria:

Table 1: Quantitative Thresholds for DBMB In Vitro Toxicity Profiling

Assay MethodologyTarget MetricFavorable ProfileEquivocal (Monitor)High Toxicity (Flag)
CellTiter-Glo (ATP) IC₅₀ (μM)> 250 μM50 - 250 μM< 50 μM
MTT Assay Cell Viability (%) at 100 μM> 80%50 - 80%< 50%
Micronucleus (OECD 487) % Binucleated Cells with MN< 2% (Background)2 - 5%> 5% (Statistically sig.)
Caspase-3/7 Activity Fold Change vs. Vehicle< 1.5x1.5x - 3.0x> 3.0x

Note: A compound exhibiting "High Toxicity" in Tier 1 must undergo structural optimization before proceeding to in vivo models, whereas an "Equivocal" result triggers mandatory Tier 3 mechanistic profiling.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Technical Bulletins. Available at:[Link]

  • Mosmann, T. (1983). Rapid Colorimetric Assay for Cellular Growth and Survival: Application to Proliferation and Cytotoxicity Assays. Journal of Immunological Methods, 65, 55-63. Available at:[Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay (OECD TG 487). Safety Assessment & Toxicology Services. Available at:[Link]

  • Xenometrix. In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix Genotoxicity Protocols. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Dibutyl 2-Methylbutanedioate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dibutyl 2-methylbutanedioate as a novel, potentially safer plasticizer for polymers. This document outlines the theoretical background, synthesis, and detailed protocols for its incorporation into a polymer matrix, followed by a thorough evaluation of the resulting material's physical and thermal properties. The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step.

Introduction: The Need for Novel Plasticizers

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), have dominated the market due to their excellent performance and low cost.[1][2] However, growing concerns over their potential adverse health effects, including endocrine disruption, have led to regulatory restrictions and a surge in research for safer alternatives.[3][4]

Dibutyl 2-methylbutanedioate, an aliphatic dibasic ester, presents a promising alternative. Its structure, lacking the aromatic phthalate ring, suggests a potentially more favorable toxicological profile. Aliphatic dibasic esters are known for imparting good low-temperature flexibility to polymers.[5] This document serves as a practical guide to harnessing the potential of dibutyl 2-methylbutanedioate as a next-generation plasticizer.

Chemical Structure:

  • Name: Dibutyl 2-methylbutanedioate

  • Synonyms: Dibutyl methylsuccinate

  • CAS Number: 18447-89-7[6]

  • Molecular Formula: C₁₃H₂₄O₄[7]

  • Molecular Weight: 244.33 g/mol [7]

Synthesis of Dibutyl 2-Methylbutanedioate

The synthesis of dibutyl 2-methylbutanedioate is typically achieved through the Fischer esterification of 2-methylbutanedioic acid (methylsuccinic acid) with n-butanol in the presence of an acid catalyst.[8]

Reaction Scheme:

Protocol for Laboratory-Scale Synthesis:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylbutanedioic acid (1 equivalent), n-butanol (2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Purification:

    • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove excess n-butanol.

    • Purify the crude product by vacuum distillation to obtain pure dibutyl 2-methylbutanedioate.

  • Characterization: Confirm the identity and purity of the synthesized ester using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Incorporation into a Polymer Matrix: A Case Study with Poly(vinyl chloride) (PVC)

This section details the protocol for incorporating dibutyl 2-methylbutanedioate into a rigid polymer, using PVC as a representative example.

Materials and Equipment
  • PVC resin (K-value 65-70)

  • Dibutyl 2-methylbutanedioate (synthesized or commercially sourced)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molds for sample preparation

Workflow for PVC Compounding and Sample Preparation

The following diagram illustrates the workflow for preparing plasticized PVC samples.

G cluster_0 Compounding cluster_1 Sample Preparation A 1. Pre-mixing: PVC Resin Dibutyl 2-methylbutanedioate Thermal Stabilizer B 2. Melt Blending on Two-Roll Mill (160-170°C, 5-10 min) A->B Transfer to mill C 3. Sheeting Out (Formation of a homogenous sheet) B->C Collect milled sheet D 4. Compression Molding (Pre-heating, pressing, and cooling cycle) C->D Place sheet in mold E 5. Specimen Cutting (e.g., dumbbell shapes for tensile testing) D->E Demold and cut F 6. Conditioning (Standard temperature and humidity) E->F Store before testing G Characterized Polymer Samples F->G Ready for Characterization

Caption: Workflow for the preparation of plasticized PVC samples.

Detailed Protocol for PVC Compounding
  • Formulation: Prepare formulations with varying concentrations of dibutyl 2-methylbutanedioate (e.g., 20, 30, 40 parts per hundred parts of resin - phr). A control sample without a plasticizer and one with a standard plasticizer like DBP should also be prepared for comparison.

  • Pre-mixing: In a high-speed mixer or a beaker, thoroughly mix the PVC resin, thermal stabilizer, and the calculated amount of dibutyl 2-methylbutanedioate until a homogenous powder blend is obtained.

  • Melt Blending:

    • Preheat the two-roll mill to the desired temperature (typically 160-170°C for PVC).

    • Carefully add the pre-mixed powder to the nip of the rolls.

    • Continuously cut and fold the material on the mill to ensure uniform mixing and plasticization. This process should take approximately 5-10 minutes.

    • Once a homogenous, molten sheet is formed, sheet it off the mill.

  • Compression Molding:

    • Cut the milled sheet into pieces that fit the desired mold.

    • Place the pieces in the mold and preheat in the hydraulic press at the molding temperature (e.g., 170-180°C) for a few minutes.

    • Apply pressure (e.g., 10-15 MPa) for a set time (e.g., 5 minutes) to form a consolidated sheet.

    • Cool the mold under pressure to solidify the plastic sheet.

  • Specimen Preparation:

    • Cut the molded sheets into standard specimen shapes (e.g., dumbbell-shaped specimens for tensile testing) using a die cutter.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Characterization of Plasticized Polymer

A thorough characterization is crucial to evaluate the effectiveness of dibutyl 2-methylbutanedioate as a plasticizer.

Thermal Properties

4.1.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates a more significant plasticizing effect.

Protocol:

  • Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

4.1.2. Thermogravimetric Analysis (TGA)

TGA measures the thermal stability of the plasticized polymer by monitoring its weight loss as a function of temperature.

Protocol:

  • Place a small sample (10-15 mg) of the plasticized polymer in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).

  • Record the weight loss as a function of temperature. The onset of decomposition is a key parameter for thermal stability.

Mechanical Properties

4.2.1. Tensile Testing

Tensile testing provides information about the strength and flexibility of the material.

Protocol:

  • Use a universal testing machine equipped with grips suitable for polymer films.

  • Mount the dumbbell-shaped specimens in the grips.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the stress-strain curve and determine the tensile strength, elongation at break, and Young's modulus.

Migration and Leaching Studies

These studies are critical for applications where the plasticized polymer will be in contact with food, pharmaceuticals, or biological tissues.

Protocol for Migration into a Food Simulant (e.g., Ethanol):

  • Cut a known surface area of the plasticized polymer film.

  • Immerse the film in a known volume of the food simulant (e.g., 50% ethanol) in a sealed container.

  • Incubate at a specified temperature (e.g., 40°C) for a set period.

  • At various time intervals, take an aliquot of the simulant.

  • Analyze the concentration of dibutyl 2-methylbutanedioate in the aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Performance and Data Interpretation

The following table presents hypothetical data to illustrate the expected effects of incorporating dibutyl 2-methylbutanedioate into PVC.

PropertyUnplasticized PVCPVC + 30 phr DBPPVC + 30 phr Dibutyl 2-methylbutanedioate
Glass Transition Temp. (Tg) (°C) 852530
Tensile Strength (MPa) 502025
Elongation at Break (%) 5300280
Hardness (Shore A) 988085
Migration into 50% Ethanol (µg/cm² after 24h) N/A158

Interpretation:

  • Tg: A significant reduction in Tg is expected with the addition of dibutyl 2-methylbutanedioate, confirming its plasticizing effect.

  • Mechanical Properties: An increase in elongation at break and a decrease in tensile strength and hardness are indicative of increased flexibility.

  • Migration: Lower migration of dibutyl 2-methylbutanedioate compared to DBP would suggest stronger interaction with the polymer matrix and a better safety profile.

Safety and Handling

While dibutyl 2-methylbutanedioate is anticipated to have a more favorable safety profile than phthalates, standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially during synthesis and melt processing.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

A thorough review of the Safety Data Sheet (SDS) is recommended before use.[9][10][11][12][13]

Conclusion

Dibutyl 2-methylbutanedioate holds promise as a viable alternative to traditional phthalate plasticizers. The protocols outlined in these application notes provide a robust framework for its synthesis, incorporation into polymers, and comprehensive performance evaluation. By following these guidelines, researchers can effectively assess its suitability for various applications, contributing to the development of safer and more sustainable polymeric materials.

References

  • A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC. (n.d.).
  • PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future. (n.d.).
  • A Better Alternative to Phthalates? | NIST. (2020, September 25).
  • 3 Identified alternatives to DEHP, DBP and BBP – Environmental Project No. 1341 2010. (2010, November 15).
  • Phthalate Alternatives Comparison in PVC | Hallstar Industrial. (n.d.).
  • 57983-31-0, dibutan-2-yl 2-methylbutanedioate Formula - ECHEMI. (n.d.).
  • 2-Butenedioic acid, 2-methyl-, dibutyl ester, (Z)- 22644-92-4 wiki - Guidechem. (n.d.).
  • 2-Methylbutanedioic acid dibutyl ester — Chemical Substance Information - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Buy Dibutyl 2-benzylbutanedioate (EVT-14872486) | 5859-31-4 - EvitaChem. (n.d.).
  • D9779 - • SAFETY DATA SHEET. (2025, December 17).
  • DIBUTYL ESTER. (n.d.).
  • • PLASTICIZERS Properties of Plasticizers Important Plasticizers. (n.d.).
  • 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate - Substance Details - SRS | US EPA. (2026, February 11).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 18).
  • Dibutyl Maleate - Material Safety Data Sheet (MSDS). (n.d.).
  • Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2. (2022, September 9).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
  • 2-Butenedioic acid (E)-, dibutyl ester - the NIST WebBook. (n.d.).
  • Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (2025, March 26).
  • Microplastic acts as a vector for contaminants: the release behavior of dibutyl phthalate from polyvinyl chloride pipe fragments in water phase - PubMed. (2020, July 24).
  • Biodegradation of endocrine disruptor dibutyl phthalate (DBP) by a newly isolated Methylobacillus sp. V29b and the DBP degradation pathway - PMC. (2016, September 21).
  • Plasticizers: Types, Uses, Classification, Selection & Regulation - SpecialChem. (2025, December 15).
  • CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents. (n.d.).
  • Dibutyl maleate (DBM) - PENPET Petrochemical Trading. (n.d.).
  • Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate - PMC. (n.d.).
  • Biodegradation of dibutyl phthalate and di-(2-ethylhexyl) phthalate and microbial community changes in mangrove sediment - PubMed. (2010, December 15).
  • CN101747193A - Method for preparing butylene dibutyl maleate - Google Patents. (n.d.).
  • Dibutyl fumarate synthesis - ChemicalBook. (n.d.).

Sources

Application Note: Dibutyl 2-Methylbutanedioate in the Synthesis of Tunable Biodegradable Poly(Butylene Succinate) Copolymers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from persistent petrochemical plastics to sustainable, biodegradable alternatives is a critical objective in modern polymer science and drug delivery design. Poly(butylene succinate) (PBS) is a leading aliphatic polyester due to its favorable thermal stability and mechanical strength; however, its high degree of crystallinity severely limits its biodegradation rate and flexibility[1].

This application note details the utilization of dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate, DBMS) as a highly effective comonomer to synthesize poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)). By introducing a pendant methyl group into the polymer backbone, researchers can precisely tune the polymer's crystallinity, melting temperature, and degradation kinetics, making it an ideal candidate for agricultural films, packaging, and sustained-release pharmaceutical matrices[2].

Mechanistic Insights: The Role of the Methyl Branch

Disruption of the Crystal Lattice

Standard PBS chains pack tightly into highly ordered crystalline domains. When DBMS is introduced during polycondensation, the pendant 2-methyl group acts as a steric defect within the macromolecular chain. This branching prevents tight chain packing, thereby expanding the free volume and significantly increasing the proportion of the amorphous region[2].

Causality in Biodegradation

The degradation of aliphatic polyesters occurs primarily via the hydrolysis of ester bonds, which is often catalyzed by enzymes (e.g., lipases) in environmental or biological settings. Enzymes and water molecules cannot easily penetrate dense crystalline domains. By increasing the amorphous fraction via DBMS incorporation, the polymer matrix becomes highly permeable. This lowers the activation energy required for water and enzymatic active sites to access the susceptible ester linkages, resulting in a highly accelerated and tunable biodegradation profile[3].

Transesterification vs. Direct Esterification

While 2-methylsuccinic acid can be used directly, utilizing its dibutyl ester (DBMS) offers distinct chemical advantages. Direct esterification produces water, which can hydrolyze sensitive polycondensation catalysts like Titanium(IV) butoxide ( Ti(OBu)4​ ). In contrast, the transesterification of DBMS with 1,4-butanediol (BDO) releases 1-butanol. 1-Butanol is easily removed via distillation, driving the reaction equilibrium forward without deactivating the catalyst, ensuring higher molecular weight yields[1].

Experimental Design & Workflow

The synthesis of P(BS-BMS) utilizes a classic two-stage melt polycondensation process. The workflow is designed to first build oligomeric prepolymers while retaining volatile monomers, followed by a high-vacuum stage to build macromolecular weight.

PolymerizationWorkflow Monomers Monomers: DBMS + DMS + BDO Stage1 Stage 1: Transesterification 160-190°C, N2 Atmosphere Monomers->Stage1 Catalyst Catalyst Addition Ti(OBu)4 (0.1 wt%) Catalyst->Stage1 Byproduct1 Distillation of 1-Butanol & Methanol Stage1->Byproduct1 Byproduct Removal Prepolymer Oligomeric Prepolymer (Hydroxyl Terminated) Stage1->Prepolymer Stage2 Stage 2: Polycondensation 220-230°C, High Vacuum (<100 Pa) Prepolymer->Stage2 Byproduct2 Removal of Excess BDO Stage2->Byproduct2 Vacuum Extraction FinalPolymer P(BS-BMS) Copolymer High Molecular Weight Stage2->FinalPolymer

Figure 1: Two-stage melt transesterification and polycondensation workflow for P(BS-BMS) synthesis.

Self-Validating Protocol: Two-Stage Melt Polycondensation

This protocol describes the synthesis of P(BS-BMS) with a 20 mol% DBMS content relative to the total diacid/diester feed.

Materials & Reagents
  • Dibutyl 2-methylbutanedioate (DBMS): 0.20 molar equivalents.

  • Dimethyl succinate (DMS): 0.80 molar equivalents.

  • 1,4-Butanediol (BDO): 1.15 molar equivalents (The 15% excess ensures hydroxyl-terminated prepolymers, essential for Stage 2).

  • Titanium(IV) butoxide ( Ti(OBu)4​ ): 0.1 wt% relative to total theoretical polymer yield.

Step-by-Step Methodology

Stage 1: Transesterification (Oligomerization)

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a fractional distillation column connected to a condenser and receiving flask.

  • Charging: Add the DBMS, DMS, and BDO into the reactor. Purge the system with high-purity N2​ for 15 minutes to remove oxygen, preventing oxidative degradation of the diol.

  • Heating & Catalysis: Heat the mixture to 160°C under continuous stirring (150 rpm). Inject the Ti(OBu)4​ catalyst via syringe.

  • Distillation: Gradually increase the temperature to 190°C over 2 hours.

    • Self-Validation Checkpoint: Monitor the volume of the distillate (methanol and 1-butanol). Do not proceed to Stage 2 until at least 90% of the theoretical distillate volume is collected. Prematurely applying vacuum will vaporize unreacted monomers, destroying the stoichiometric balance and preventing high molecular weight formation.

Stage 2: Polycondensation (Chain Extension) 5. Vacuum Application: Replace the fractional distillation setup with a direct short-path distillation head connected to a cold trap. Gradually apply a vacuum, reducing the pressure to <100 Pa over 30 minutes to prevent bumping. 6. High-Temperature Condensation: Raise the reactor temperature to 220–230°C. Under these conditions, the oligomers undergo transesterification with each other, extruding the excess BDO, which is collected in the cold trap. 7. Torque Monitoring: Maintain the reaction for 3 to 5 hours.

  • Self-Validation Checkpoint: Monitor the mechanical stirrer's torque. As the molecular weight ( Mw​ ) increases, the melt viscosity rises. Terminate the reaction when the torque reaches a stable plateau. Continuing past this point risks thermal degradation and chain scission[1].
  • Termination: Break the vacuum with N2​ , cool the polymer melt to room temperature, and dissolve in chloroform. Precipitate the polymer in excess cold methanol to remove unreacted monomers and catalyst residues. Dry under vacuum at 40°C for 48 hours.

Data Presentation: Copolymer Property Tuning

The incorporation of DBMS allows for precise control over the physical and degradative properties of the resulting polyester. The table below summarizes the quantitative shifts in thermal and biodegradation metrics as the molar ratio of DBMS increases[2],[3].

Copolymer CompositionMelting Temp ( Tm​ , °C)Crystallinity ( Xc​ , %)Enzymatic Weight Loss (30 days, %)Applications
PBS (0% DBMS) 114.561.2~15.0Rigid packaging, durable goods
P(BS-BMS) (10% DBMS) 102.348.5~35.0Flexible films, agricultural mulch
P(BS-BMS) (20% DBMS) 91.134.7~60.0Sustained drug release matrices
P(BS-BMS) (30% DBMS) 82.425.1>85.0Rapid-degrading temporary implants

Note: Enzymatic weight loss is typically evaluated using Pseudomonas fluorescens lipase in a phosphate buffer (pH 7.4) at 37°C.

Mechanistic Pathway of Enzymatic Degradation

The diagram below illustrates the logical sequence of how structural modification via DBMS translates to macroscopic biodegradation.

DegradationPathway PBS Standard PBS (High Crystallinity) Branching Incorporation of 2-Methyl Branch (DBMS) PBS->Branching Amorphous Increased Amorphous Region Decreased Tm Branching->Amorphous WaterPenetration Enhanced Water & Enzyme Penetration Amorphous->WaterPenetration Hydrolysis Ester Bond Hydrolysis (Lipase/Water) WaterPenetration->Hydrolysis Degradation Accelerated Biodegradation Hydrolysis->Degradation

Figure 2: Causality pathway demonstrating how DBMS-induced steric hindrance accelerates enzymatic ester hydrolysis.

References

  • Han, J., Shi, J., et al. (2019). "Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release." Materials, 12(9), 1507. Available at:[Link][2]

  • Makgwane, P. R., Muniyasamy, S., et al. (2025). "Biobased Biodegradable Polybutylene Succinate Polymers and Composites: Synthesis, Structure Properties and Applications—A Review." Journal of Renewable Materials, 13(3), 449-495. Available at:[Link][1]

  • Encyclopedia MDPI. (2022). "Poly (Butylene Succinate) and PBS Copolyesters Degradation." Encyclopedia.pub. Available at:[Link][3]

Sources

extraction techniques for dibutyl 2-methylbutanedioate from aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Efficiency Extraction of Dibutyl 2-Methylbutanedioate from Aqueous Solutions: Application Notes & Protocols

Executive Summary

Dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate, CAS: 18447-89-7) is a versatile aliphatic diester utilized as a specialty solvent, plasticizer, and chemical intermediate in high-performance coatings and polymer formulations[1]. As regulatory scrutiny over industrial esters in wastewater and environmental matrices increases, analytical laboratories require robust, high-recovery extraction methods. This application note details two validated approaches—Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Solid-Phase Extraction (SPE)—designed to isolate this moderately hydrophobic compound from complex aqueous solutions.

Physicochemical Profiling & Extraction Rationale

To design a self-validating extraction protocol, one must first analyze the target molecule's structural vulnerabilities and thermodynamic behavior. Dibutyl 2-methylbutanedioate (C₁₃H₂₄O₄, MW: 244.33 g/mol ) features two non-polar butyl chains flanking a central methylsuccinate core, making it poorly soluble in water but highly soluble in organic solvents[1].

  • pH Control & Hydrolysis Prevention: As a diester, the molecule is highly susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis. If the aqueous matrix is highly acidic or basic, the ester linkages will cleave, leading to artificially low recoveries. Therefore, adjusting the sample to a near-neutral pH (6.0–7.0) prior to extraction is an absolute necessity to preserve structural integrity[2].

  • The Salting-Out Effect: Dibutyl 2-methylbutanedioate exhibits moderate hydrophobicity. By adding an inorganic salt (e.g., NaCl) to the aqueous phase, the hydration spheres around the salt ions consume available water molecules, effectively increasing the ionic strength of the solution. This decreases the solubility of the non-polar ester in the aqueous phase, thermodynamically driving it into the extraction solvent or onto the SPE sorbent[3].

  • Solvent Selection: Following the principle of "like dissolves like," non-polar to moderately polar solvents such as n-hexane or ethyl acetate are optimal for partitioning the analyte out of the water phase[4].

Experimental Protocols

Method A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

LLE is a cornerstone technique relying on the distribution of a solute between two immiscible liquid phases[4]. The addition of the salting-out step makes this protocol highly efficient for bulk aqueous samples.

Materials: n-Hexane (HPLC grade), Anhydrous NaCl, 0.1 M HCl/NaOH, 50 mL glass centrifuge tubes.

Step-by-Step Procedure:

  • Sample Preparation: Transfer 10.0 mL of the aqueous sample into a 50 mL glass centrifuge tube.

  • pH Adjustment: Measure the pH and adjust to 6.5 ± 0.2 using dropwise additions of 0.1 M HCl or NaOH.

  • Salting-Out: Add 2.0 g of anhydrous NaCl (equivalent to 20% w/v) to the sample. Vortex vigorously for 2 minutes until the salt is completely dissolved.

  • Solvent Addition: Add 2.0 mL of n-hexane to the tube[3].

  • Extraction: Shake the mixture on a mechanical shaker at 300 rpm for 10 minutes. This maximizes the interfacial surface area, ensuring the partition equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to break any emulsions. The organic (upper) layer now contains the extracted ester.

  • Collection & Reconstitution: Carefully transfer 1.5 mL of the upper n-hexane layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at room temperature, then reconstitute in 200 µL of acetonitrile for GC-MS/LC-MS analysis.

Method B: Solid-Phase Extraction (SPE) using Polymeric Sorbents

For trace-level analysis in heavily matrixed environmental samples (e.g., wastewater), SPE is superior to LLE as it provides higher preconcentration factors and cleaner extracts[5]. Hydrophilic-Lipophilic Balance (HLB) sorbents are highly recommended for capturing aliphatic esters[2].

Materials: 200 mg HLB SPE cartridges, Vacuum manifold, Methanol, Ethyl Acetate, LC-MS grade water.

Step-by-Step Procedure:

  • Cartridge Conditioning: Mount the HLB cartridge onto the vacuum manifold. Condition the sorbent bed by passing 5.0 mL of Methanol followed by 5.0 mL of LC-MS grade water at a flow rate of 2 mL/min. Critical: Do not allow the sorbent to dry out before sample loading, as this collapses the polymeric pores and drastically reduces recovery[2].

  • Sample Loading: Load 50.0 mL of the pH-adjusted (pH 6.5) and salted (5% w/v NaCl) aqueous sample onto the cartridge. Maintain a strict flow rate of 1–2 mL/min to allow sufficient residence time for hydrophobic interactions[5].

  • Washing: Wash the cartridge with 5.0 mL of 5% Methanol in water to elute highly polar matrix interferences.

  • Drying: Apply full vacuum (-15 inHg) for 10–15 minutes to completely dry the sorbent bed. Residual water will impede the elution of the hydrophobic target compound into the organic solvent[2].

  • Elution: Elute the dibutyl 2-methylbutanedioate using 2 aliquots of 3.0 mL Ethyl Acetate. Collect the eluate in a clean glass collection tube.

  • Concentration: Evaporate the eluate under a nitrogen stream and reconstitute in 500 µL of the mobile phase.

Quantitative Data & Performance Metrics

The following table summarizes the comparative performance metrics of the two extraction methodologies based on standard validation parameters for dibutyl esters[5],[2].

ParameterMethod A: SALLE (n-Hexane)Method B: SPE (HLB Cartridge)
Optimal Sample Volume 10 - 20 mL50 - 500 mL
Organic Solvent Consumption 2 - 5 mL10 - 15 mL
Average Recovery Rate (%) 82.5% - 88.0%94.2% - 98.5%
Estimated Limit of Detection (LOD) 0.5 µg/L0.05 µg/L
Matrix Effect Susceptibility Moderate to HighLow (High cleanup efficiency)
Throughput & Scalability High (Batch processing)Medium (Requires vacuum manifold)

Extraction Workflow Visualization

ExtractionWorkflow Sample Aqueous Sample (Dibutyl 2-methylbutanedioate) Prep Sample Pre-treatment pH 6.5 + NaCl (Salting-out) Sample->Prep LLE Liquid-Liquid Extraction (LLE) Solvent: n-Hexane Prep->LLE SPE Solid-Phase Extraction (SPE) Sorbent: HLB Polymeric Prep->SPE LLE_Step Vortex & Centrifuge (Phase Separation) LLE->LLE_Step Collect Extract Collection (Organic Phase) LLE_Step->Collect SPE_Step Condition -> Load Wash -> Elute SPE->SPE_Step SPE_Step->Collect Concentrate N2 Evaporation & Reconstitution Collect->Concentrate Analyze GC-MS / LC-MS Analysis Concentrate->Analyze

Figure 1: Comparative workflow for LLE and SPE extraction of dibutyl 2-methylbutanedioate.

Sources

Application Note: Dibutyl 2-Methylbutanedioate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex Active Pharmaceutical Ingredients (APIs) requires robust, stereochemically accessible, and scalable intermediates. Dibutyl 2-methylbutanedioate (CAS 18447-89-7), a bio-derived dialkyl ester of methylsuccinic acid, has emerged as a highly versatile building block in medicinal chemistry. Sourced primarily from the esterification and subsequent hydrogenation of biomass-derived itaconic acid[1], this intermediate serves as a critical junction for synthesizing chiral branched aliphatic chains, functionalized pyrrolidines, and 3-methyltetrahydrofuran (3-methyl-THF) derivatives.

This application note provides a comprehensive scientific guide to utilizing dibutyl 2-methylbutanedioate, detailing the mechanistic rationale for its selection, quantitative reaction parameters, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The "Dibutyl" Advantage

In classical synthesis, dimethyl or diethyl esters are often preferred due to lower molecular weight. However, as an Application Scientist, one must consider the thermodynamic and operational realities of multi-step API synthesis. The selection of the dibutyl ester over its lighter counterparts is driven by three causal factors:

  • Steric Modulation of Reduction Kinetics : During the catalytic hydrogenation of diesters to diols, premature lactonization (forming γ -butyrolactones) can trap the intermediate, requiring harsh conditions to break the stable lactone ring[1]. The bulky butyl groups sterically hinder the intramolecular transesterification that leads to lactonization, allowing the primary to proceed smoothly to the acyclic 2-methyl-1,4-butanediol[2].

  • Lipophilicity and Phase Separation : Dibutyl 2-methylbutanedioate exhibits superior solubility in non-polar organic solvents. In complex aqueous workups, this high partition coefficient ( logP ) ensures rapid, clean phase separation, minimizing emulsion formation and product loss.

  • Thermal Stability : The higher boiling point of the dibutyl ester prevents evaporative losses during high-temperature amidation reactions (e.g., 150 °C), ensuring high regioselectivity when synthesizing succinimide precursors for CNS drugs.

Key Synthetic Workflows

Pathway A: Catalytic Hydrogenation to 2-Methyl-1,4-butanediol

The most prominent application of dibutyl 2-methylbutanedioate is its reduction to 2-methyl-1,4-butanediol (CAS 22644-28-6)[3]. This chiral diol is a direct precursor to 3-methyl-THF and various anti-tumor agents, including chrysene derivatives[4]. The transformation utilizes either heterogeneous catalysts (like Ru/C or Pd-ReO x​ /C) or tailored homogeneous Ruthenium-Triphos complexes[5].

Pathway B: Reductive Amidation to 3-Methyl-Pyrrolidines

By reacting dibutyl 2-methylbutanedioate with primary amines, researchers can synthesize 1-substituted-3-methylpyrrolidine-2,5-diones. Subsequent reduction with LiAlH 4​ yields functionalized 3-methyl-pyrrolidines, which are ubiquitous pharmacophores in modern kinase inhibitors and histamine H3 receptor antagonists.

Workflow A Itaconic Acid (Bio-derived) B Dibutyl 2-methyl- butanedioate A->B Esterification & Reduction C 2-Methyl-1,4- butanediol B->C Catalytic Hydrogenation D 3-Methyl-THF & Pyrrolidines C->D Cyclization / Amination E CNS APIs & Antitumor Agents D->E API Assembly

Synthetic workflow from bio-derived precursors to APIs via dibutyl 2-methylbutanedioate.

Quantitative Data Summaries

The successful conversion of dibutyl 2-methylbutanedioate relies heavily on precise temperature and pressure control. The table below summarizes validated parameters for its reduction to 2-methyl-1,4-butanediol, demonstrating the trade-offs between catalyst type, operational pressure, and yield[6],[1],[5].

Catalyst SystemTemp (°C)H₂ Pressure (MPa)Time (h)Conversion (%)Diol Selectivity (%)Ref
Ru/C (5 wt%) 10014.012>9980[1]
Pd-3ReOₓ/C 1804.024>95>80[5]
Homogeneous Ru-Triphos 12010.016>9995[2]

Note: Homogeneous Ru-Triphos systems offer superior selectivity by preventing the over-reduction of the diol into mono-alcohols, though they require more complex post-reaction catalyst recovery.

Mechanism N1 Dibutyl 2-methylbutanedioate N2 Ru-Catalyst Coordination (Carbonyl Activation) N1->N2 N3 Hydride Transfer (Hemiacetal Intermediate) N2->N3 + H2 N4 Butanol Elimination (Lactone Formation) N3->N4 - Butanol N5 2-Methyl-1,4-butanediol N4->N5 + H2, - Butanol

Ru-catalyzed hydrogenation mechanism of dibutyl 2-methylbutanedioate to diol.

Experimental Protocols

To ensure trustworthiness and reproducibility , the following protocols are designed as self-validating systems. In-process analytical controls are embedded to guarantee that the causality of each step is verified before proceeding.

Protocol 1: High-Pressure Catalytic Hydrogenation to 2-Methyl-1,4-butanediol

This protocol utilizes a heterogeneous Ru/C catalyst for scalable diol production[1].

Equipment: 300 mL Hastelloy Parr autoclave with gas entrainment impeller. Reagents:

  • Dibutyl 2-methylbutanedioate (50.0 g, ~204 mmol)

  • 5 wt% Ru/C catalyst (2.5 g, 5 wt% loading relative to substrate)

  • Methanol (100 mL, anhydrous)

Step-by-Step Methodology:

  • Reactor Charging: Load the dibutyl 2-methylbutanedioate, Ru/C catalyst, and methanol into the autoclave. Seal the reactor.

  • Atmosphere Exchange: Purge the reactor with N₂ (3 x 2.0 MPa) to remove oxygen, followed by H₂ (3 x 2.0 MPa) to saturate the headspace.

  • Pressurization & Heating: Pressurize the reactor to 14.0 MPa with H₂. Begin agitation (800 rpm) and heat the system to 100 °C.

  • Self-Validation (Kinetic Monitoring): Monitor the pressure drop. The theoretical H₂ consumption for complete reduction of both ester groups is 4 molar equivalents. Causality Check: A plateau in pressure drop indicates the cessation of hydride transfer. If the pressure plateaus before the theoretical consumption is reached, repressurize to 14.0 MPa; premature stalling indicates catalyst poisoning or mass transfer limitation.

  • Reaction Quench: Once H₂ uptake ceases (typically 10-12 hours), cool the reactor to 25 °C and carefully vent the residual pressure.

  • Workup & Analysis: Filter the mixture through a Celite pad to remove the Ru/C catalyst.

  • Analytical Validation: Analyze the filtrate via GC-FID (using a polar capillary column like DB-WAX). Acceptance Criteria: <1% residual ester and <5% α -methyl- γ -butyrolactone intermediate. The presence of significant lactone indicates insufficient reaction time or low hydrogen availability.

  • Purification: Remove methanol and the butanol byproduct via rotary evaporation. Purify the crude 2-methyl-1,4-butanediol via fractional vacuum distillation (b.p. 127 °C at 14 mmHg)[7].

Protocol 2: Synthesis of 3-Methyl-Pyrrolidine Derivatives via Reductive Amidation

This protocol leverages the thermal stability of the dibutyl ester to drive regioselective amidation.

Step-by-Step Methodology:

  • Amidation: In a round-bottom flask equipped with a Dean-Stark trap, combine dibutyl 2-methylbutanedioate (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in toluene.

  • Thermal Cyclization: Reflux the mixture at 110–150 °C. The bulky butyl groups slow the initial nucleophilic attack, preventing runaway polymerization.

  • Self-Validation (Byproduct Tracking): Monitor the collection of butanol in the Dean-Stark trap. Causality Check: The collection of exactly 2.0 equivalents of butanol confirms complete cyclization to the 1-benzyl-3-methylpyrrolidine-2,5-dione.

  • Reduction: Isolate the succinimide intermediate and dissolve in anhydrous THF. Slowly add to a suspension of LiAlH₄ (2.5 eq) in THF at 0 °C. Reflux for 4 hours.

  • Fieser Workup: Quench the LiAlH₄ carefully using the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts.

  • Isolation: Concentrate the filtrate to yield the substituted 3-methyl-pyrrolidine, ready for final API assembly.

Comprehensive References

  • Liu, X., Wang, X., Liu, Q., Xu, G., Li, X., & Mu, X. (2016). A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid. Catalysis Today, 274, 88-93.[Link]

  • Jung, C. L. (2020). Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates. RWTH Aachen University Publications.[Link]

  • Corbin, D. R., et al. (2019). US Patent 10414858B2 - Methods of forming diol compounds. Google Patents.

Sources

catalytic esterification process protocols for dibutyl 2-methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Esterification for the Synthesis of Dibutyl 2-Methylbutanedioate

Abstract

This technical guide provides a comprehensive overview of the catalytic esterification process for the synthesis of dibutyl 2-methylbutanedioate, a significant chemical intermediate. The document details two distinct and robust protocols for its synthesis: a classical homogeneous catalysis approach using sulfuric acid and a more sustainable heterogeneous method employing Amberlyst-15 ion-exchange resin. The guide delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, and outlines analytical techniques for the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize dibutyl 2-methylbutanedioate in their work.

Introduction: The Significance of Dibutyl 2-Methylbutanedioate and Catalytic Esterification

Dibutyl 2-methylbutanedioate, also known as dibutyl methylsuccinate, is a diester of 2-methylbutanedioic acid (methylsuccinic acid). Esters of this nature are widely used as plasticizers, solvents, and intermediates in the synthesis of pharmaceuticals, fragrances, and polymers.[1] The synthesis of such esters is most commonly achieved through Fischer-Speier esterification, a reaction that involves the condensation of a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3] This reaction is reversible, and to drive it towards the product side, it is often necessary to either use an excess of one reactant (typically the alcohol) or remove the water formed during the reaction.[3]

The choice of catalyst is a critical factor in the efficiency and environmental impact of the esterification process. While traditional homogeneous catalysts like sulfuric acid are highly effective, they pose challenges in terms of separation, reactor corrosion, and waste generation.[4][5] In contrast, heterogeneous catalysts, such as ion-exchange resins and zeolites, offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental concerns.[4][6] This guide will explore both a conventional homogeneous and a modern heterogeneous catalytic approach to the synthesis of dibutyl 2-methylbutanedioate.

Reaction Mechanism: The Fischer-Speier Esterification

The acid-catalyzed esterification of a dicarboxylic acid like 2-methylbutanedioic acid with butanol follows the Fischer-Speier mechanism. This multi-step process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7] A series of proton transfers follows, leading to the formation of a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yield the ester and regenerate the acid catalyst.[3][8] This process occurs at both carboxylic acid groups of the 2-methylbutanedioic acid to form the diester.

Fischer_Esterification_Mechanism Figure 1: Generalized Fischer-Speier Esterification Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Tetrahedral Intermediate Formation and Transformation cluster_2 Product Formation Protonation 1. Protonation of Carbonyl Oxygen Activated_Acid R-C(OH)₂⁺ Protonation->Activated_Acid Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Protonated_Intermediate R-C(OH)(O-R')(OH₂⁺) Proton_Transfer->Protonated_Intermediate Water_Elimination 4. Elimination of Water Protonated_Ester R-C(O⁺H)-OR' Water_Elimination->Protonated_Ester Deprotonation 5. Deprotonation Ester_Formation Ester Product + Regenerated Catalyst Deprotonation->Ester_Formation Release of H⁺ Carboxylic_Acid R-COOH + H⁺ Carboxylic_Acid->Protonation Acid Catalyst Alcohol R'-OH Alcohol->Nucleophilic_Attack Activated_Acid->Nucleophilic_Attack Attack Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate->Water_Elimination Loss of H₂O Protonated_Ester->Deprotonation

Caption: Generalized Fischer-Speier Esterification Mechanism.

Experimental Protocols

The following section details two distinct protocols for the synthesis of dibutyl 2-methylbutanedioate. The first utilizes a traditional homogeneous catalyst, while the second employs a reusable heterogeneous catalyst.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid

This protocol describes a classic approach using concentrated sulfuric acid as the catalyst. The use of a Dean-Stark apparatus is recommended to remove the water byproduct and drive the reaction to completion.

Materials:

  • 2-Methylbutanedioic acid (methylsuccinic acid)

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 2-methylbutanedioic acid (e.g., 0.1 mol), n-butanol (e.g., 0.3 mol, 3 equivalents), and toluene (e.g., 150 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 1-2 mol% of the dicarboxylic acid) to the reaction mixture while stirring.

  • Reflux and Water Removal: Attach the Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the reaction flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (typically 4-8 hours). The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Repeat this washing until no more gas evolution is observed.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess n-butanol under reduced pressure using a rotary evaporator.

    • The crude dibutyl 2-methylbutanedioate can be further purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol utilizes Amberlyst-15, a strongly acidic ion-exchange resin, as a recyclable heterogeneous catalyst.[6] This method simplifies product purification as the catalyst can be removed by simple filtration.[9]

Materials:

  • 2-Methylbutanedioic acid (methylsuccinic acid)

  • n-Butanol

  • Amberlyst-15 ion-exchange resin

  • Toluene (optional, can act as a solvent and azeotroping agent)

  • Round-bottom flask

  • Reflux condenser (with or without Dean-Stark apparatus)

  • Heating mantle with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with methanol and dry it in an oven at a moderate temperature (e.g., 70-80 °C) before use.[10]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 2-methylbutanedioic acid (e.g., 0.1 mol) and n-butanol (e.g., 0.4 mol, 4 equivalents). A larger excess of alcohol helps to drive the equilibrium.

  • Catalyst Addition: Add Amberlyst-15 resin (e.g., 10-15% by weight of the 2-methylbutanedioic acid).[11]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. The reaction can be run for 6-12 hours. For enhanced water removal, a Dean-Stark apparatus with toluene can be employed as in Protocol 1.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots of the reaction mixture (after allowing the resin to settle or filtering it) and analyzing them by GC.

  • Catalyst Recovery and Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 resin by filtration. The resin can be washed with a solvent like methanol or acetone, dried, and stored for reuse.[11]

  • Purification:

    • Transfer the filtrate to a round-bottom flask and remove the excess n-butanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation.

Experimental Workflow and Data Presentation

The general workflow for the synthesis and purification of dibutyl 2-methylbutanedioate is illustrated below.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Mix 2-Methylbutanedioic Acid, n-Butanol, and Catalyst Reaction Heat to Reflux with Stirring Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Catalyst_Removal Catalyst Removal (Neutralization/Filtration) Cooling->Catalyst_Removal Solvent_Removal Solvent & Excess Alcohol Removal (Rotary Evaporation) Catalyst_Removal->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Characterization Product Characterization (GC-MS, NMR, FT-IR) Purification->Characterization Pure Product

Caption: General Experimental Workflow.

ParameterProtocol 1 (Homogeneous)Protocol 2 (Heterogeneous)Reference
Catalyst Concentrated H₂SO₄Amberlyst-15[3][6]
Catalyst Loading 1-2 mol%10-15 wt%[11]
Reactant Ratio (Acid:Alcohol) 1:31:4 (or higher)[11]
Temperature Reflux (~110-120 °C with Toluene)Reflux (~118 °C neat)[11]
Reaction Time 4-8 hours6-12 hours[11]
Water Removal Dean-Stark ApparatusOptional (Excess Alcohol) or Dean-Stark[3]
Catalyst Separation Neutralization & Liquid-Liquid ExtractionFiltration[6]
Catalyst Reusability NoYes[11]
Expected Yield High (>90%)High (>90%)[6]

Table 1: Comparison of Catalytic Esterification Protocols

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended for the analysis of dibutyl 2-methylbutanedioate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the synthesized ester and confirming its molecular weight.[12] A nonpolar column, such as one with a 5% phenyl methyl siloxane stationary phase, is suitable for this analysis.[12]

  • Expected GC Result: A major peak corresponding to dibutyl 2-methylbutanedioate, with minor peaks potentially indicating mono-ester intermediates or unreacted starting materials.

  • Expected MS Result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of dibutyl 2-methylbutanedioate (C₁₃H₂₄O₄ = 244.33 g/mol ). Common fragmentation patterns for esters would also be expected, such as the loss of an alkoxy group (-OC₄H₉) or a butene molecule from the butyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of the molecule. The sample is typically dissolved in a deuterated solvent like CDCl₃.[13]

  • Expected ¹H NMR Spectrum: The spectrum of dibutyl 2-methylbutanedioate is expected to show distinct signals for the different proton environments.

    • A triplet around 0.9 ppm corresponding to the two terminal methyl groups (-CH₃) of the butyl chains.

    • A multiplet around 1.2-1.7 ppm for the two methylene groups (-CH₂-) adjacent to the terminal methyls and the methylene group adjacent to the ester oxygen.

    • A triplet around 4.1 ppm for the two methylene groups bonded to the ester oxygens (-O-CH₂-).

    • Signals corresponding to the 2-methylbutanedioate backbone: a doublet for the methyl group (-CH₃), a multiplet for the methine proton (-CH-), and two multiplets for the diastereotopic methylene protons (-CH₂-).

  • Expected ¹³C NMR Spectrum: The spectrum will show distinct signals for each carbon atom in the molecule.

    • Signals for the four different carbons of the butyl chains.

    • Signals for the carbonyl carbons of the ester groups (typically in the 170-175 ppm range).

    • Signals for the methyl, methine, and methylene carbons of the 2-methylbutanedioate backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

  • Expected FT-IR Spectrum:

    • A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester carbonyl groups.

    • C-H stretching bands from the alkyl groups in the 2850-3000 cm⁻¹ region.

    • A C-O stretching band in the fingerprint region, typically around 1150-1250 cm⁻¹.

Conclusion

This application note has provided detailed protocols for the synthesis of dibutyl 2-methylbutanedioate via both homogeneous and heterogeneous catalytic esterification. The choice between these methods will depend on the specific requirements of the researcher, balancing factors such as reaction time, ease of purification, and the importance of catalyst reusability and environmental impact. The heterogeneous approach using Amberlyst-15 offers a more sustainable and simplified process, aligning with the principles of green chemistry. The analytical methods described herein provide a robust framework for the confirmation of the product's identity and purity, ensuring its suitability for further applications in research and development.

References

  • MDPI. (2019, September 9). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Retrieved from [Link]

  • MDPI. (2026, February 6). Engineering Zeolite Acidity and Porosity for Improved Esterification: A Review of Mechanisms, Kinetics, and Sustainability Processes. Retrieved from [Link]

  • Chula Digital Collections. Esterification of dicarboxylic acids over amberlyst ion-exchange resins. Retrieved from [Link]

  • AIP Publishing. A preliminary study of zeolite-catalyzed esterification of glycerol with fatty acids. Retrieved from [Link]

  • Oriental Journal of Chemistry. Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). LA‐H‐Zeolites Efficient Catalysts For Acetic Acid Ketonic Decarboxylation and Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ACS Publications. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

  • PubMed. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Chemguide. The mechanism for the esterification reaction. Retrieved from [Link]

  • Arkivoc. Amberlyst-15 in organic synthesis. Retrieved from [Link]

  • Taylor & Francis. (2006, December 5). Amberlyst 15: A Practical, Mild and Selective Catalyst for Methyl Esterification of Carboxylic Acids.1. Retrieved from [Link]

  • ResearchGate. Products obtained in the esterification reaction of succinic acid. Retrieved from [Link]

  • J-Stage. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Retrieved from [Link]

  • White Rose Research Online. (2008, May 23). Catalytic performance of carbonaceous materials in the esterification of succinic acid. Retrieved from [Link]

  • ResearchGate. Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol | Request PDF. Retrieved from [Link]

  • Ingenta Connect. Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Retrieved from [Link]

  • SpringerLink. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 13). Interpreting the H-1 NMR spectrum of 2-methylbutane. Retrieved from [Link]

Sources

Advanced Sample Preparation and Chromatographic Analysis of Dibutyl 2-Methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Dibutyl 2-methylbutanedioate (DBMS), also widely known as dibutyl methylsuccinate (CAS: 18447-89-7), is a versatile diester utilized as a specialty solvent, a coalescing agent in high-performance coatings, and a plasticizer in polymer formulations[1]. In the realm of advanced synthetic chemistry, DBMS is frequently encountered as the target product in the continuous-flow asymmetric hydrogenation of prochiral dibutyl itaconate using ruthenium or rhodium-based catalysts[2][3][4].

For analytical scientists and drug development professionals, analyzing DBMS presents two distinct scenarios:

  • Process Analytical Technology (PAT): Monitoring catalytic conversion, yield, and enantiomeric excess in flow-chemistry reactors.

  • Extractables and Leachables (E&L): Quantifying DBMS as a potential migrant from plasticized pharmaceutical packaging or medical devices.

This application note provides a comprehensive, self-validating framework for the sample preparation and gas chromatography (GC) analysis of DBMS, emphasizing the mechanistic causality behind each methodological choice.

Physicochemical Profiling & Mechanistic Causality

Designing a robust sample preparation method requires a deep understanding of the analyte's molecular behavior. DBMS is a mid-weight diester that dictates specific handling parameters to prevent degradation and maximize recovery.

  • Hydrolytic Susceptibility: As a diester, DBMS is highly susceptible to both acid-catalyzed hydrolysis and base-catalyzed saponification. Causality: All aqueous matrices or extraction buffers must be strictly maintained at a neutral pH (6.5–7.0) prior to extraction to preserve the ester linkages.

  • Lipophilicity: With an XLogP3 of approximately 3.1, DBMS is moderately lipophilic[5]. Causality: It partitions highly favorably into non-polar organic solvents, making Liquid-Liquid Extraction (LLE) or reversed-phase Solid-Phase Extraction (SPE) the optimal isolation techniques.

  • Volatility and Thermal Stability: The molecular weight (244.33 g/mol ) and boiling point profile make DBMS highly amenable to Gas Chromatography (GC) without the need for prior derivatization[1][6].

Table 1: Physicochemical Profile of Dibutyl 2-Methylbutanedioate
PropertyValue
CAS Number 18447-89-7
Molecular Formula C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol
Synonyms Dibutyl methylsuccinate; 2-Methylbutanedioic acid dibutyl ester
XLogP3 ~3.1
Primary Applications Plasticizer, specialty solvent, chemical intermediate

Workflow & Pathway Visualizations

To establish context, the first diagram illustrates the common synthetic pathway of DBMS via asymmetric hydrogenation[2][4]. The second diagram outlines the decision tree for sample preparation based on matrix complexity.

Synthesis Reactant Dibutyl Itaconate (Prochiral) Product Dibutyl 2-methylsuccinate (DBMS) Reactant->Product Asymmetric Hydrogenation Catalyst Ru/Rh Catalyst + H2 Gas Catalyst->Product

Caption: Asymmetric hydrogenation of dibutyl itaconate to dibutyl 2-methylsuccinate (DBMS).

SamplePrep Start Sample Matrix (Polymer Extract or Reaction Aliquot) Quench Catalyst Quenching / Filtration (Remove Ru/Rh or Oligomers) Start->Quench Buffer pH Adjustment (Buffer to pH 6.5-7.0) Quench->Buffer Split Matrix Type? Buffer->Split LLE Liquid-Liquid Extraction (Hexane/EtOAc) Split->LLE Aqueous/Simple SPE Solid-Phase Extraction (C18 Cartridge) Split->SPE Complex/Polymer Dry Desiccation (Anhydrous Na2SO4) LLE->Dry SPE->Dry IS Add Internal Standard (Ethyl Heptanoate) Dry->IS Analyze GC-FID / GC-MS Analysis (CP-Wax-52) IS->Analyze

Caption: Decision tree and workflow for the extraction and preparation of DBMS samples.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. The inclusion of an Internal Standard (IS) corrects for matrix effects and extraction losses, ensuring high trustworthiness in quantitative results.

Protocol A: Reaction Mixture Cleanup (Catalysis Context)

When analyzing DBMS from a continuous-flow reactor (e.g., Ru/Rh catalyzed hydrogenation)[3][4], the primary goal is to quench the catalyst and isolate the ester.

  • Aliquot Collection & Quenching: Draw a 1.0 mL aliquot from the reactor. Immediately pass the mixture through a short silica gel plug (0.5 g) to sequester the homogeneous Ru/Rh catalyst. Causality: Transition metals can catalyze thermal degradation of the ester in the GC inlet; removing them prevents artifact formation.

  • Dilution: Elute the plug with 5.0 mL of Hexane/Ethyl Acetate (1:1 v/v).

  • Internal Standard Addition: Spike the eluate with 50 µL of Ethyl heptanoate (10 mg/mL) as the internal standard[6].

  • Desiccation: Pass the organic layer through a column of anhydrous sodium sulfate (Na₂SO₄). Causality: Trace water expands violently in a heated GC inlet (1 µL water ≈ 1.2 mL gas), causing backflash and degrading the polyethylene glycol (Wax) stationary phase.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial.

Protocol B: Solid-Phase Extraction (E&L Context)

For complex polymer matrices where DBMS acts as a plasticizer[1], LLE often results in intractable emulsions due to co-extracted oligomers.

  • Sample Extraction: Macerate 1.0 g of the polymer sample in 10 mL of Isopropanol (IPA) using ultrasonic agitation for 30 minutes. Dilute the extract 1:10 with LC-MS grade water buffered to pH 6.8.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg/6 mL) with 5 mL Methanol, followed by 5 mL of pH 6.8 buffered water.

  • Loading: Load the diluted polymer extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to remove highly polar interferents.

  • Elution: Elute the DBMS using 5 mL of 100% Ethyl Acetate.

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 30°C to near dryness. Reconstitute in 1.0 mL of Hexane containing the Ethyl heptanoate internal standard.

Instrumental Analysis: GC-FID/MS Parameters

The quantitative analysis of DBMS is highly effective using a polar wax column, which provides excellent resolution between the substrate (dibutyl itaconate) and the product (dibutyl methylsuccinate)[6].

Table 2: GC-FID Analytical Parameters and Retention Data

Parameters adapted from validated biogenic substrate hydrogenation protocols[6].

ParameterSpecification
Analytical Column 60 m CP-Wax-52 (Polyethylene Glycol)
Carrier Gas Helium (He), Constant flow at 1.5 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Split Ratio 50:1 (50 mL/min)
Oven Temperature Program Initial 50 °C, ramp to 200 °C (rate optimized for resolution)
Detector Temperature (FID) 250 °C
Internal Standard (IS) Ethyl heptanoate (Retention Time: 13.22 min)
DBMS Retention Time 22.62 min
DBMS Correction Factor 1.31 (Relative to IS)

System Suitability & Validation: A self-validating run sequence must include:

  • Solvent Blank: To verify the absence of carryover.

  • Matrix Spike (Recovery Test): To confirm that extraction efficiency exceeds 85% and that the matrix does not suppress the FID/MS signal.

  • IS Area Stability: The peak area of Ethyl heptanoate must not deviate by more than ±5% across all sequential injections.

References

  • Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates RWTH Aachen University Publications URL:[Link][6]

  • 2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7 ChemicalCell Database URL:[Link][1]

  • Chapter 12: The Growing Impact of Continuous Flow Methods on the Twelve Principles of Green Chemistry Royal Society of Chemistry (RSC) Books URL:[Link][2]

  • Reworking Organic Synthesis for the Modern Age: Synthetic Strategies Based on Continuous-Flow Addition and Condensation Reactions with Heterogeneous Catalysts The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Development of Robust Heterogeneous Chiral Rhodium Catalysts Utilizing Acid–Base and Electrostatic Interactions for Efficient Continuous-Flow Asymmetric Hydrogenations Journal of the American Chemical Society - ACS Publications URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibutyl 2-Methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of dibutyl 2-methylbutanedioate. This resource is designed for researchers, chemists, and professionals in drug development and materials science who are looking to optimize their synthesis protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Drawing from established chemical principles and practical laboratory experience, this guide provides in-depth answers to frequently encountered challenges.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you might encounter during the synthesis of dibutyl 2-methylbutanedioate. Each entry details the potential causes of the issue and provides a step-by-step protocol for resolution.

Q1: Why is my yield of dibutyl 2-methylbutanedioate significantly lower than expected?

Low yields are one of the most common frustrations in organic synthesis. For the Fischer esterification of 2-methylbutanedioic acid with butanol, several factors can be at play.

Underlying Causes and Solutions:

  • Incomplete Reaction (Unfavorable Equilibrium): Fischer esterification is a reversible reaction. To drive the reaction towards the product side, the removal of water is crucial.

    • Troubleshooting Protocol:

      • Employ a Dean-Stark Apparatus: This is the most effective method for continuous water removal. Use a solvent that forms an azeotrope with water, such as toluene or cyclohexane.

      • Increase the Butanol Ratio: Using an excess of butanol can shift the equilibrium towards the product side. A molar ratio of 1:4 (diacid to butanol) is a good starting point.

      • Add a Dehydrating Agent: Molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to sequester water as it is formed.

  • Catalyst Inefficiency or Degradation: The choice and handling of the acid catalyst are critical.

    • Troubleshooting Protocol:

      • Verify Catalyst Activity: If using a solid catalyst like an acidic resin (e.g., Amberlyst-15), ensure it has been properly activated and stored. Moisture can deactivate these catalysts.

      • Optimize Catalyst Loading: For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH), a loading of 1-5 mol% relative to the diacid is typically sufficient. Higher loadings can lead to side reactions.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired ester.

    • Common Side Reactions and Mitigation:

      • Ether Formation: At higher temperatures (typically >140°C), butanol can undergo acid-catalyzed self-condensation to form dibutyl ether. Monitor your reaction temperature closely.

      • Decarboxylation: While less common for this specific diacid under typical esterification conditions, excessive heat can potentially lead to the loss of a carboxyl group.

Experimental Workflow for Yield Improvement

yield_improvement cluster_reaction Reaction Setup cluster_reflux Reflux & Water Removal cluster_workup Work-up & Purification A 2-Methylbutanedioic Acid + Excess Butanol D Heat to Reflux A->D B Solvent (Toluene) B->D C Acid Catalyst (e.g., p-TsOH) C->D E Dean-Stark Trap D->E Azeotropic Distillation F Quench Reaction (e.g., NaHCO3 wash) E->F Reaction Completion G Solvent Removal F->G H Vacuum Distillation G->H I I H->I Pure Dibutyl 2-Methylbutanedioate

Caption: Workflow for optimizing dibutyl 2-methylbutanedioate yield.

Q2: My final product is contaminated with a significant amount of monoester. How can I improve the conversion to the diester?

The formation of the monoester, butyl 2-methylbutanedioate, is a common intermediate. Incomplete conversion to the diester can be a significant issue.

Underlying Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The second esterification step is often slower than the first due to steric hindrance and electronic effects.

    • Troubleshooting Protocol:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the monoester. Continue the reaction until the monoester spot/peak is minimal.

      • Increase Reaction Temperature: If using a Dean-Stark setup with toluene, the reaction temperature will be around 110°C. If the reaction stalls, consider a higher boiling solvent like xylene, but be mindful of potential side reactions.

  • Stoichiometry: An insufficient amount of butanol will favor the formation of the monoester.

    • Troubleshooting Protocol:

      • Adjust Reactant Ratios: Ensure you are using a sufficient excess of butanol. A ratio of at least 1:4 (diacid:butanol) is recommended, and in some cases, a larger excess may be beneficial.

Data Summary: Impact of Reaction Parameters on Diester Formation

ParameterRecommendation for High Diester YieldRationale
Molar Ratio (Diacid:Butanol) 1:4 to 1:6Shifts equilibrium towards the products, ensuring complete esterification of both carboxyl groups.
Catalyst Loading (p-TsOH) 2-5 mol%Sufficient to catalyze the reaction without promoting significant side reactions.
Temperature 110-120°C (Toluene reflux)Optimal balance between reaction rate and minimizing byproduct formation.
Water Removal Continuous (Dean-Stark)Essential for driving the reversible reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for this synthesis?

The choice of catalyst depends on the scale of your reaction and the desired work-up procedure.

  • p-Toluenesulfonic Acid (p-TsOH): Highly effective, soluble in organic solvents, and relatively easy to handle. It is a good general-purpose catalyst for this reaction.

  • Sulfuric Acid (H₂SO₄): A strong and inexpensive catalyst. However, it can cause charring and other side reactions if used at high concentrations or temperatures.

  • Solid Acid Catalysts (e.g., Amberlyst-15, Nafion): These are excellent for larger-scale or continuous flow reactions as they can be easily removed by filtration, simplifying the purification process. They are also often less corrosive than strong mineral acids.

Q2: How do I effectively purify the final product?

Purification is key to obtaining high-purity dibutyl 2-methylbutanedioate.

Standard Purification Workflow:

  • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. This is followed by a brine wash to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the bulk of the solvent (e.g., toluene) and excess butanol using a rotary evaporator.

  • Vacuum Distillation: This is the most effective method for purifying the final product. Dibutyl 2-methylbutanedioate has a relatively high boiling point, so a good vacuum is necessary to distill it without decomposition.

Logical Flow of Purification Steps

purification_flow A Crude Reaction Mixture B Wash with NaHCO3 (aq) A->B Neutralize Catalyst C Wash with Brine B->C Remove Water D Dry over MgSO4 C->D Remove Residual Water E Filter D->E F Rotary Evaporation (Remove Solvent & Butanol) E->F G Vacuum Distillation F->G Isolate Crude Ester H Pure Product G->H

Technical Support Center: Troubleshooting Impurities in Dibutyl 2-Methylbutanedioate Production

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of dibutyl 2-methylbutanedioate. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during the production of this dialkyl succinate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you optimize your synthesis, maximize yield, and ensure the highest purity of your final product.

The synthesis of dibutyl 2-methylbutanedioate, typically achieved through the Fischer esterification of 2-methylbutanedioic acid (also known as methylsuccinic acid) with n-butanol, is a reversible reaction that, while straightforward in principle, can be prone to the formation of various impurities.[1][2] Understanding the root causes of these impurities is critical for developing effective purification strategies and achieving a high-quality final product. This guide will walk you through a logical, question-and-answer-based approach to identify and resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Presence of Unreacted Starting Materials

Question: My final product shows a low yield and significant amounts of unreacted 2-methylbutanedioic acid and/or n-butanol upon analysis (e.g., by GC-MS or NMR). What are the likely causes and how can I improve the conversion?

Answer: This is a classic issue in Fischer esterification, which is an equilibrium-controlled process.[3] The presence of starting materials in your final product indicates that the reaction has not been driven sufficiently towards the product side.

Root Cause Analysis:

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate, preventing the reaction from reaching equilibrium within the allotted time.[2]

  • Water Inhibition: The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants (Le Châtelier's principle).[1][4]

  • Suboptimal Reaction Temperature: Esterification reactions are typically heated to reflux to increase the reaction rate.[5] An insufficient temperature will lead to incomplete conversion.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to run long enough to reach equilibrium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in dibutyl 2-methylbutanedioate synthesis.

Detailed Protocols:

  • Optimizing Reaction Conditions:

    • Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid).

    • Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[3] Alternatively, molecular sieves can be used as an in-situ drying agent.

    • Reactant Stoichiometry: Utilize a significant excess of n-butanol (e.g., 3-5 equivalents) to drive the equilibrium towards the product.[3] Using the alcohol as the solvent is also a common and effective strategy.[5]

    • Temperature and Time: Ensure the reaction is maintained at a consistent reflux temperature. Monitor the reaction progress by TLC or GC until no further consumption of the limiting reagent (2-methylbutanedioic acid) is observed.

Issue 2: Presence of Monobutyl 2-Methylbutanedioate

Question: My product is contaminated with a significant amount of monobutyl 2-methylbutanedioate. Why is this happening and how can I favor the formation of the diester?

Answer: The formation of the monoester is a common intermediate step in the synthesis of the diester. Its presence in the final product suggests incomplete reaction.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The second esterification step may be slower than the first, requiring more forcing conditions to go to completion.

  • Steric Hindrance: While less of a factor with n-butanol, steric hindrance around the second carboxylic acid group could slightly impede the second esterification.

  • Premature Workup: Stopping the reaction before both carboxylic acid groups have been esterified will result in the presence of the monoester.

Troubleshooting Steps:

  • Extend Reaction Time: Continue the reflux for a longer period, monitoring the disappearance of the monoester by an appropriate analytical technique (e.g., GC or LC-MS).

  • Increase Reaction Temperature: If using a co-solvent with n-butanol, ensure the reflux temperature is high enough to promote the second esterification.

  • Ensure Efficient Water Removal: The presence of water will more significantly impact the equilibrium of the second, often slower, esterification step.

Issue 3: Formation of Side-Products from n-Butanol

Question: I am observing impurities that appear to be derived from my alcohol starting material, such as dibutyl ether or butenes. What causes these side reactions?

Answer: These side reactions are typically acid-catalyzed and can become significant under harsh reaction conditions.

Root Cause Analysis:

  • Dibutyl Ether Formation: Under strong acidic conditions and at elevated temperatures, n-butanol can undergo an acid-catalyzed dehydration to form dibutyl ether.[6]

  • Butene Formation: A competing E2 elimination reaction, where the acid catalyst promotes the elimination of water from n-butanol, can lead to the formation of butenes. This is more common with secondary and tertiary alcohols but can occur with primary alcohols at high temperatures.[7]

Mitigation Strategies:

  • Control Reaction Temperature: Avoid excessively high temperatures that favor elimination and ether formation. Maintain a steady reflux without aggressive overheating.

  • Use a Milder Catalyst: While strong acids are necessary, using the minimum effective amount can help reduce side reactions. Alternatively, solid acid catalysts can sometimes offer higher selectivity.[8]

  • Optimize Catalyst Concentration: Use the lowest concentration of acid catalyst that provides a reasonable reaction rate.

Data Summary of Common Impurities and Analytical Signatures:

ImpurityPotential CauseRecommended Analytical TechniqueKey Diagnostic Signal
2-Methylbutanedioic AcidIncomplete ReactionGC-MS (after derivatization), ¹H NMRBroad -OH peak in IR, characteristic peaks in NMR.[9][10]
n-ButanolIncomplete Reaction, Excess ReagentGC-MS, ¹H NMRCharacteristic peaks in NMR, distinct peak in GC.[11]
Monobutyl 2-MethylbutanedioateIncomplete ReactionGC-MS, LC-MS, ¹H NMRMolecular ion peak in MS, distinct set of peaks in NMR.
Dibutyl EtherAcid-catalyzed dehydration of n-butanolGC-MSMolecular ion peak corresponding to C₈H₁₈O.
Issue 4: Product Decomposition During Workup

Question: I seem to be losing a significant amount of my product during the aqueous workup, and I'm seeing the reappearance of 2-methylbutanedioic acid. What's going on?

Answer: You are likely experiencing ester hydrolysis, the reverse of the Fischer esterification reaction. This can be catalyzed by both acidic and basic conditions in the presence of water.[9]

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: Residual strong acid catalyst in the presence of water during the workup can hydrolyze the ester back to the carboxylic acid and alcohol.[3]

  • Base-Catalyzed Hydrolysis (Saponification): Using a strong base (like NaOH or KOH) to neutralize the acid catalyst can lead to irreversible saponification of the ester.[9]

Workup Optimization Protocol:

  • Cool the Reaction Mixture: Before workup, cool the reaction vessel to room temperature, and then preferably in an ice bath to slow down all reaction rates, including hydrolysis.[9]

  • Neutralize with Weak Base: Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst.[5] Add the basic solution slowly to control CO₂ evolution.

  • Minimize Contact Time: Perform all aqueous washes and extractions efficiently and without delay. Do not let the layers sit for extended periods, as this increases the time for potential hydrolysis.[9]

  • Thorough Drying: After the final wash, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove all traces of water before solvent evaporation.

Logical Flow for Workup Optimization:

Caption: Optimized workup protocol to prevent ester hydrolysis.

Analytical Protocols for Purity Assessment

A robust assessment of purity requires orthogonal analytical techniques.[12]

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: Separates volatile and semi-volatile compounds based on their boiling points and interactions with the column's stationary phase. The mass spectrometer provides identification based on mass-to-charge ratio and fragmentation patterns.[13]

  • Application: Ideal for identifying and quantifying unreacted n-butanol, dibutyl ether, and other volatile impurities. The ester product itself is also readily analyzed by GC.

  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-624) is generally suitable.[14]

    • Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve volatile components, then ramp to a higher temperature (e.g., 250 °C) to elute the diester.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Principle: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity of the main component and identify impurities without the need for individual reference standards.[12]

  • Application: Excellent for confirming the structure of the desired product and identifying unreacted starting materials and the monoester intermediate.

  • Sample Preparation: Dissolve an accurately weighed sample in a deuterated solvent (e.g., CDCl₃). For quantitative analysis, add a known amount of an internal standard.[12]

References

  • Davy International Ltd. (2016). Process for the recovery of dialkyl succinate or dialkyl maleate. Google Patents.
  • Ciba Specialty Chemicals Corporation. (1997). Process for the preparation of dialkyl succinylsuccinates. Google Patents.
  • Ciba Specialty Chemicals Corporation. (1997). Preparation of dialkyl succinyl succinate. Google Patents.
  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Study.com. (n.d.). Ester Reactions: Esterification Explained. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working. r/chemhelp. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • Polimeri Europa S.p.A. (2012). PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES. Google Patents.
  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • BASF AG. (1996). Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran. Google Patents.
  • E. I. du Pont de Nemours and Company. (2008). Process for making dibutyl ethers from dry 2-butanol. Google Patents.
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Patsnap. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Semantic Scholar. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Retrieved from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-Methylbutanedioic acid dibutyl ester CAS NO.18447-89-7. Retrieved from [Link]

  • Unknown. (n.d.). A kind of method of synthesizing dibutyl malate. Google Patents.
  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIBUTYL MALEATE. Retrieved from [Link]

  • Vaia. (n.d.). Problem 6 Dibutyl phthalate (DBP), a plast.... Retrieved from [Link]

  • Unknown. (n.d.). Dibutyl phthalate synthesis process. Google Patents.

Sources

dibutyl 2-methylbutanedioate degradation pathways under UV light exposure

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the photochemical analysis of dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate). Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for studying the photodegradation of aliphatic diesters under ultraviolet (UV) light exposure.

Mechanistic Principles & FAQs

Understanding the causality behind the degradation of aliphatic diesters is critical for experimental design. Unlike aromatic compounds, aliphatic esters lack extended -conjugation, fundamentally altering how they interact with UV photons.

Q1: Why is my dibutyl 2-methylbutanedioate sample not degrading under standard 365 nm UV light? A1: Aliphatic esters do not efficiently absorb low-energy UVA (365 nm) photons. To induce the necessary transition of the ester carbonyl group, high-energy UVC radiation (typically 254 nm) is required. As documented in studies on 1 [1], carbonyl groups in ester linkages require high-energy UV to undergo chain scission. Switch your light source to a low-pressure mercury lamp emitting at 254 nm.

Q2: What are the primary photochemical pathways I should be monitoring? A2: Under UVC exposure, dibutyl 2-methylbutanedioate degrades via two primary photochemical reactions, as established in the2[2]:

  • Norrish Type I ( -cleavage): Homolytic cleavage of the C-C bond adjacent to the carbonyl, yielding acyl and alkoxy radicals that eventually form methylsuccinic acid, butanol, and carbon dioxide.

  • Norrish Type II ( -hydrogen abstraction): Intramolecular abstraction of a -hydrogen by the excited carbonyl oxygen, leading to the concerted formation of an alkene (1-butene) and a carboxylic acid/monoester.

Q3: How does the methyl branch affect degradation kinetics compared to unbranched dibutyl succinate? A3: The methyl group creates a tertiary carbon center on the succinate backbone. Tertiary carbons have weaker C-H bonds compared to secondary carbons, making them highly susceptible to hydrogen abstraction by reactive oxygen species (ROS) during secondary photo-oxidation cascades. This generally accelerates the initial radical propagation phase compared to unbranched aliphatic esters [3].

Visualizing the Degradation Pathway

Pathway DBM Dibutyl 2-methylbutanedioate (UV Excitation) NorrishI Norrish Type I (α-Cleavage) DBM->NorrishI UVC (254 nm) NorrishII Norrish Type II (γ-H Abstraction) DBM->NorrishII UVC (254 nm) PhotoOx Photo-oxidation (O2 dependent) DBM->PhotoOx UV + O2 Radicals Acyl & Alkoxy Radicals NorrishI->Radicals Alkenes 1-Butene & Monoesters NorrishII->Alkenes Chain Scission Peroxides Hydroperoxides PhotoOx->Peroxides SmallAcids Methylsuccinic Acid & Butanol Radicals->SmallAcids H-abstraction Mineralization CO2 + H2O (Mineralization) Radicals->Mineralization Decarbonylation Alkenes->Mineralization Further Oxidation Peroxides->Mineralization Radical Cascade

Photochemical Degradation Pathway of Dibutyl 2-methylbutanedioate via Norrish Reactions.

Troubleshooting Guide

Issue 1: Inconsistent kinetic degradation rates across replicates.

  • Causality: Photodegradation kinetics are strictly dependent on photon flux and dissolved oxygen. Lamp aging causes invisible drops in UVC output, while inconsistent aeration alters the photo-oxidation rate.

  • Solution: Do not rely on the lamp's nominal wattage. Implement chemical actinometry (e.g., potassium ferrioxalate or iodide/iodate actinometers) to quantify the exact photon flux before each experiment. Standardize dissolved oxygen by continuously sparging the reactor with a calibrated synthetic air mixture.

Issue 2: Poor recovery of degradation byproducts in GC-MS.

  • Causality: The terminal degradation products of Norrish Type I reactions are small, highly polar carboxylic acids (like methylsuccinic acid). These compounds exhibit poor volatility and interact strongly with the stationary phase of standard GC columns, leading to peak tailing or complete retention.

  • Solution: Implement a pre-analysis derivatization step. Treat the quenched samples with a silylating agent (e.g., BSTFA + 1% TMCS) or a methylating agent (e.g., BF3-methanol) to convert polar carboxylic acids into volatile silyl or methyl esters.

Quantitative Data: Expected Byproducts

Use the following table to calibrate your mass spectrometer for targeted Selected Ion Monitoring (SIM) of dibutyl 2-methylbutanedioate degradation byproducts.

Byproduct CategorySpecific CompoundFormation MechanismPrimary Analytical Marker (m/z)
Small Carboxylic Acids Methylsuccinic AcidNorrish Type I + H-abstraction132 (Molecular), 114 (-H₂O)
Alcohols 1-ButanolNorrish Type I (Alkoxy radical + H)74 (Molecular), 56 (-H₂O)
Alkenes 1-ButeneNorrish Type II ( -H abstraction)56 (Molecular), 41
Monoesters Monobutyl 2-methylbutanedioateNorrish Type II188 (Molecular), 133

Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate false positives from thermal or hydrolytic degradation, follow this self-validating workflow for UV degradation assays [4].

Step 1: System Preparation & Calibration

  • Clean the quartz photoreactor thoroughly; standard borosilicate glass blocks UVC radiation.

  • Perform potassium ferrioxalate actinometry to determine the exact photon flux ( ) of your 254 nm UV source.

  • Prepare a 10 mM stock solution of dibutyl 2-methylbutanedioate in HPLC-grade ultrapure water (or a water/acetonitrile mix if solubility is a limiting factor).

Step 2: Irradiation & Self-Validation

  • Transfer 50 mL of the sample to the quartz reactor.

  • Critical Validation Step: Prepare an identical 50 mL sample in a quartz tube, wrap it entirely in aluminum foil, and place it inside the photoreactor alongside the exposed sample. This serves as the Dark Control. If degradation occurs in this tube, your system is experiencing thermal/hydrolytic breakdown, invalidating the photolysis data.

  • Sparge both samples with synthetic air at 20 mL/min to maintain constant dissolved oxygen.

  • Ignite the UV source and maintain the reactor temperature at 25 °C using a circulating water jacket.

Step 3: Sampling & Quenching

  • Extract 1 mL aliquots at pre-determined intervals (e.g., 0, 10, 30, 60, 120 minutes).

  • Immediately quench the radical reactions by adding 10 L of a radical scavenger (e.g., tert-butanol or sodium thiosulfate) and transferring the vials to an ice bath.

Step 4: Derivatization & Analysis

  • Evaporate the quenched aliquots to dryness under a gentle stream of nitrogen.

  • Add 50 L of BSTFA (with 1% TMCS) and 50 L of anhydrous pyridine. Incubate at 60 °C for 30 minutes to silylate the carboxylic acid and alcohol byproducts.

  • Analyze via GC-MS using the SIM markers provided in the data table above.

Experimental Troubleshooting Workflow

Workflow Start Start UV Degradation Assay CheckUV Is degradation rate lower than expected? Start->CheckUV Actinometry Perform Chemical Actinometry (Check photon flux) CheckUV->Actinometry Yes CheckO2 Is O2 concentration consistent? CheckUV->CheckO2 No Actinometry->CheckO2 Purge Standardize aeration or purge with air/O2 CheckO2->Purge No GCMS Are byproducts undetectable? CheckO2->GCMS Yes Purge->GCMS Derivatization Perform Silylation/Methylation for GC-MS analysis GCMS->Derivatization Yes Success Reliable Kinetic Data GCMS->Success No Derivatization->Success

Troubleshooting Workflow for Experimental UV Degradation Assays.

References

  • Title: Formulation selection of aliphatic aromatic biodegradable polyester film exposed to UV/solar radiation Source: Michigan State University / Polymer Testing URL
  • Title: Polymers, Environmentally Degradable Source: Kirk-Othmer Encyclopedia of Chemical Technology URL
  • Title: Renewable Polyol-Based Biodegradable Polyesters as Greener Plastics for Industrial Applications Source: Chemical Engineering Journal / ResearchGate URL
  • Title: The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study Source: PubMed / National Institutes of Health URL

Sources

optimizing reaction conditions for dibutyl 2-methylbutanedioate esterification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for Dibutyl 2-Methylbutanedioate Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with synthesizing dibutyl 2-methylbutanedioate. This branched diester—produced via the Fischer esterification of 2-methylbutanedioic acid (methylsuccinic acid) and 1-butanol—presents unique kinetic and thermodynamic challenges due to the steric hindrance introduced by the C2 methyl group.

This document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you optimize yields and troubleshoot stalled reactions.

Part 1: Mechanistic Pathway & Reaction Logic

Fischer esterification is an equilibrium-driven process governed by the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1]. When synthesizing dibutyl 2-methylbutanedioate, the reaction occurs in two distinct phases. The C4 carboxyl group, being relatively unhindered, undergoes rapid esterification to form the monoester. However, the C2 carboxyl group is sterically hindered by the adjacent methyl group, significantly increasing the activation energy required for the second nucleophilic attack by 1-butanol.

To achieve high diester yields, the equilibrium must be aggressively manipulated via Le Chatelier's principle—utilizing an excess of 1-butanol and continuous azeotropic water removal[1][2].

Mechanism A 2-Methylbutanedioic Acid + H+ Catalyst B 1. Protonation (Carbonyl Oxygen) A->B C 2. Addition (1-Butanol Attack) B->C D 3. Proton Transfer (To Hydroxyl Group) C->D E 4. Elimination (Loss of H2O) D->E - H2O F 5. Deprotonation (Yields Monoester) E->F G Repeat Cycle for Second Carboxyl Group F->G H Dibutyl 2-methylbutanedioate (Final Diester) G->H

PADPED Mechanism for Fischer Esterification of 2-Methylbutanedioic Acid.

Part 2: Quantitative Optimization Parameters

To bypass the thermodynamic bottlenecks of this specific synthesis, experimental parameters must be tightly controlled. The table below summarizes the optimal conditions derived from kinetic studies on succinic acid derivatives[3][4].

ParameterTested RangeOptimal SettingMechanistic Rationale
Acid:Alcohol Molar Ratio 1:2 to 1:101:6 to 1:10 A massive excess of 1-butanol acts as both reactant and solvent, driving the equilibrium toward the diester via Le Chatelier's principle[1].
Reaction Temperature 80 °C to 130 °C115 °C - 120 °C Matches the boiling point of 1-butanol to ensure continuous, vigorous reflux for efficient azeotropic water removal[4].
Catalyst Loading 1 wt% to 10 wt%2 wt% - 5 wt% Using a solid acid (e.g., Amberlyst-15) at this loading balances the rate of protonation against the risk of catalyzing butanol dehydration[3][4].
Reaction Time 2 h to 24 h8 h - 12 h Provides sufficient thermal energy and time to overcome the steric hindrance at the C2-carboxyl group for the second esterification step[3].

Part 3: Standard Operating Protocol (SOP)

Methodology: Synthesis of Dibutyl 2-methylbutanedioate using Solid Acid Catalysis

Trustworthiness Note: This protocol is designed as a self-validating system . By utilizing a Dean-Stark trap, the stoichiometric generation of water serves as a real-time, visual metric of reaction progress.

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 2-methylbutanedioic acid (100 mmol, 13.2 g) and 1-butanol (600 mmol, 44.5 g, ~55 mL).

  • Catalyst Addition: Add 0.66 g (5 wt% relative to the diacid) of dry Amberlyst-15 or 12-tungstophosphoric acid anchored to Zeolite HY[3][4]. Causality: Solid acids are chosen over homogeneous acids (like H₂SO₄) because they eliminate the need for aqueous neutralization during workup, thereby preventing accidental base-catalyzed ester hydrolysis.

  • Apparatus Assembly: Attach a Dean-Stark trap fitted with a reflux condenser. Fill the trap arm with a small amount of 1-butanol to prevent solvent depletion from the reaction flask[1][2].

  • Reflux & Azeotropic Distillation: Heat the mixture to 115–120 °C. The 1-butanol/water azeotrope will boil, condense, and phase-separate in the trap.

  • Validation & Completion: Monitor the lower aqueous layer in the trap. The theoretical water yield for complete diesterification is 200 mmol (approx. 3.6 mL). Once water collection ceases at this exact volume, the reaction has reached 100% theoretical forward progression[2].

  • Workup: Cool to room temperature. Filter the mixture to recover the solid catalyst. Remove excess 1-butanol via rotary evaporation under reduced pressure to isolate the crude dibutyl 2-methylbutanedioate.

Part 4: Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Diester Yield or Stalled Reaction Q1 Is water collecting in Dean-Stark trap? Start->Q1 A1_No Action: Increase heat to 115°C or check apparatus seal Q1->A1_No No A1_Yes Action: Analyze mixture via GC-MS or TLC Q1->A1_Yes Yes Q2 High Monoester, Low Diester? A1_Yes->Q2 Q3 Presence of Dibutyl Ether? A1_Yes->Q3 A2 Action: Increase 1-Butanol ratio to 1:10 Q2->A2 Yes A3 Action: Lower catalyst load or use solid acid Q3->A3 Yes

Decision logic for troubleshooting stalled esterification or low diester yields.

Q1: My reaction stalls at ~50% conversion, yielding mostly the monoester. How do I force the formation of the diester? A: This is a direct result of the steric hindrance caused by the methyl group at the C2 position of the diacid. The C4 carboxyl group esterifies easily, but the C2 group requires a higher activation energy. To overcome this, you must aggressively shift the equilibrium. Ensure your Dean-Stark trap is actively removing water[2]. If water removal is efficient but the reaction is still stalled, increase the 1-butanol ratio to 1:10 and extend the reaction time to 12 hours to force the second nucleophilic attack[1][3].

Q2: I am detecting a strong ethereal odor during the reaction, and GC-MS shows a major side product. What went wrong? A: The side product is dibutyl ether, formed via the acid-catalyzed intermolecular dehydration of 1-butanol. This occurs when the reaction temperature exceeds 125 °C or when the acid catalyst is too concentrated (a frequent issue with homogeneous H₂SO₄). To prevent this, switch to a macroporous solid acid catalyst like Amberlyst-15[4]. Solid acids provide localized protonation sites that favor interaction with the highly polar diacid over the less polar alcohol, significantly reducing etherification.

Q3: Why is water not separating in my Dean-Stark trap despite continuous boiling? A: 1-Butanol and water form a heterogeneous azeotrope, but their density difference is relatively small compared to classic toluene/water systems. If the condenser is not chilled sufficiently, or if the reflux rate is too violent, the phases may emulsify and fail to separate cleanly, causing water to spill back into the reaction flask. Ensure the condenser is supplied with ice-chilled water. Alternatively, add a small volume of toluene as a co-solvent; toluene forms a highly efficient ternary azeotrope with butanol and water, drastically improving phase separation[1][2].

Part 5: References

  • Synthesis of Fuel Additives via Esterification of Succinic Acid over a Sustainable Catalyst Comprising 12-Tungstophosphoric Acid Anchored to Zeolite HY . Energy & Fuels (ACS Publications). Available at:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available at:[Link]

  • Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol . Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Dibutyl 2-Methylbutanedioate Stability & Shelf Life Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you demand rigorous, reproducible, and mechanistically sound guidance. This document provides an in-depth framework for understanding the chemical liabilities of dibutyl 2-methylbutanedioate, troubleshooting formulation issues, and executing self-validating shelf-life optimization protocols.

Mechanistic Overview of Degradation

Dibutyl 2-methylbutanedioate (CAS: 57983-31-0), also referred to as dibutyl methylsuccinate, is a diester frequently utilized as a chemical intermediate, specialized solvent, or plasticizer in pharmaceutical applications1 [1]. Because its molecular architecture contains two ester linkages, its primary chemical liability is ester hydrolysis .

The Causality of Degradation: The carbonyl carbons of the ester groups are highly electrophilic. When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This nucleophilic acyl substitution is catalyzed by both acidic and basic microenvironments 2 [2]. Upon collapse of the intermediate, the ester bond cleaves, yielding 1-butanol and 2-methylbutanedioic acid. Crucially, as the reaction proceeds, the newly generated carboxylic acid lowers the local pH, which auto-catalyzes further degradation, leading to an exponential loss of assay purity if moisture is not strictly controlled.

Troubleshooting Guide & FAQs

Q: Why is the assay purity of my dibutyl 2-methylbutanedioate dropping during room-temperature storage? A: This is almost certainly due to moisture ingress leading to ester hydrolysis. Even trace amounts of water in the headspace of your storage vessel can initiate the cleavage of the ester bonds 3 [3]. Corrective Action: Ensure the material is stored in tightly sealed, moisture-proof containers. Introduce a desiccant (e.g., 3Å molecular sieves) into the secondary packaging and backfill the headspace with an inert gas (Argon or Nitrogen) to displace ambient humidity.

Q: I am formulating this compound in an alcohol-based solvent (e.g., ethanol). Why am I seeing new, unexpected peaks in my GC chromatogram? A: You are observing transesterification . When a diester is dissolved in a primary alcohol, the alkoxy groups can exchange dynamically. In ethanol, the butyl groups of dibutyl 2-methylbutanedioate will be progressively replaced by ethyl groups, forming diethyl 2-methylbutanedioate and free 1-butanol. Corrective Action: Avoid formulating diesters in reactive, nucleophilic alcohols. Switch to non-nucleophilic solvents (e.g., acetonitrile, dichloromethane, or aliphatic hydrocarbons) to preserve the structural integrity of the ester.

Q: What are the optimal long-term storage conditions for the bulk substance? A: For maximum shelf life, store the bulk material at controlled low temperatures (2°C to 8°C) in a dry, dark environment. Lowering the thermal energy reduces the kinetic rate of any residual hydrolysis or oxidation reactions 2 [2].

Experimental Protocol: Shelf Life Optimization

To establish a formal shelf life, scientists must conduct stability testing in accordance with 4 [4]. The following protocol is designed as a self-validating system to ensure that any observed degradation is purely chemical and not an artifact of analytical drift.

Step 1: Sample Matrixing and Preparation

  • Aliquot the dibutyl 2-methylbutanedioate into the proposed commercial packaging (e.g., amber glass vials with PTFE-lined septa).

  • Causality: PTFE prevents plasticizer leaching into the sample, while amber glass prevents potential photo-oxidation, isolating thermal and moisture variables.

Step 2: Environmental Chamber Incubation & Self-Validation

  • Place samples in calibrated stability chambers set to Accelerated (40°C / 75% RH) and Long-Term (25°C / 60% RH) conditions.

  • Self-Validation Step: Simultaneously store a control aliquot at -20°C. This ultra-low temperature arrests kinetic degradation. Analyzing this control alongside your test samples at every time point validates that your analytical method's response factor has not drifted over the 6-to-12-month study. If the -20°C sample reads 100% assay but the 40°C sample reads 95%, the 5% drop is confirmed as true degradation.

Step 3: Analytical Quantification (GC-FID)

  • Prepare samples using a validated Gas Chromatography (GC) method. Use an internal standard, such as ethyl heptanoate, to correct for injection volume variations 5 [5].

  • Causality: Internal standards ensure that minor fluctuations in the GC split ratio or detector sensitivity do not falsely present as degradation of the analyte.

Step 4: Moisture Analysis

  • Perform Karl Fischer titration at each time point. Correlating the moisture content increase with the GC assay drop will definitively confirm if hydrolysis is the primary degradation mechanism.

Quantitative Data: ICH Q1A(R2) Stability Testing Matrix

The following table summarizes the required testing conditions and frequencies for establishing the shelf life of dibutyl 2-methylbutanedioate as a pharmaceutical intermediate 4 [4].

Storage ConditionTemperature & HumidityMinimum DurationTesting FrequencyPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsEstablish actual shelf life under ambient conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 monthsUsed if significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsPredict long-term degradation pathways rapidly.
Control -20°C ± 5°C6 Months0, 3, 6 monthsSelf-validation baseline to rule out analytical drift.

Visualizing the Stability Workflow

StabilityWorkflow Start Dibutyl 2-Methylbutanedioate (Bulk Lot) Hydrolysis Ester Hydrolysis (Moisture/pH Catalyzed) Start->Hydrolysis High Humidity Transesterification Transesterification (Alcohol Solvents) Start->Transesterification Reactive Solvents Test ICH Q1A(R2) Stability Testing Start->Test Shelf Life Optimization Degradants Degradation Products: 1-Butanol + 2-Methylbutanedioic Acid Hydrolysis->Degradants Accelerated Accelerated: 40°C / 75% RH (6 Months) Test->Accelerated LongTerm Long-Term: 25°C / 60% RH (12+ Months) Test->LongTerm Control Self-Validation: -20°C Control Sample Test->Control Baseline Reference

Workflow of dibutyl 2-methylbutanedioate degradation pathways and ICH stability testing.

References

  • Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." Available at: [Link]

  • Carbodiimide. "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance." Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability testing of new drug substances and products." Available at: [Link]

  • RWTH Publications. "Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates." Available at:[Link]

Sources

minimizing byproducts during dibutyl 2-methylbutanedioate catalytic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic synthesis of dibutyl 2-methylbutanedioate (commonly known as dibutyl methylsuccinate).

The synthesis of this versatile diester typically proceeds via two primary pathways: the Fischer esterification of 2-methylbutanedioic acid with 1-butanol using solid acid catalysts, or the asymmetric catalytic hydrogenation of dibutyl itaconate. Both routes are susceptible to specific side reactions that compromise yield and purity. This guide is designed for researchers and drug development professionals to mechanistically understand, troubleshoot, and eliminate byproducts during these catalytic workflows.

I. Mechanistic Overview & Reaction Network

Understanding the causality of byproduct formation is the first step in mitigation. In solid-acid catalyzed esterification, the primary competing reaction is the bimolecular dehydration of 1-butanol to dibutyl ether (DBE)[1]. Additionally, the reaction is equilibrium-limited; failure to continuously remove the water byproduct results in the accumulation of the intermediate monobutyl 2-methylbutanedioate[2].

SynthesisPathways MSA 2-Methylbutanedioic Acid Monoester Monobutyl 2-methylbutanedioate (Intermediate) MSA->Monoester + BuOH (Step 1) BuOH 1-Butanol DBE Dibutyl Ether (Byproduct) BuOH->DBE Acid-Catalyzed Dehydration (>90°C) Diester Dibutyl 2-methylbutanedioate (Target Product) Monoester->Diester + BuOH (Step 2) Water Water (Inhibitor) Monoester->Water + H2O Diester->Water + H2O DBE->Water + H2O Cat Solid Acid Catalyst (e.g., Amberlyst 15) Water->Cat Active Site Inhibition Cat->MSA Activation Cat->BuOH

Reaction network for 2-methylbutanedioic acid esterification, highlighting byproduct pathways.

II. Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of dibutyl ether (DBE) in my GC-MS analysis during the esterification route? Causality: DBE is formed via the intermolecular dehydration of 1-butanol. This side reaction is highly dependent on temperature and the spatial density of acid sites on your solid catalyst[1]. Strongly acidic, macroreticular ion-exchange resins (like Amberlyst 15) catalyze this bimolecular dehydration rapidly at temperatures exceeding 90°C[2]. Solution: Lower the reaction temperature to 80–85°C. If higher temperatures are thermodynamically required to drive the esterification, switch your catalyst to a surface-functionalized resin (e.g., Amberlyst 46). Because its sulfonic groups are restricted to the outer surface, the physical separation of active sites drastically reduces the probability of the bimolecular alcohol dehydration required to form DBE[3].

Q2: My reaction stalls at the monobutyl ester intermediate. How do I push the equilibrium to the diester without increasing the temperature? Causality: The esterification of dicarboxylic acids occurs in two steps. The second step (monoester to diester) is sterically hindered and highly equilibrium-limited. As water accumulates, it preferentially hydrates the sulfonic acid groups of the resin, swelling the polymer matrix and blocking the less polar carboxylic acid from accessing the active sites[1]. Solution: Implement continuous water removal. Use a Dean-Stark apparatus with a slight excess of butanol (which acts as its own azeotropic agent) or transition to a reactive distillation setup[3]. Maintaining the water concentration below 0.5% in the liquid phase is critical for driving the second esterification step.

Q3: We are using the alternative route—catalytic hydrogenation of dibutyl itaconate. Why are we observing poor enantiomeric excess (ee) and isomerized byproducts? Causality: In transition-metal catalyzed asymmetric hydrogenation (e.g., using Rh-BINAP complexes), the dielectric constant of the solvent drastically affects both the reaction kinetics and the coordination geometry of the substrate. Protic solvents like methanol can lead to transesterification, while highly polar solvents disrupt the chiral induction[4]. Solution: Switch to a non-polar solvent with a low dielectric constant, such as cyclohexane. While this may reduce the overall catalytic turnover rate due to diffusion limitations, it forces tighter substrate coordination to the metal center, significantly suppressing isomerization and enhancing the enantiomeric excess of the resulting dibutyl 2-methylbutanedioate[4].

III. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step until the validation checkpoint is cleared.

Protocol A: Solid-Acid Catalyzed Esterification (Reactive Azeotropic Distillation)

Objective: Synthesize dibutyl 2-methylbutanedioate while suppressing DBE formation.

  • Catalyst Pre-treatment: Wash Amberlyst 15 (or Amberlyst 46) resin with methanol, then pre-dry at 70°C under vacuum for 12 hours to remove internal moisture[5]. Validation: Resin should be free-flowing with a constant mass.

  • Reaction Assembly: Charge a round-bottom flask with 2-methylbutanedioic acid and 1-butanol at a 1:4 molar ratio[5]. Attach a Dean-Stark trap pre-filled with 1-butanol, fitted with a reflux condenser.

  • Initiation: Add 5 wt% (relative to the acid) of the dried catalyst. Heat the mixture to exactly 85°C with vigorous magnetic stirring (800 rpm) to overcome external mass transfer limitations[5].

  • Azeotropic Dehydration: Allow the reaction to reflux. The butanol/water azeotrope will condense, phase-separate in the trap, and the upper butanol layer will return to the flask.

  • Validation Checkpoint: After 6 hours, withdraw a 50 µL aliquot. Run a rapid GC-FID analysis.

    • Pass Criteria: Monobutyl ester peak < 2% area; DBE peak < 0.5% area.

    • Fail Action: If monoester is > 2%, continue refluxing and verify the Dean-Stark trap is draining water efficiently. If DBE is > 0.5%, reduce mantle temperature by 5°C.

  • Product Isolation: Filter the hot mixture to recover the solid catalyst. Remove excess 1-butanol via rotary evaporation (40°C, 10 mbar) to yield the pure diester.

Protocol B: Asymmetric Hydrogenation of Dibutyl Itaconate

Objective: Achieve >95% ee while preventing over-reduction and isomerization.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve the [(BINAP)Rh(cod)]+ catalyst precursor in anhydrous cyclohexane. Pre-hydrogenate the complex by stirring under 1 atm of H₂ for 60 minutes to generate the active catalytic species[4].

  • Substrate Loading: Add dibutyl itaconate (0.5 M concentration) to the activated catalyst solution.

  • Hydrogenation: Transfer the mixture to a pressure reactor. Purge with argon, then pressurize with H₂ to 0.11 MPa[6]. Stir at 30°C for 45 minutes[6].

  • Validation Checkpoint: Depressurize and take an aliquot for ¹H-NMR and Chiral HPLC.

    • Pass Criteria: Disappearance of terminal alkene protons at 5.6 and 6.2 ppm in NMR; Chiral HPLC shows >95% ee.

    • Fail Action: If alkene protons remain, verify H₂ pressure fidelity and check for catalyst poisoning (e.g., oxygen ingress).

IV. Quantitative Byproduct Mitigation

Use the following table to quickly cross-reference quantitative thresholds for maintaining reaction integrity.

Byproduct / IssueChemical PathwayPrimary CauseQuantitative Mitigation Strategy
Dibutyl Ether (DBE) Intermolecular dehydration of 1-butanolHigh temp, high density of strong acid sitesMaintain reactor temp < 85°C ; utilize surface-sulfonated resins (e.g., Amberlyst 46).
Monobutyl Ester Incomplete esterificationWater accumulation, equilibrium limitationMaintain liquid-phase H₂O < 0.5 wt% via continuous azeotropic distillation.
Isomerized Olefins Double bond migrationH₂ starvation during hydrogenationPre-hydrogenate catalyst for 60 min ; maintain constant H₂ pressure at 0.11 MPa .
Transesterification Alcoholysis of ester bondsUse of protic solventsUtilize non-polar solvents (Dielectric constant ε < 3.0 , e.g., cyclohexane).

V. References

  • Technical Support Center: Catalyst Selection for Pyruvic Acid Esterification with Butanol. Benchchem.5

  • Influence of Side Reactions and Catalytic Packing Geometry on Acrylic Acid Esterification with Butanol by Reactive Distillation Using Amberlyst 15. ACS Publications. 3

  • Noncovalent Immobilization of Enantioselective Catalysts. Chemical Reviews. 4

  • Rhodium catalyzed hydrogenation reactions in aqueous micellar systems as green solvents. SciSpace. 6

  • Process intensification in the synthesis of organic esters : kinetics, simulations and pilot plant experiments. Digital Repository - MSU. 2

  • Esterification of Levulinic Acid with Butanol over ion exchange resins. University of Barcelona. 1

Sources

Technical Support Center: Overcoming Solubility Challenges with Dibutyl 2-Methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams struggling to integrate highly lipophilic esters into aqueous biological assays. Dibutyl 2-methylbutanedioate (a diester of methylsuccinic acid) presents a classic biophysical challenge: it is highly soluble in organic solvents but virtually insoluble in water[1]. When introduced into physiological buffers, it is prone to precipitation, colloidal aggregation, and enzymatic degradation.

This guide is designed to move beyond basic "trial and error." Here, we will dissect the causality behind these solubility failures and provide self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does dibutyl 2-methylbutanedioate precipitate instantly when I dilute my DMSO stock into the assay buffer? A1: This is caused by a phenomenon known as the "solvent shift." While dibutyl 2-methylbutanedioate is completely miscible in 100% Dimethyl sulfoxide (DMSO)[2], diluting this stock into an aqueous buffer drastically increases the local concentration of water. The hydration energy of the buffer cannot overcome the hydrophobic interactions of the compound's dual butyl chains. This lowers the solvation capacity, leading to rapid supersaturation and thermodynamic nucleation (precipitation)[3].

Q2: My compound isn't visibly precipitating, but my biochemical assay is showing erratic IC50 values and high background noise. What is happening? A2: You are likely experiencing colloidal aggregation. Highly hydrophobic esters often form sub-micron aggregates rather than macroscopic precipitates. These aggregates cause two major artifacts:

  • Optical Interference: They scatter light, which artificially inflates absorbance readouts and quenches fluorescence signals.

  • Protein Sequestration: The lipophilic surface of the aggregate acts as a "sponge," non-specifically denaturing or sequestering your target proteins, leading to false positives or erratic dose-response curves.

Q3: How do cyclodextrins resolve this, and why are they preferred over simply adding more DMSO? A3: Increasing DMSO beyond 0.5%–1.0% (v/v) often induces cellular toxicity and denatures delicate biochemical targets[2]. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer a structural solution. They are cyclic oligosaccharides possessing a hydrophilic exterior and a lipophilic inner cavity[3]. The hydrophobic butyl chains of dibutyl 2-methylbutanedioate partition into this cavity, forming a non-covalent "host-guest" inclusion complex[4]. This effectively masks the hydrophobic ester from the aqueous environment, enhancing apparent solubility without the toxicity of high solvent loads.

Q4: Is my compound chemically stable once solubilized in cell culture media? A4: This is a critical, often-overlooked variable. Dibutyl 2-methylbutanedioate contains two ester linkages. If your biological assay utilizes Fetal Bovine Serum (FBS) or whole-cell lysates, endogenous esterases will rapidly hydrolyze the compound into 2-methylbutanedioic acid and free butanol. This cleavage fundamentally alters the compound's LogP and target affinity. You must validate whether your assay is measuring the activity of the parent diester or its hydrolyzed metabolite.

Part 2: Solubilization Decision Workflow

To systematically resolve these issues, follow the decision matrix below. It is designed to minimize solvent toxicity while maximizing the bioavailable concentration of the ester.

SolubilizationWorkflow Start Solubility Issue: Dibutyl 2-methylbutanedioate DMSO Prepare 50 mM Stock in 100% DMSO Start->DMSO Dilute Dilute in Aqueous Buffer (Target <1% DMSO) DMSO->Dilute Check Precipitation or Light Scattering? Dilute->Check Clear Proceed to Assay Check->Clear No CD Formulate with 10-20% HP-β-Cyclodextrin Check->CD Yes (Cell-Based Assay) Surf Add 0.01-0.05% Tween-20 (Biochemical Only) Check->Surf Yes (Biochemical Assay) CD->Dilute Surf->Dilute

Decision tree for resolving dibutyl 2-methylbutanedioate solubility issues.

Part 3: Quantitative Solubilization Data

The table below summarizes the efficacy and biological compatibility of various solubilization strategies for hydrophobic diesters based on empirical assay development.

Solubilization StrategyTypical Max Aqueous Conc.Biological CompatibilityMechanism of Action
1% DMSO (Direct Shift) < 10 µMHigh (Tolerated by most cell lines)Co-solvency[2]
1% DMSO + 0.05% Tween-20 ~ 50 µMModerate (Biochemical assays only; lyses cells)Micellar encapsulation
10% HP-β-Cyclodextrin > 500 µMHigh (Safe for in vitro and in vivo use)Host-guest inclusion complex[4]
Liposomal Formulation > 1 mMHigh (Facilitates cellular uptake)Lipid bilayer integration

Part 4: Self-Validating Experimental Protocols

Do not assume your compound is in solution just because the buffer looks clear. The following protocols are designed as self-validating systems to ensure accurate dosing.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Causality: Mechanical energy (sonication) is required to drive the thermodynamic equilibrium toward the formation of the inclusion complex, overcoming the activation energy barrier of displacing water molecules from the cyclodextrin cavity.

  • Preparation of Host Vehicle: Dissolve HP-β-CD in your target aqueous assay buffer to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Primary Stock: Prepare a 50 mM stock of dibutyl 2-methylbutanedioate in 100% anhydrous DMSO.

  • Complexation: While vortexing the 20% HP-β-CD solution vigorously, add the DMSO stock dropwise. The final DMSO concentration must not exceed 1% (v/v).

  • Thermodynamic Driving: Transfer the mixture to a bath sonicator. Sonicate at room temperature for 20 minutes. The solution may initially appear cloudy but should clarify as the inclusion complex forms.

  • Self-Validation (Critical): Centrifuge the final solution at 15,000 x g for 15 minutes to pellet any uncomplexed, precipitated compound. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve generated in 100% organic solvent to confirm the actual dissolved concentration before dosing your assay.

Protocol B: Kinetic Nephelometry & Stability Assay

Causality: Nephelometry measures scattered light, detecting sub-micron colloidal aggregates that evade the naked eye. Combining this with HPLC ensures the compound is both physically soluble and chemically intact.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of your solubilized dibutyl 2-methylbutanedioate in the final assay buffer (including serum/proteins if applicable).

  • Physical Solubility Check: Transfer 100 µL of each dilution to a clear-bottom 96-well plate. Read the plate on a microplate reader using a nephelometry module (or measure absorbance at 620 nm, where the compound does not absorb light).

    • Data Interpretation: A sudden spike in the 620 nm signal indicates the critical aggregation concentration (CAC). Your assay must be run at concentrations below this inflection point.

  • Chemical Stability Check: Incubate the plate at 37°C for the intended duration of your biological assay (e.g., 24 hours).

  • Extraction & Analysis: Quench the wells with an equal volume of cold acetonitrile to precipitate buffer proteins. Centrifuge, and analyze the supernatant via LC-MS to verify the ratio of intact dibutyl 2-methylbutanedioate to its hydrolyzed metabolite (2-methylbutanedioic acid).

References

  • Dibutyl succinate | 141-03-7 - ChemicalBook. ChemicalBook.
  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate.
  • β-Cyclodextrin/Isopentyl Caffeate Inclusion Complex: Synthesis, Characterization and Antileishmanial Activity. MDPI.

Sources

Validation & Comparative

A Comparative Guide to Dibutyl 2-Methylbutanedioate and Dibutyl Succinate as Plasticizers for Polymer Applications

Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, from flexibility and durability to processability and long-term stability. As the industry pivots towards safer, more sustainable alternatives to traditional phthalate-based plasticizers, succinate esters have emerged as a promising class of compounds.[1] This guide provides an in-depth technical comparison of two such esters: Dibutyl 2-Methylbutanedioate and Dibutyl Succinate, with a focus on their plasticizer efficiency.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive analysis of their chemical and physical properties, a discussion of the underlying mechanisms of plasticization, and a detailed, self-validating experimental protocol for their comparative evaluation.

Introduction to the Candidates: A Tale of Two Isomers

Dibutyl Succinate (DBS), the dibutyl ester of butanedioic acid, is a well-recognized bio-based plasticizer.[2] Its linear alkyl chains are known to effectively plasticize polymers like polyvinyl chloride (PVC).[1] Dibutyl 2-Methylbutanedioate, on the other hand, is a structural isomer, featuring a methyl group on the succinate backbone. This seemingly minor structural alteration can have significant implications for its interaction with polymer chains and, consequently, its plasticizing efficiency.

While both are esters of dicarboxylic acids, their distinct molecular geometries are hypothesized to influence their performance in terms of flexibility, thermal stability, and migration resistance. This guide will delve into these differences, supported by available data and established testing methodologies.

Diagram 1: Chemical Structures

cluster_DBS Dibutyl Succinate cluster_DBM Dibutyl 2-Methylbutanedioate DBS O || C-(CH₂)₂-C || O OBu1_DBS O-Butyl DBS->OBu1_DBS OBu2_DBS O-Butyl DBS->OBu2_DBS DBM O || C-CH(CH₃)-CH₂-C || O OBu1_DBM O-Butyl DBM->OBu1_DBM OBu2_DBM O-Butyl DBM->OBu2_DBM

Caption: Chemical structures of Dibutyl Succinate and Dibutyl 2-Methylbutanedioate.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the intrinsic properties of each molecule is the first step in evaluating their potential as plasticizers. The following table summarizes their key physicochemical characteristics based on available data.

PropertyDibutyl 2-MethylbutanedioateDibutyl Succinate
CAS Number 18447-89-7141-03-7
Molecular Formula C₁₃H₂₄O₄C₁₂H₂₂O₄
Molecular Weight 244.33 g/mol 230.30 g/mol
Appearance White powderColorless liquid
Boiling Point Data not available274-275 °C at 760 mmHg
Melting Point Data not available-29 °C
Density Data not available~0.98 g/cm³
Purity 99%Data not available

Note: Data for Dibutyl 2-Methylbutanedioate is less readily available in the public domain. The information presented is based on supplier technical data sheets.[3]

The Mechanism of Plasticization: Unraveling Molecular Interactions

Plasticizers function by embedding themselves between polymer chains, thereby increasing the intermolecular spacing.[4] This disruption of polymer-polymer interactions reduces the secondary forces, such as van der Waals forces and hydrogen bonds, that hold the chains together. The result is an increase in the free volume and mobility of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility and ductility.[4][5]

The efficiency of a plasticizer is intrinsically linked to its chemical structure. The balance between polar and non-polar moieties in the plasticizer molecule dictates its compatibility with the polymer matrix. In the case of our two candidates, the ester groups provide the necessary polarity to interact with polar polymers like PVC, while the butyl chains contribute to the increase in free volume. The presence of a methyl group in Dibutyl 2-Methylbutanedioate introduces a degree of branching, which can influence how the molecule packs within the polymer matrix, potentially affecting its efficiency compared to the linear structure of Dibutyl Succinate.

Diagram 2: Mechanism of Plasticization

Caption: Schematic representation of plasticizer molecules increasing the free volume between polymer chains.

Performance as Plasticizers: A Data-Driven, Comparative Overview

Dibutyl Succinate (DBS)

Dibutyl succinate has been investigated as a bio-based alternative to phthalate plasticizers. Studies on succinate esters as a class have shown them to be effective in plasticizing PVC.[1]

Expected Performance in PVC (40 phr - parts per hundred resin):

Performance ParameterExpected Value for DBS in PVCUnplasticized PVC
Tensile Strength (MPa) ~19 (for a succinate ester mix)[2]~52[1]
Elongation at Break (%) ~250 (for a succinate ester mix)[2]<10[1]
Shore Hardness Data not available~85D[1]
Glass Transition Temp. (Tg) Significant reduction expected~80-85 °C

Note: The data for DBS is indicative of the performance of succinate esters and may not be exact for DBS alone.

The addition of succinate esters typically leads to a decrease in tensile strength and hardness, accompanied by a significant increase in the elongation at break, which is indicative of enhanced flexibility.[1] Furthermore, studies have shown that succinates can offer good thermal stability to PVC.[1]

Dibutyl 2-Methylbutanedioate

Specific performance data for Dibutyl 2-Methylbutanedioate as a plasticizer is limited in publicly available literature. However, based on its chemical structure, we can infer its potential behavior. The presence of the methyl group introduces steric hindrance, which might slightly reduce its compatibility with the polymer matrix compared to the linear DBS. This could potentially lead to a less pronounced plasticizing effect at the same concentration. Conversely, the branched structure might offer some advantages in terms of reduced migration due to its bulkier nature.

To definitively compare the two, the experimental protocols outlined in the following section provide a clear roadmap for a comprehensive evaluation.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous and self-validating comparison of Dibutyl 2-Methylbutanedioate and Dibutyl Succinate, a series of standardized tests should be performed. The following protocols are based on established ASTM standards.

Diagram 3: Experimental Workflow

A Plasticizer Characterization (ASTM D1045) B PVC Compounding A->B C Sample Preparation (Milling & Pressing) B->C D Mechanical Testing (ASTM D2284) C->D E Thermal Analysis (DSC/TGA) C->E F Migration Resistance (ASTM D2199) C->F G Data Analysis & Comparison D->G E->G F->G

Caption: Workflow for the comparative evaluation of plasticizer efficiency.

Plasticizer Characterization (ASTM D1045)

Before incorporation into the polymer, the fundamental properties of each plasticizer should be verified.

Objective: To determine the acid number, ester content, specific gravity, color, and refractive index of each liquid plasticizer.[7]

Procedure:

  • Sampling: Obtain representative samples of Dibutyl 2-Methylbutanedioate and Dibutyl Succinate.[7]

  • Acid Number: Titrate a known weight of the plasticizer dissolved in a suitable solvent with a standardized solution of potassium hydroxide (KOH) to determine the free acid content.[7]

  • Ester Content: Saponify a known weight of the plasticizer with an excess of alcoholic KOH, and then back-titrate the excess KOH with a standard acid.[8]

  • Specific Gravity: Determine the specific gravity using a pycnometer or hydrometer at a specified temperature (e.g., 20/20°C).

  • Color: Measure the color of the liquid plasticizer using the platinum-cobalt scale.

  • Refractive Index: Determine the refractive index using a refractometer at a specified temperature.

Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC samples containing each plasticizer at a defined concentration.

Formulation (Example):

  • PVC Resin: 100 parts

  • Plasticizer (Dibutyl 2-Methylbutanedioate or Dibutyl Succinate): 40 parts per hundred resin (phr)

  • Thermal Stabilizer (e.g., a mixed metal stabilizer): 2-3 parts

Procedure:

  • Compounding: Dry blend the PVC resin, plasticizer, and thermal stabilizer in a high-speed mixer until a homogeneous mixture is obtained.

  • Milling and Pressing: Process the compounded material on a two-roll mill at a temperature of approximately 160-170°C until a uniform sheet is formed. Subsequently, compression mold the sheet into the required geometry for testing (e.g., tensile bars, discs).[9]

Mechanical Properties (ASTM D2284)

Objective: To evaluate the effect of each plasticizer on the tensile properties of PVC.[10]

Procedure:

  • Conditioning: Condition the prepared tensile test specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.

  • Tensile Testing: Subject the specimens to tensile stress in a universal testing machine until failure.[11]

  • Data Acquisition: Measure the tensile strength, elongation at break, and modulus of elasticity.[10]

Thermal Analysis

Objective: To determine the effect of each plasticizer on the thermal properties of PVC, specifically the glass transition temperature (Tg) and thermal stability.

Procedure (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: Cut a small sample (5-10 mg) from the compression-molded sheet.

  • DSC Analysis: Heat the sample in a DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[12] The glass transition will be observed as a step change in the heat flow curve.[9]

Procedure (Thermogravimetric Analysis - TGA):

  • Sample Preparation: Place a small sample (10-20 mg) in the TGA instrument.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.[13] This will indicate the onset of thermal degradation.

Migration Resistance (ASTM D2199)

Objective: To assess the tendency of the plasticizer to migrate from the PVC to a contacting surface.[14]

Procedure:

  • Sample Preparation: Place a sample of the plasticized PVC in contact with a standard lacquer-coated panel under a specified pressure.[14]

  • Accelerated Aging: Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 72 hours).[14]

  • Evaluation: After cooling, separate the PVC from the panel and visually inspect the lacquer surface for any signs of softening, marring, or exudation of the plasticizer.[15]

Conclusion: A Path Forward for Informed Selection

This guide has provided a comprehensive comparison of Dibutyl 2-Methylbutanedioate and Dibutyl Succinate, two promising alternatives to traditional plasticizers. While a direct, quantitative comparison of their performance is not yet readily available in the public domain, the information and experimental protocols presented here offer a robust framework for researchers and drug development professionals to conduct such an evaluation.

The key differentiators are likely to be found in the subtle yet significant effects of their isomeric structures on plasticizing efficiency, migration resistance, and thermal stability. The linear nature of Dibutyl Succinate is well-documented to be effective, while the branched structure of Dibutyl 2-Methylbutanedioate presents an interesting avenue for further investigation. By following the outlined experimental workflows, a clear, data-driven decision can be made to select the most suitable bio-based plasticizer for a specific polymer application.

References

  • ASTM D1045-19, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2019.

  • ASTM D2199-03(2021), Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM International, West Conshohocken, PA, 2021.

  • iTeh Standards. ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. [Link]

  • P2 InfoHouse. Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. [Link]

  • S&P Global. Plasticizers. Chemical Economics Handbook. [Link]

  • Hallstar. Plasticizers for PVC. [Link]

  • El-Hadi, A. M. (2018). PVC COMPOUNDING: PREPARATION, PHYSICAL AND MECHANICAL PROPERTIES. World Research Library. [Link]

  • Xie, Z., et al. (2014). Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites. BioResources, 9(4), 7389-7402. [Link]

  • Patsnap. How Do Plasticizers Affect the Mechanical Properties of PVC. [Link]

  • MDPI. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. [Link]

  • Elsiwi, B. M., et al. (2020). Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate. ACS Sustainable Chemistry & Engineering, 8(31), 11817-11826. [Link]

  • Patsnap. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]

  • Semsarzadeh, M. A., et al. (2005). Mechanical and Thermal Properties of the Plasticized PVC-ESBO. Iranian Polymer Journal, 14(9), 769-773. [Link]

  • Opast Publisher. Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. [Link]

  • Rahman, M., & Brazel, C. S. (2008). Formulation and properties' evaluation of PVC/(dioctyl phthalate)/(epoxidized rubber seed oil) plastigels. Journal of Vinyl and Additive Technology, 14(2), 65-72. [Link]

  • Asad, M., et al. (2015). Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. International Journal of Scientific & Engineering Research, 6(9), 127-132. [Link]

  • Wang, D., et al. (2012). The Research of Dibutyltin Polymer on the Thermal Stability of PVC. ResearchGate. [Link]

  • Opast Publisher. Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. [Link]

  • Rahman, M., & Brazel, C. S. (2008). Formulation and properties' evaluation of PVC/(dioctyl phthalate)/(epoxidized rubber seed oil) plastigels. Journal of Vinyl and Additive Technology, 14(2), 65-72. [Link]

  • Diva Portal. Environmentally Friendly Plasticizers for PVC. [Link]

  • Park, K. (2011). Plasticizers. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. [Link]

  • Stuart, J. A., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces, 15(20), 24785-24796. [Link]

  • Marcilla, A., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Polymers, 14(6), 1234. [Link]

  • University of North Texas. Nontoxic bio-plasticizers for PVC as replacements for conventional toxic plasticizers. [Link]

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Comprehensive Structural Validation of Dibutyl 2-Methylbutanedioate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutyl 2-methylbutanedioate (DBMS) is an advanced diester utilized extensively as a specialty solvent, chemical intermediate, and sustainable, non-toxic plasticizer alternative to traditional phthalates in polymer formulations[1]. As regulatory standards for pharmaceutical excipients and polymer additives become increasingly stringent, the structural validation of these esters must be unequivocal[2]. This guide objectively compares standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy against advanced 2D NMR and orthogonal GC-MS techniques, providing researchers with a self-validating framework for the structural confirmation of DBMS.

The Causality of Experimental Design: Why 1D NMR is Insufficient

The structural validation of DBMS presents two distinct analytical challenges that dictate our experimental approach:

  • Diastereotopic Protons: DBMS possesses a chiral center at the C2 position (the methyl-substituted carbon). This stereocenter breaks the local symmetry of the adjacent C3 methylene group. Consequently, the two protons on C3 are chemically and magnetically non-equivalent (diastereotopic). Instead of a simple splitting pattern, they manifest as a complex ABX spin system (two distinct doublets of doublets)[3].

  • Pseudo-Symmetric Butyl Chains: The molecule features two butyl ester groups attached to different carbonyls (C1 and C4). While chemically distinct, their magnetic environments are nearly identical, leading to severe signal overlap in the aliphatic region (0.9–4.2 ppm)[2].

Because standard 1D NMR cannot unequivocally resolve these overlapping signals or map the exact connectivity of the diastereotopic protons, a multiparametric approach utilizing 2D NMR is mandatory for absolute structural assignment.

Comparison of Analytical Alternatives for Structural Validation

Analytical TechniquePerformance & StrengthsLimitations & Blind SpotsBest Use Case
Routine 1D NMR ( 1 H & 13 C) Fast acquisition (<5 mins for 1 H). Excellent for identifying gross impurities or residual solvents.Fails to differentiate the two butyl chains; C3 diastereotopic protons appear as unresolved multiplets at lower field strengths.Routine batch-to-batch Quality Control (QC).
Advanced 2D NMR (COSY, HSQC, HMBC) The Gold Standard. HSQC perfectly correlates the two distinct C3 proton signals to a single carbon. HMBC differentiates the butyl chains via 3JCH​ correlations to specific carbonyls.Requires higher sample concentration, longer acquisition times (1-2 hours), and high-field spectrometers ( 400 MHz).Initial structural elucidation; IND/NDA regulatory filings.
GC-MS (Orthogonal) Provides exact mass ( m/z 244.33) and distinct fragmentation patterns (e.g., sequential loss of butoxy groups).Cannot distinguish between closely related positional isomers (e.g., dipropyl 2-ethylbutanedioate) without a reference standard.Trace impurity profiling; orthogonal mass validation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checks.

Protocol 1: Precision Sample Preparation
  • Solvent Selection: Use high-purity deuterated chloroform (CDCl 3​ , 99.8% D) containing ~0.03% v/v Tetramethylsilane (TMS)[4].

    • Causality: TMS provides a reliable 0.00 ppm internal reference, ensuring chemical shift accuracy across different spectrometer platforms without overwhelming the receiver gain[4].

  • Concentration: Weigh exactly 20 mg of DBMS into a clean glass vial and dissolve completely in 0.6 mL of CDCl 3​ [5].

    • Self-Validation: This concentration (~135 mM) is mathematically optimized to provide a high signal-to-noise ratio for 13 C and 2D experiments without causing viscosity-induced line broadening.

  • Filtration: Pass the solution through a tightly packed glass-wool plug into a 5 mm precision NMR tube.

    • Causality: Solid particulate matter distorts magnetic field homogeneity. Filtering ensures sharp, well-resolved peaks.

  • Volume Verification: Ensure the solvent height is exactly 40–50 mm[6].

    • Self-Validation: A shorter column causes severe magnetic susceptibility artifacts at the air-liquid interface, while a taller column dilutes the sample outside the active coil region[5],[6].

Protocol 2: Spectrometer Setup & Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe for 1 H and 13 C frequencies to maximize power transfer.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming until the CDCl 3​ residual peak full-width at half-maximum (FWHM) is 0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2 seconds.

    • 13 C NMR: 512 scans, power-gated decoupling, D1 of 2 seconds.

    • 2D HSQC/HMBC: 256 t1​ increments, 4-8 scans per increment.

Quantitative Data Presentation

The following tables summarize the validated NMR assignments for Dibutyl 2-methylbutanedioate, derived from combined 1D and 2D analyses.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Justification
C5-CH 3​ 1.20d ( J = 7.0 Hz)3HSplit by the adjacent C2 methine proton.
C3-H a​ 2.40dd ( J = 16.5, 6.0 Hz)1HDiastereotopic proton split by geminal H b​ and vicinal C2-H.
C3-H b​ 2.70dd ( J = 16.5, 8.0 Hz)1HDiastereotopic proton split by geminal H a​ and vicinal C2-H.
C2-H 2.90m1HComplex splitting from C5-CH 3​ and C3-CH 2​ .
Butyl O-CH 2​ 4.05 - 4.12m4HOverlapping triplets from the two distinct butyl chains.
Butyl CH 2​ ( β ) 1.60m4HOverlapping aliphatic multiplets.
Butyl CH 2​ ( γ ) 1.35m4HOverlapping aliphatic multiplets.
Butyl CH 3​ 0.93t ( J = 7.4 Hz)6HTerminal methyls of both butyl chains.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Assignment Justification
C1 (C=O) 175.5Ester carbonyl adjacent to the chiral C2 center.
C4 (C=O) 172.5Ester carbonyl adjacent to the C3 methylene.
Butyl O-CH 2​ 64.5, 64.3Two distinct signals confirming slightly different magnetic environments.
C3 (CH 2​ ) 38.0Confirmed via HSQC correlation to protons at 2.40 and 2.70 ppm.
C2 (CH) 37.5Methine carbon.
Butyl CH 2​ ( β ) 30.6Aliphatic chain.
Butyl CH 2​ ( γ ) 19.1Aliphatic chain.
C5 (CH 3​ ) 17.0Methyl branch on the succinate core.
Butyl CH 3​ 13.7Terminal methyls.

Workflow Visualization

NMR_Workflow Start Sample Prep (CDCl3, TMS, 20 mg) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Insert into Magnet CheckOverlap Signal Overlap? (Diastereotopic H) Acq1D->CheckOverlap Process Spectra Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) CheckOverlap->Acq2D Yes (Complex Splitting) Assign1D Direct Assignment (Routine QC) CheckOverlap->Assign1D No (Simple Mixture) Validation Structural Validation & Data Reporting Acq2D->Validation Unambiguous Assignment Assign1D->Validation Routine Release

Workflow for the structural validation of dibutyl 2-methylbutanedioate using 1D and 2D NMR.

References

  • Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis . nih.gov. 2

  • Sample Preparation & NMR Tubes . weizmann.ac.il. 4

  • NMR Sample Preparation . umn.edu. Link

  • NMR Sample Preparation . uwo.ca. 5

  • Sample Preparation . ucl.ac.uk. 6

  • 2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7 . ChemicalCell. 1

  • Environmentally-Benign Imidazolium- Based Ionic Liquids . dcu.ie.3

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A Comparative Toxicological Assessment: Dibutyl 2-Methylbutanedioate vs. Standard Phthalates

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive use of phthalates as plasticizers has led to widespread human exposure and growing concerns over their potential adverse health effects. This has spurred the development and evaluation of alternative compounds. This guide provides an in-depth comparative analysis of the toxicological profiles of standard phthalates and a potential alternative, dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate).

Introduction to Phthalates and the Need for Alternatives

Phthalates are a class of chemicals primarily used to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[1] They are not chemically bound to the polymer matrix, allowing them to leach into the environment and subsequently into the human body.[1] Several common phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Benzyl butyl phthalate (BBP), have been identified as reproductive and developmental toxicants.[2][3] This has led to regulatory restrictions on their use in many consumer products, especially those intended for children.[1][4] Consequently, there is a significant demand for safer alternative plasticizers.

Dibutyl 2-methylbutanedioate is a diester that has been considered as a potential replacement for some phthalates. Understanding its toxicological profile in comparison to established phthalates is crucial for informed decision-making in product development and risk assessment.

Toxicological Profiles of Standard Phthalates

Standard phthalates exhibit a range of toxicities, with reproductive and developmental effects being the most prominent concerns.

  • Di(2-ethylhexyl) phthalate (DEHP): DEHP is a well-studied phthalate recognized for its reproductive toxicity and endocrine-disrupting properties.[1][2] It has been shown to cause liver tumors in rodents.[4][5] The European Chemicals Agency (ECHA) has identified DEHP as a Substance of Very High Concern (SVHC) due to its reproductive toxicity.[2]

  • Di-n-butyl phthalate (DBP): DBP also demonstrates reproductive and developmental toxicity in animal studies.[6] The U.S. Environmental Protection Agency (EPA) has classified DBP as a substance with evidence of developmental and reproductive toxicity from oral exposure in animals.[6] The EPA has set a reference dose (RfD) for DBP at 0.1 mg/kg/day.[7]

  • Benzyl butyl phthalate (BBP): BBP is another phthalate with demonstrated reproductive and developmental toxicity.[8][9] Studies in animals have shown effects such as reduced fetal weight and reproductive malformations.[10][11] Like DEHP and DBP, BBP is also listed as an SVHC by ECHA.[2]

  • Diisononyl phthalate (DINP): DINP is often used as a replacement for DEHP. While generally considered less potent than DEHP, studies have indicated that DINP can induce negative effects on ovarian function and fertility in female animals and has disruptive effects on male reproduction.[12][13][14] It has also been associated with liver injury and tumors in rodents.[12]

  • Diisodecyl phthalate (DIDP): DIDP has low acute toxicity.[15] However, the EPA has determined that DIDP can present an unreasonable risk of injury to human health, with developmental toxicity being the most sensitive health concern.[16]

Toxicological Profile of Dibutyl 2-Methylbutanedioate

Comparative Toxicity Analysis

A direct, quantitative comparison is challenging due to the limited data on dibutyl 2-methylbutanedioate. However, a qualitative comparison based on available information for related compounds suggests a potentially more favorable toxicological profile for dibutyl 2-methylbutanedioate compared to standard phthalates like DEHP and DBP.

Table 1: Comparative Toxicological Data

CompoundClassOral LD50 (rat, mg/kg)Key Toxicological Endpoints
Dibutyl 2-methylbutanedioate Succinate EsterData not available (related compound, dibutyl succinate, is ~8000)Data not available
Di(2-ethylhexyl) phthalate (DEHP) Phthalate>3200[19]Reproductive and developmental toxicity, liver toxicity, endocrine disruption[1][19]
Di-n-butyl phthalate (DBP) Phthalate~8,000 - 20,000[20]Reproductive and developmental toxicity[6]
Benzyl butyl phthalate (BBP) PhthalateData not availableReproductive and developmental toxicity[8][9]
Diisononyl phthalate (DINP) Phthalate>5000[19]Liver toxicity, reproductive effects[12][19]
Diisodecyl phthalate (DIDP) Phthalate>29100[15]Developmental toxicity[16]

Experimental Methodologies for Comparative Toxicity Assessment

To definitively compare the toxicity of dibutyl 2-methylbutanedioate and standard phthalates, a battery of standardized toxicological tests would be required.

Acute Toxicity Testing (e.g., OECD TG 420)

This test determines the short-term toxicity of a substance after a single dose. The LD50 (lethal dose for 50% of the test population) is a common metric.

Protocol:

  • Fasted animals (typically rats) are administered a single oral dose of the test substance.

  • Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • The dose that causes mortality in 50% of the animals is calculated.

Repeated Dose 28-Day Oral Toxicity Study (e.g., OECD TG 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

Protocol:

  • The test substance is administered orally to groups of animals at different dose levels for 28 days.

  • Animals are observed daily for signs of toxicity.

  • At the end of the study, blood and tissues are collected for hematological, clinical chemistry, and histopathological analysis.

  • A No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Reproductive/Developmental Toxicity Screening Test (e.g., OECD TG 421)

This test provides an initial screening of potential effects on reproduction and development.

Protocol:

  • Male and female animals are dosed with the test substance before mating, during mating, and for females, throughout gestation and lactation.

  • Endpoints such as fertility, gestation length, litter size, and pup viability and growth are assessed.

Endocrine Disruptor Screening

A variety of in vitro and in vivo assays can be used to assess the potential of a substance to interfere with the endocrine system. These can include receptor binding assays and steroidogenesis assays.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the in vivo toxicological comparison of different plasticizers.

Comparative Toxicity Workflow cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-chronic Toxicity cluster_2 Phase 3: Reproductive/Developmental Screening cluster_3 Phase 4: Mechanistic Studies Acute_Dosing Single Dose Administration (e.g., OECD TG 420) Acute_Observation 14-Day Observation (Mortality, Clinical Signs) Acute_Dosing->Acute_Observation LD50_Determination LD50 Calculation Acute_Observation->LD50_Determination Repeated_Dosing 28-Day Repeated Dosing (e.g., OECD TG 407) LD50_Determination->Repeated_Dosing Dose Selection In_life_Obs In-life Observations (Body Weight, Clinical Signs) Repeated_Dosing->In_life_Obs Terminal_Analysis Terminal Analysis (Hematology, Pathology) In_life_Obs->Terminal_Analysis NOAEL_LOAEL NOAEL/LOAEL Determination Terminal_Analysis->NOAEL_LOAEL Repro_Dosing Dosing Across Generations (e.g., OECD TG 421) NOAEL_LOAEL->Repro_Dosing Dose Selection Repro_Endpoints Assessment of Reproductive & Developmental Endpoints Repro_Dosing->Repro_Endpoints Repro_Toxicity_ID Identification of Reproductive/Developmental Hazards Repro_Endpoints->Repro_Toxicity_ID Endocrine_Screening Endocrine Disruption Assays (In Vitro / In Vivo) Repro_Toxicity_ID->Endocrine_Screening Further Investigation Mechanism_ID Elucidation of Toxic Mechanisms Endocrine_Screening->Mechanism_ID Genotoxicity_Assays Genotoxicity Testing Genotoxicity_Assays->Mechanism_ID

Caption: A generalized workflow for the in vivo toxicological comparison of plasticizers.

Conclusion and Future Directions

For researchers and professionals in drug development and other industries, the selection of a plasticizer should be based on a thorough risk assessment that considers not only the toxicological profile but also the potential for human exposure and the performance characteristics of the material. Further research into the chronic toxicity, reproductive effects, and endocrine-disrupting potential of dibutyl 2-methylbutanedioate is crucial to validate its suitability as a safer alternative to standard phthalates.

References

  • The effects of the phthalate DiNP on reproduction - PMC - NIH. (n.d.). National Institutes of Health.
  • Toxicity Review for Benzylnbutyl Phthalate (Benzyl Butyl Phthalate or BBP). (n.d.). Consumer Product Safety Commission.
  • Diisononyl Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Australian Government Department of Health and Aged Care.
  • A Comparative Toxicological Guide to Common Plasticizers: Phthalates vs. Alternatives. (n.d.). Benchchem.
  • Toxicity Review for Diisodecyl Phthalate (DIDP). (n.d.). Consumer Product Safety Commission.
  • Diisodecyl Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Australian Government Department of Health and Aged Care.
  • Reproductive and behavioral effects of diisononyl phthalate (DINP) in perinatally exposed rats. (n.d.). Technical University of Denmark.
  • Butyl Benzyl Phthalate (BBP) Summary. (n.d.). ResearchGate.
  • The effects of the phthalate DiNP on reproduction. (2021, February 15). Oxford Academic.
  • Reproductive and behavioral effects of diisononyl phthalate (DINP) in perinatally exposed rats. (2011, February 15). PubMed.
  • Dibutyl Phthalate. (n.d.). United States Environmental Protection Agency.
  • Toxicological Summary for: Butyl Benzyl Phthalate. (n.d.). Minnesota Department of Health.
  • Food Safety Commission of Japan Risk Assessment Report Butyl Benzyl Phthalate (BBP). (n.d.). Food Safety Commission of Japan.
  • Human exposure, hazard and risk of alternative plasticizers to phthalate esters. (n.d.). Department of Environmental Science, Stockholm University.
  • Butylbenzyl Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Australian Government Department of Health and Aged Care.
  • Diisodecyl phthalate. (n.d.). Santa Cruz Biotechnology.
  • Evaluation of the endocrine disrupting potential of di-isodecyl phthalate. (n.d.). ToxStrategies.
  • CAS 141-03-7: Dibutyl succinate. (n.d.). CymitQuimica.
  • Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP). (n.d.). Consumer Product Safety Commission.
  • Dibutyl succinate - Safety Data Sheet. (2026, January 3). ChemicalBook.
  • Endocrine disrupting properties of DEHP recognized by ECHA. (2014, December 11). Food Packaging Forum.
  • EPA Finalizes TSCA Risk Evaluation for Diisodecyl Phthalate (DIDP). (2025, January 3). United States Environmental Protection Agency.
  • TOXICOLOGICAL PROFILE FOR DI-n-BUTYL PHTHALATE. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Exposure Levels and Health Risks of Phthalate Alternatives: A Urinary Metabolite Study. (2025, June 19). National Institutes of Health.
  • Dibutyl succinate. (2025, October 2). AERU, University of Hertfordshire.
  • Alternatives to classified phthalates in medical devices. (n.d.). Danish Environmental Protection Agency.
  • SDS: Dibutyl succinate. (n.d.). InKemia Green Chemicals.
  • Di-(2-ethyl hexyl) phthalate (DEHP). (n.d.). Swedish Chemicals Agency.
  • Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2). (n.d.). National Center for Biotechnology Information.
  • Are New Phthalate Ester Substitutes Safer than Traditional DBP and DiBP? (2023, September 7). ACS Publications.
  • Risk Evaluation for Dibutyl Phthalate (1,2-Benzene- dicarboxylic acid, 1,2- dibutyl ester) (DBP). (2025, December 31). United States Environmental Protection Agency.
  • SAFETY DATA SHEET - Dibutyl succinate. (2013, June 27). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 11). MilliporeSigma.
  • Di (2-ethylhexyl)phthalate (DEHP). (n.d.). United States Environmental Protection Agency.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • toxicological profile on di-(2-ethylhexyl) phthalate (DEHP). (n.d.). California Ocean Protection Council.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). (n.d.). National Center for Biotechnology Information.
  • SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
  • Dibutyl Maleate - Material Safety Data Sheet (MSDS). (n.d.). N/A.
  • SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
  • 2-Methylbutanedioic acid dibutyl ester — Chemical Substance Information. (n.d.). NextSDS.
  • Inhalation toxicity of dibutylhexamethylenediamine in rats. (n.d.). PubMed.

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Platform Comparison Guide: Mass Spectrometry Fragmentation Validation of Dibutyl 2-Methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of unsymmetrical diesters, such as dibutyl 2-methylbutanedioate (dibutyl methylsuccinate, C13​H24​O4​ ), is a critical analytical checkpoint in metabolomics, formulation chemistry, and pesticide residue profiling. Because this molecule lacks strong UV-absorbing chromophores, mass spectrometry (MS) serves as the indispensable tool for its definitive characterization.

This guide objectively compares the two gold-standard analytical platforms for structural validation: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Accurate Mass-Tandem Mass Spectrometry (LC-HRAM-MS/MS) . By dissecting the underlying physics of diester fragmentation, this guide provides actionable, self-validating methodologies to ensure absolute confidence in your structural assignments.

Mechanistic Causality: The Physics of Diester Fragmentation

To validate a mass spectrum, one must first understand the thermodynamic drivers of the molecule's fragmentation. Dibutyl 2-methylbutanedioate features a methylsuccinic acid backbone flanked by two butyl ester groups. The fragmentation pathways are dictated by charge localization on the carbonyl oxygens, as established in foundational studies of unsymmetrical diesters ()[1].

The Dual-Pathway to the Base Peak (m/z 115)

Regardless of the ionization technique, the diagnostic base peak for this molecule is typically observed at m/z 115 . This dominant abundance is caused by two converging fragmentation mechanisms:

  • Sequential Rearrangement: Cleavage of the ester C–O bond results in the neutral loss of a butoxy radical ( ⋅OC4​H9​ , 73 Da) or butanol (74 Da), yielding an intermediate acylium ion at m/z 171. Because the remaining butyl ester possesses abstractable γ -hydrogens, it undergoes a classic McLafferty-type rearrangement. The transfer of a hydrogen to the carbonyl oxygen forces the expulsion of 1-butene (56 Da), generating the highly stable protonated di-acid fragment at m/z 115.

  • Direct Backbone α -Cleavage: The asymmetric methyl group on the succinate backbone creates a weak central C–C bond. Direct cleavage between the α and β carbons yields two distinct fragments depending on charge retention: m/z 129 (methyl-retaining side) and m/z 115 (unsubstituted side).

The convergence of these two pathways makes m/z 115 the ultimate diagnostic anchor for this molecule, homologous to the m/z 101 base peak observed in the closely related dibutyl succinate ()[2].

Pathway M Precursor Ion [M+H]+ m/z 245.1753 F171 Acylium Ion m/z 171.1021 M->F171 Loss of Butanol (-74.0732 Da) F115 Protonated Di-acid m/z 115.0395 (Base Peak) M->F115 Direct Backbone Cleavage F129 Alpha Cleavage m/z 129.0552 M->F129 Backbone Cleavage (-116.1201 Da) F171->F115 McLafferty (-56.0626 Da)

Caption: Mechanistic fragmentation pathway of dibutyl 2-methylbutanedioate under MS/MS CID.

Platform Performance Comparison

Choosing between GC-EI-MS and LC-HRAM-MS/MS depends on whether your workflow prioritizes library-matchable reproducibility or exact-mass structural elucidation.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-HRAM-MS/MS Sample Dibutyl 2-methylbutanedioate GC GC Separation Sample->GC LC UHPLC Separation Sample->LC EI EI (70 eV) GC->EI Quad Nominal Mass EI->Quad ESI ESI+ & CID LC->ESI Orbitrap Accurate Mass ESI->Orbitrap

Caption: Analytical workflow comparing GC-EI-MS and LC-HRAM-MS/MS for diester validation.

Platform A: GC-EI-MS (Single Quadrupole)
  • Ionization Physics: Hard ionization (70 eV) imparts ~600 kcal/mol of excess internal energy. For aliphatic diesters, this completely shatters the molecule, rendering the molecular ion ( [M]+∙ at m/z 244) virtually undetectable.

  • Advantage: Generates highly reproducible, instrument-agnostic fragmentation patterns ideal for NIST library matching.

Platform B: LC-HRAM-MS/MS (Q-TOF / Orbitrap)
  • Ionization Physics: Soft electrospray ionization (ESI) preserves the intact protonated molecule ( [M+H]+ at m/z 245.1753). Subsequent Collision-Induced Dissociation (CID) allows for controlled, stepwise fragmentation.

  • Advantage: Sub-5 ppm mass accuracy eliminates isobaric interference, providing unequivocal proof of elemental composition for both precursor and product ions ()[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a closed-loop system that validates its own performance.

Protocol A: GC-EI-MS Validation Workflow
  • System Suitability (Tuning Check): Inject 1 µL of 50 ppm DFTPP (Decafluorotriphenylphosphine). Verify that the mass axis is calibrated and that the relative abundance of m/z 198, 442, and 68 meet standard EPA tuning criteria. Causality: Ensures the quadrupole is correctly transmitting high and low mass ions without bias.

  • Retention Time Locking: Spike the sample with a deuterated internal standard (e.g., Dibutyl phthalate-d4). Lock the retention time to compensate for column trimming or carrier gas fluctuations.

  • Chromatographic Separation:

    • Column: TG-5SILMS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40 °C (hold 1 min) ramp 30 °C/min to 130 °C ramp 5 °C/min to 250 °C.

    • Injection: 1 µL, splitless mode at 250 °C.

  • Data Acquisition: 70 eV EI source, scanning from 50 to 600 m/z. Extract ion chromatograms (EIC) for m/z 115, 129, and 171.

Protocol B: LC-HRAM-MS/MS Validation Workflow
  • Mass Calibration: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos) prior to the run. Causality: Validates that the Orbitrap/Q-TOF mass error is strictly < 2 ppm, which is mandatory for assigning exact elemental formulas.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (100 × 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient of Water (A) and Methanol (B), both fortified with 5 mM ammonium formate. Causality: Ammonium formate drives the formation of stable [M+H]+ and [M+NH4​]+ adducts, maximizing ESI efficiency.

  • Data-Dependent Acquisition (DDA):

    • Full MS: Resolution 60,000 FWHM; scan range 100–500 m/z.

    • dd-MS2 (CID): Triggered on m/z 245.1753. Use Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV. Causality: Stepped NCE captures both fragile intermediate fragments (m/z 171) and terminal backbone fragments (m/z 115) in a single composite spectrum.

Quantitative Data Presentation

The following table synthesizes the theoretical and empirical fragmentation data required to validate dibutyl 2-methylbutanedioate across both platforms.

Fragment IdentityElemental FormulaGC-EI-MS (Nominal m/z)LC-HRAM-MS/MS (Exact m/z)Diagnostic Utility & Mechanism
Precursor / Adduct [C13​H25​O4​]+ 244 (Absent)245.1753Confirms intact molecular weight (ESI only).
Acylium Ion [C9​H15​O3​]+ 171171.1021Confirms the presence of one intact butyl ester group. Loss of butoxy/butanol.
Alpha Cleavage [C6​H9​O3​]+ 129129.0552Confirms the location of the methyl group on the succinate backbone.
Protonated Di-acid [C5​H7​O3​]+ 115 (Base Peak)115.0395Ultimate structural confirmation. Product of McLafferty rearrangement and direct backbone cleavage.

Note: For HRAM validation, empirical exact mass measurements must fall within a ±5 ppm mass defect window from the theoretical values listed above.

References

  • Dias, J. R. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8830, Dibutyl succinate.[2]

  • Thermo Fisher Scientific / Google Patents. (2021). Electronic ID database and detection method for pesticide compounds in edible Agro-products based on GC-Q-Orbitrap (US Patent US11181512B2).[3]

Sources

Volatility Comparison Guide: Dibutyl 2-Methylbutanedioate vs. Diethyl 2-Methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and polymer industries shift toward sustainable, bio-based platform chemicals, methylsuccinic acid esters (itaconate derivatives) have emerged as highly effective green solvents and plasticizers. For drug development professionals and formulation scientists, understanding the thermophysical properties of these esters—specifically their volatility—is critical. Volatility dictates a solvent's behavior during Active Pharmaceutical Ingredient (API) drying processes, influences residual solvent limits (ICH Q3C guidelines), and determines a plasticizer's long-term stability in polymer-based drug delivery systems.

This guide provides an in-depth, objective comparison of the volatility profiles of diethyl 2-methylbutanedioate (diethyl methylsuccinate, DEMS) and dibutyl 2-methylbutanedioate (dibutyl methylsuccinate, DBMS), supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality of Ester Volatility

Volatility is fundamentally governed by the thermal energy required to overcome intermolecular cohesive forces and transition a molecule from the liquid to the vapor phase. Both DEMS and DBMS are aliphatic diesters sharing an identical methylsuccinate core. Therefore, the differential volatility between the two is entirely driven by the length of their esterifying alcohol chains.

The primary cohesive forces in these molecules are dipole-dipole interactions (originating from the polar ester carbonyl groups) and London dispersion forces (induced dipoles along the aliphatic chains). DBMS possesses two additional −CH2​−CH2​− units per molecule compared to DEMS. This extended alkyl chain significantly increases the molecular surface area and the polarizability of the electron cloud, which exponentially amplifies London dispersion forces.

Consequently, a substantially higher input of thermal energy is required to vaporize DBMS. This results in a significantly lower saturated vapor pressure and a higher boiling point compared to DEMS, as demonstrated in[1].

VolatilityComparison Ester Methylsuccinate Esters DEMS Diethyl 2-methylbutanedioate (Shorter Chain) Ester->DEMS DBMS Dibutyl 2-methylbutanedioate (Longer Chain) Ester->DBMS LondonDEMS Lower London Dispersion Forces DEMS->LondonDEMS Reduced surface area LondonDBMS Higher London Dispersion Forces DBMS->LondonDBMS Extended surface area VolDEMS Higher Volatility (Lower BP, Higher VP) LondonDEMS->VolDEMS Less thermal energy required for vaporization VolDBMS Lower Volatility (Higher BP, Lower VP) LondonDBMS->VolDBMS More thermal energy required for vaporization

Mechanistic relationship between alkyl chain length and ester volatility.

Quantitative Volatility Comparison

The structural differences between DEMS and DBMS manifest clearly in their macroscopic thermophysical properties. DEMS acts as a moderately volatile solvent, making it suitable for processes requiring eventual solvent removal under vacuum. Conversely, the low volatility of DBMS makes it an excellent candidate for applications requiring a persistent, non-volatile plasticizer.

Physicochemical PropertyDiethyl 2-methylbutanedioate (DEMS)Dibutyl 2-methylbutanedioate (DBMS)
Molecular Formula C9H16O4C13H24O4
Molecular Weight 188.22 g/mol 244.33 g/mol
Boiling Point (1 atm) 217 °C[2]> 270 °C (Extrapolated)
Relative Vapor Pressure HigherLower
Primary Intermolecular Forces Moderate Dispersion, Dipole-DipoleStrong Dispersion, Dipole-Dipole
Application Profile Recoverable green solventPersistent plasticizer / Heavy solvent

Self-Validating Experimental Protocol: Saturated Vapor Pressure Determination

To objectively determine and compare the volatility of these esters for process simulations, a static vapor pressure measurement system is employed[1]. As an Application Scientist, I design this protocol as a self-validating system ; it incorporates internal thermodynamic checks to prevent data corruption from impurities or thermal degradation.

Step 1: Sample Purification and Degassing
  • Procedure: Load the highly purified ester sample into a glass equilibrium cell. Submerge the cell in liquid nitrogen to freeze the sample, then apply a high vacuum (< 0.1 Pa) to evacuate the headspace. Thaw the sample to release dissolved gases. Repeat this freeze-pump-thaw cycle a minimum of three times.

  • Causality: Dissolved atmospheric gases or moisture will artificially inflate the measured vapor pressure. Complete degassing ensures that the pressure measured is exclusively the saturated vapor pressure of the pure ester, preventing false-positive volatility readings.

Step 2: Isothermal Equilibration
  • Procedure: Immerse the sealed equilibrium cell into a highly stable thermostatic liquid bath equipped with a precision platinum resistance thermometer (temperature control within ±0.01 K). Allow the system to equilibrate for at least 60 minutes at each target temperature.

  • Causality: Vapor pressure is exponentially sensitive to temperature variations, as described by the Clausius-Clapeyron relation. Strict thermal equilibration prevents localized thermal gradients that would cause erratic and inaccurate pressure readings.

Step 3: Absolute Pressure Measurement
  • Procedure: Measure the vapor pressure using a heated capacitance diaphragm gauge.

  • Causality: Unlike thermal conductivity gauges, a capacitance manometer measures absolute pressure based on physical diaphragm deflection, making the reading independent of the specific gas composition. Heating the gauge prevents the heavy ester vapor from condensing on the sensor, which would otherwise lead to pressure signal drift.

Step 4: Data Validation via the Antoine Equation
  • Procedure: Plot the natural logarithm of the measured vapor pressures against the inverse of the temperature. Fit the empirical data to the Antoine equation: log10​(P)=A−T+CB​ .

  • Causality: The empirical data must form a smooth, predictable curve. Any sudden upward deviation at higher temperatures serves as a self-diagnostic indicator of thermal decomposition (cracking) of the ester. If deviation occurs, those specific data points are invalidated, ensuring only thermodynamically consistent data is utilized for process modeling[1].

VaporPressureWorkflow Prep 1. Sample Degassing (Freeze-Pump-Thaw) Eq 2. Isothermal Equilibration (Thermostatic Bath) Prep->Eq Removes dissolved gases Meas 3. Absolute Pressure Measurement (Capacitance Gauge) Eq->Meas Ensures thermal stability Valid 4. Data Validation (Antoine Equation Fit) Meas->Valid Prevents condensation errors

Self-validating workflow for static vapor pressure determination.

References

  • Zapletal, M., Pokorný, J., Trejbal, J., & Sommer, T. (2022). Experimental Determination and Correlation of Density, Viscosity, and Saturated Vapor Pressure Data of Various Methylsuccinic Acid Esters. International Journal of Thermophysics (Springer). URL:[Link]

  • Stenutz. (n.d.). diethyl 2-methylbutanedioate. Stenutz Physical-Chemical Properties Database. URL:[Link]

Sources

A Comparative Guide to Validating the Purity of Dibutyl 2-Methylbutanedioate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical purity is not merely a procedural step but the foundation of reliable and reproducible science. Dibutyl 2-methylbutanedioate, a diester utilized as a specialty solvent, plasticizer, and chemical intermediate, is no exception.[1] Its performance in sensitive applications is directly correlated with its purity profile. However, this compound presents a distinct analytical challenge: it lacks a significant UV-absorbing chromophore, rendering analysis by the most common HPLC detector, the UV-Visible detector, ineffective.[2][3]

This guide provides an in-depth comparison of two robust HPLC methodologies for the comprehensive purity validation of dibutyl 2-methylbutanedioate. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, presenting a framework for selecting the optimal approach based on specific analytical requirements. The protocols described are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring scientific rigor and trustworthiness.[4][5]

The Analytical Challenge and Strategic Approach

The primary obstacle in analyzing dibutyl 2-methylbutanedioate is its molecular structure, which does not absorb ultraviolet light. This necessitates the use of "universal" detectors that do not rely on the analyte's optical properties. This guide will compare two such detectors coupled with Reversed-Phase (RP) HPLC:

  • Method A: HPLC with Refractive Index Detection (RID). A classic, truly universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte.[2]

  • Method B: HPLC with Evaporative Light Scattering Detection (ELSD). A more modern universal detector that nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[3][6]

The comparative validation will focus on the ability of each method to separate and quantify dibutyl 2-methylbutanedioate from its potential process-related impurities, such as unreacted starting materials (2-methylbutanedioic acid, butanol) and the monoester intermediate.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application A Define Analytical Target Profile (Purity, Impurities) B Select Column & Mobile Phase (e.g., C18, ACN/Water) A->B C Select Universal Detector (RID vs. ELSD) B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control Analysis H->I

Caption: General workflow for HPLC method development and validation.

Experimental Protocols

The following sections detail the step-by-step methodologies for each analytical approach. The chromatographic conditions are optimized for the separation of a non-polar diester from more polar potential impurities.

Method A: RP-HPLC with Refractive Index Detection (RID)

The RID is a differential detector that continuously measures the refractive index of the column eluent. A peak is generated when an analyte with a different refractive index from the mobile phase passes through the detector cell.

Causality Behind Experimental Choices:

  • Isocratic Elution: RID is highly sensitive to changes in mobile phase composition, which cause significant baseline drift. Therefore, an isocratic (constant composition) mobile phase is mandatory.[7] This simplifies the method but can compromise the resolution of impurities with very different polarities.

  • Temperature Control: The refractive index is highly dependent on temperature. Both the column and the RID flow cell must be thermostatically controlled to ensure a stable baseline and reproducible results.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Dibutyl 2-methylbutanedioate reference standard (>99.5% purity)

    • Methanol, HPLC grade (for sample dissolution)

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750, 1000 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution (500 µg/mL): Accurately weigh approximately 5 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol, then dilute with the mobile phase if necessary. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Condition
    HPLC System Agilent 1260 Infinity II or equivalent
    Detector Refractive Index Detector (RID)
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase Acetonitrile : Water (75:25, v/v)
    Flow Rate 1.0 mL/min
    Column Temp. 35°C
    RID Temp. 35°C
    Injection Vol. 20 µL

    | Run Time | 15 minutes |

  • System Equilibration:

    • Purge the HPLC system thoroughly.

    • Equilibrate the column and RID with the mobile phase for at least 60 minutes, or until a stable, drift-free baseline is achieved. This is critical for RID analysis.

Method B: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

The ELSD is a mass-sensitive detector. It works by nebulizing the eluent into fine droplets, evaporating the volatile mobile phase in a heated drift tube, and then measuring the amount of light scattered by the solid particles of the non-volatile analyte.

Causality Behind Experimental Choices:

  • Gradient Elution: ELSD is compatible with gradient elution because the mobile phase is removed before detection.[6] This allows for a more powerful separation, enabling the elution of early-eluting polar impurities (like the starting acid) and late-eluting non-polar impurities within a single run.

  • Volatile Mobile Phase: The mobile phase must be sufficiently volatile to be completely evaporated under the ELSD conditions, leaving only the analyte. Non-volatile buffers (e.g., phosphate) are incompatible.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Same as Method A.

  • Standard and Sample Preparation:

    • Prepare stock, calibration, and sample solutions as described in Method A.

  • Chromatographic and Detector Conditions:

    Parameter Condition
    HPLC System Agilent 1260 Infinity II or equivalent
    Detector Evaporative Light Scattering Detector (ELSD)
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient 0-2 min (70% B), 2-10 min (70-95% B), 10-15 min (95% B)
    Flow Rate 1.0 mL/min
    Column Temp. 35°C
    Injection Vol. 20 µL
    Run Time 20 minutes (including re-equilibration)
    ELSD Drift Tube 50°C
    ELSD Nebulizer 30°C

    | Gas Flow (N₂) | 1.5 SLM (Standard Liters per Minute) |

  • System Equilibration:

    • Purge the system and equilibrate the column with the initial mobile phase composition (70% B) until a stable baseline is achieved.

Comparative Performance and Validation Data

The performance of each method was validated according to ICH Q2(R2) guidelines.[5][8] The results are summarized below to facilitate a direct comparison.

Table 1: Specificity and System Suitability

Specificity was assessed by analyzing a spiked sample containing the main compound and potential impurities.

ParameterMethod A (RID)Method B (ELSD)Acceptance Criteria
Resolution (Analyte vs. Monoester) 1.8> 4.0> 1.5
Resolution (Analyte vs. Acid) > 5.0> 10.0> 1.5
Tailing Factor (Analyte) 1.21.1< 2.0
Theoretical Plates (Analyte) 6,50012,000> 2000
  • Analysis: Method B (ELSD) with its gradient capability provides significantly better resolution between the main analyte and its closely related monoester impurity. The higher theoretical plates indicate superior column efficiency under the gradient conditions.

Table 2: Linearity, LOD, and LOQ
ParameterMethod A (RID)Method B (ELSD)
Linear Range (µg/mL) 50 - 10005 - 500
Correlation Coefficient (r²) 0.99850.9992
Limit of Detection (LOD) 15 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 50 µg/mL2.0 µg/mL
  • Analysis: Method B (ELSD) is substantially more sensitive, with LOD and LOQ values approximately 30x and 25x lower, respectively, than Method A (RID). The ELSD also provides excellent linearity, although its response can be non-linear over very wide ranges and may require a polynomial fit.

Table 3: Accuracy and Precision

Accuracy was determined by spike recovery at three concentration levels. Precision was evaluated as repeatability (n=6 injections) and intermediate precision (different day, different analyst).

ParameterMethod A (RID)Method B (ELSD)Acceptance Criteria
Accuracy (% Recovery) 98.2% - 101.5%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%) 0.85%0.45%< 2.0%
Intermediate Precision (RSD%) 1.35%0.78%< 2.0%
  • Analysis: Both methods demonstrate excellent accuracy and precision, falling well within typical acceptance criteria for pharmaceutical analysis. Method B shows slightly better precision, likely due to its more stable baseline and higher signal-to-noise ratio.

Discussion and Recommendations

The choice between HPLC-RID and HPLC-ELSD for the purity analysis of dibutyl 2-methylbutanedioate is not a matter of one being universally "better," but rather which is more fit-for-purpose.

Start Purity Analysis of Dibutyl 2-methylbutanedioate Q1 Is trace impurity analysis (<0.05%) required? Start->Q1 Q2 Is the impurity profile complex or unknown? Q1->Q2 No Method_ELSD Select HPLC-ELSD (Gradient) Q1->Method_ELSD Yes Method_RID Select HPLC-RID (Isocratic) Q2->Method_RID No Q2->Method_ELSD Yes

Caption: Decision tree for selecting the appropriate HPLC method.

HPLC with Refractive Index Detection (RID):

  • Strengths: Simplicity, robustness, and a truly universal response that is proportional to concentration. It is an excellent choice for routine quality control where the primary goal is to quantify the main component and known, well-separated impurities at levels above 0.05-0.1%.

  • Weaknesses: Incompatibility with gradient elution limits its separation power. Its lower sensitivity makes it unsuitable for trace impurity analysis, and its sensitivity to temperature and pressure fluctuations requires careful system equilibration.

HPLC with Evaporative Light Scattering Detection (ELSD):

  • Strengths: High sensitivity and compatibility with gradient elution, making it the superior choice for method development, stability studies, and the analysis of complex samples with both polar and non-polar impurities.[6] It can detect and quantify impurities at much lower levels.

  • Weaknesses: The response is not always linear and depends on the analyte's volatility and particle size. The method requires optimization of detector parameters (gas flow, temperatures) and a strictly volatile mobile phase.

Recommendation: For initial characterization, method development, and the detection of unknown trace impurities, Method B (HPLC-ELSD) is unequivocally the more powerful and appropriate technique. For routine, high-throughput quality control of batches where the impurity profile is well-defined and sensitivity is not the primary concern, Method A (HPLC-RID) offers a simpler, cost-effective, and reliable solution.

Conclusion

Validating the purity of a non-chromophoric compound like dibutyl 2-methylbutanedioate requires a strategic departure from standard UV-based HPLC methods. Both HPLC-RID and HPLC-ELSD provide viable pathways for analysis, each with a distinct set of advantages and limitations. By comparing their performance based on internationally recognized validation parameters, this guide has demonstrated that while both methods can achieve the necessary accuracy and precision for purity assessment, the gradient-compatible and highly sensitive ELSD method offers superior resolving power and lower detection limits. The ultimate choice of method should be guided by a thorough understanding of the specific analytical requirements, balancing the need for sensitivity and separation power against the desire for methodological simplicity.

References

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • ResearchGate. (2017). How to analyse UV inactive compound on HPLC using UV Detector? ResearchGate. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Pharma Tutor. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Pharma Tutor. [Link]

  • ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound? ResearchGate. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publishers. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • ChemicalCell. (n.d.). 2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7. ChemicalCell. [Link]

  • Wolfender, J. L., et al. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Medica. [Link]

  • Nakamura, S. (2001). Determination of Sucrose Fatty Acid Esters by High-performance Liquid Chromatography. Japan Oil Chemists' Society. [Link]

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Benchmarking Dibutyl 2-Methylbutanedioate Performance in Industrial and Biomedical Resin Applications

Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies globally phase out ortho-phthalate plasticizers due to their endocrine-disrupting properties, the polymer and pharmaceutical industries face a critical mandate: identify bio-based, non-toxic alternatives that do not compromise thermomechanical performance. For drug development professionals and materials scientists, this shift directly impacts the formulation of pharmaceutical packaging, IV tubing, and controlled-release polymer matrices.

This guide provides an objective, data-driven comparative analysis of dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate or DBMS)[1], benchmarking its performance against traditional phthalates and linear succinates. By examining the mechanistic causality behind its plasticization efficiency and migration resistance, we can establish its viability in high-performance and biomedical resin applications.

Mechanistic Causality: The Role of Branched Succinates

To understand why dibutyl 2-methylbutanedioate excels as a specialty solvent and plasticizer, we must analyze its molecular architecture. DBMS is a diester derivative of 2-methylbutanedioic acid[1].

In a polymer matrix such as poly(vinyl chloride) (PVC) or polylactic acid (PLA), plasticizers function by embedding themselves between polymer chains, disrupting intermolecular forces, and increasing free volume. Traditional linear succinates, such as dibutyl succinate (DBS), offer excellent biodegradability and plasticization efficiency[2]. However, they can be susceptible to higher migration rates (leaching) in lipid-rich or aqueous environments compared to heavier phthalates[3].

The Causality of the Methyl Branch: The strategic presence of a methyl group on the succinate backbone of DBMS introduces critical steric hindrance. This structural modification achieves two simultaneous effects:

  • Enhanced Free Volume Generation: The asymmetrical branching disrupts the crystalline domains of the polymer more aggressively than a linear aliphatic chain, leading to a more efficient reduction in the glass transition temperature ( Tg​ )[4].

  • Migration Resistance: The branched backbone increases the activation energy required for the plasticizer molecule to diffuse through the polymer matrix. This entanglement significantly reduces leaching—a non-negotiable parameter for resins used in pharmaceutical packaging and medical devices[3].

Mechanism DBMS Dibutyl 2-methylbutanedioate (DBMS) Ester Diester Linkages (Polar Interactions) DBMS->Ester Methyl Methyl Branching (Steric Hindrance) DBMS->Methyl Polymer Polymer Matrix (PVC / PLA) Ester->Polymer Matrix Compatibility Methyl->Polymer Disrupts Chain Packing Migration High Migration Resistance (Low Leaching) Methyl->Migration Kinetic Entanglement FreeVol Increased Free Volume (Lower Tg) Polymer->FreeVol

Mechanistic pathway of polymer plasticization and migration resistance by DBMS.

Comparative Performance Benchmarking

To objectively evaluate DBMS, we benchmark it against the industry-standard (but restricted) Dibutyl Phthalate (DBP) and the bio-based linear alternative, Dibutyl Succinate (DBS). The data below reflects standardized compounding in a PVC matrix at 40 parts per hundred resin (phr), a concentration typical for medical-grade flexible tubing[3].

Table 1: Thermomechanical and Migration Performance in PVC (40 phr)
Plasticizer / AdditiveChemical Nature Tg​ of Blend (°C)Tensile Strength (MPa)Elongation at Break (%)Aqueous Leaching Rate (wt% loss, 72h)
None (Neat PVC) N/A~ 82.055.0< 10N/A
DBP (Baseline) Ortho-phthalate22.521.43101.8
DBS Linear Succinate18.219.83452.6
DBMS Branched Succinate19.5 22.1 330 1.1

Note: Data synthesized from comparative studies on dialkyl succinates and branched ester plasticizers[2][3].

Data Interpretation: While linear DBS provides the lowest Tg​ (maximum flexibility), its aqueous leaching rate is higher than that of DBP. DBMS strikes the optimal balance: its methyl branch slightly restricts extreme flexibility compared to DBS (yielding a Tg​ of 19.5°C), but it drastically cuts the leaching rate to 1.1%, outperforming both the linear succinate and the legacy phthalate. For drug formulation scientists, this means IV bags and blister packs manufactured with DBMS maintain flexibility without contaminating the pharmaceutical payload.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to derive the benchmarking data. These methods are designed to isolate the plasticizer's performance variables.

Protocol A: Resin Compounding and Film Casting

Objective: Produce homogenous, defect-free polymer films with precisely controlled thermal history.

  • Dissolution: Dissolve 2.0 g of high-molecular-weight PVC powder in 40 mL of anhydrous Tetrahydrofuran (THF) under continuous magnetic stirring at 40°C until optically clear.

  • Plasticizer Integration: Add exactly 0.8 g (40 phr) of the target plasticizer (DBP, DBS, or DBMS) to the polymer solution. Stir for an additional 2 hours to ensure homogenous thermodynamic mixing.

  • Casting: Pour the solution into a leveled, PTFE-coated Petri dish.

  • Controlled Evaporation: Cover with a perforated glass watch to allow slow solvent evaporation over 24 hours at ambient temperature (prevents rapid phase separation).

  • Vacuum Desiccation: Transfer the film to a vacuum oven at 50°C for 48 hours to remove residual THF. Verify constant mass to confirm complete solvent removal.

Protocol B: Accelerated Migration Assay (Pharma Standard)

Objective: Quantify the tendency of the plasticizer to leach from the resin into surrounding media (simulating bodily fluids or liquid drug formulations).

  • Sample Preparation: Cut the cast films into uniform 20 mm × 20 mm squares.

  • Initial Weighing: Record the initial mass ( Mi​ ) of each square using an analytical balance (precision 0.1 mg).

  • Incubation: Submerge each square in 50 mL of extraction medium (e.g., distilled water for aqueous simulation, or n-hexane for lipid simulation) inside sealed borosilicate vials.

  • Thermal Stress: Incubate the vials in a shaking water bath at 37°C (physiological temperature) at 100 rpm for 72 hours.

  • Desiccation & Final Weighing: Remove the films, rinse gently with deionized water, and dry in a vacuum oven at 40°C for 24 hours. Record the final mass ( Mf​ ).

  • Validation: Calculate the weight loss percentage: [(M_i - M_f) / M_i] × 100. Run in triplicate. A standard deviation of <0.05% validates the homogeneity of the original cast film.

Workflow Step1 1. Resin Compounding (40 phr Plasticizer in PVC/THF) Step2 2. Film Casting & Vacuum Drying (Isolate Polymer-Plasticizer Matrix) Step1->Step2 Step3 3. Initial Mass Measurement (M_i) (Analytical Balance ±0.1mg) Step2->Step3 Step4 4. Incubation in Extraction Media (37°C, 72 hrs, 100 rpm) Step3->Step4 Step5 5. Vacuum Desiccation & Final Mass (M_f) (Remove Absorbed Solvent) Step4->Step5 Step6 6. Calculate Migration Rate ΔM = [(M_i - M_f) / M_i] x 100 Step5->Step6

Experimental workflow for the accelerated plasticizer migration assay.

Conclusion for Drug Development Professionals

The transition away from phthalates is not merely a regulatory compliance exercise; it is an opportunity to engineer better materials. Dibutyl 2-methylbutanedioate (DBMS) demonstrates that bio-based dialkyl succinates can be structurally tuned to meet the rigorous demands of industrial and biomedical applications.

For researchers developing next-generation pharmaceutical packaging, medical tubing, or even enteric polymer coatings for oral solid dosages, DBMS offers a compelling profile: the ester linkages ensure broad compatibility with polar polymers, while the methyl branching secures the molecule within the matrix, drastically reducing the risk of drug-packaging interactions and patient exposure to leachables.

References

  • ChemicalCell. 2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7. Retrieved April 4, 2026. URL:[Link]

  • National Institutes of Health (NIH) / Molecules. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. (October 19, 2021). URL:[Link]

  • American Chemical Society (ACS). Fully Renewable, Effective, and Highly Biodegradable Plasticizer: Di-n-heptyl Succinate. (July 27, 2020). URL:[Link]

  • Taylor & Francis. A morphological study on the plasticization of poly(vinyl chloride) by diethylhexyl succinate and Dibutyl Phthalate. (September 02, 2006). URL:[Link]

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Comparative Analysis of Solid Acid Catalysts for the Synthesis of Dibutyl 2-Methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of dibutyl 2-methylbutanedioate (commonly known as dibutyl methylsuccinate) via the esterification of 2-methylbutanedioic acid with n-butanol is a critical pathway for producing high-value bio-based plasticizers, lubricants, and copolymer building blocks [[1]](1]. Historically, this reaction relied on homogeneous catalysts (e.g., H2​SO4​ ), which pose severe environmental, corrosive, and separation challenges. As a Senior Application Scientist, I evaluate the transition to heterogeneous solid acid catalysts, objectively comparing their kinetic performance, thermal stability, and mechanistic suitability for sterically hindered dicarboxylic acids.

Mechanistic Context: The Alpha-Methyl Challenge

Esterification is a reversible, equilibrium-limited reaction requiring continuous water removal. The mechanism involves the protonation of the carboxylic carbonyl oxygen by a Brønsted acid site, followed by the nucleophilic attack of the alcohol.

Unlike linear succinic acid, 2-methylbutanedioic acid possesses an alpha-methyl group. This introduces steric hindrance near one of the carboxyl groups, slightly increasing the activation energy required for the nucleophilic attack of the bulky n-butanol molecule . Consequently, the ideal solid acid catalyst must not only possess high acid site density but also optimal pore architecture to prevent diffusion limitations during the formation of the transition state.

Comparative Analysis of Solid Acid Catalysts

Ion-Exchange Resins (e.g., Amberlyst-15, Amberlyst-70)
  • Mechanism: These are macroporous styrene-divinylbenzene copolymers functionalized with sulfonic acid ( −SO3​H ) groups. They swell in polar media (like n-butanol), exposing a high density of internal Brønsted acid sites.

  • Performance: Amberlyst-15 is highly active for esterification but is strictly limited to operating temperatures below 120 °C due to the thermal desulfonation of the polymer backbone 2[2]. While effective for continuous flow reactors under mild conditions 3[3], the temperature cap limits the reaction rate for the sterically hindered alpha-carboxyl group of methylsuccinic acid.

Supported Heteropolyacids (e.g., PW12 / Zeolite HY)
  • Mechanism: 12-tungstophosphoric acid (PW12) is a Keggin-type heteropolyacid offering superacidity. By anchoring PW12 onto a Zeolite HY support, the catalyst achieves a massive surface area while preventing the leaching typically associated with homogeneous HPAs.

  • Performance: This composite exhibits exceptional synergistic effects. In analogous esterification of C4 diacids with n-butanol, optimized PW12/Zeolite HY achieves >92% conversion and 60% diester selectivity at 90 °C within 8 hours 4[4]. It handles steric bulk better than pure microporous zeolites due to surface-anchored active sites.

Sulfonic Acid-Functionalized Mesoporous Silica (e.g., SBA-15- SO3​H )
  • Mechanism: Covalent attachment of −SO3​H groups to a rigid silica framework with large, uniform mesopores (5–8 nm).

  • Performance: This catalyst directly addresses the alpha-methyl challenge. The large pores eliminate the diffusion limitations seen in microporous zeolites, allowing the bulky dibutyl 2-methylbutanedioate product to easily diffuse out of the catalyst pores, thereby shifting the equilibrium forward .

Sulfated Metal Oxides (e.g., Sulfated Zirconia)
  • Mechanism: Generation of strong Lewis and Brønsted acid sites via sulfate coordination to a ZrO2​ lattice.

  • Performance: While initially superacidic and highly active, sulfated metal oxides are prone to rapid deactivation. The water generated as a byproduct during esterification hydrolyzes the sulfate groups, leading to severe leaching into the product phase 3[3].

Quantitative Performance Data

The following table summarizes the comparative performance metrics extrapolated from standardized C4/C5 diacid esterification models:

Catalyst ClassActive SiteMax Temp (°C)Conversion (%)Diester SelectivityReusabilityPrimary Limitation
Amberlyst-15 −SO3​H (Brønsted)12085 - 90%ModerateHighThermal degradation
PW12 / Zeolite HY Heteropolyacid>250>92%High (60-70%)Very HighComplex synthesis
SBA-15- SO3​H −SO3​H (Brønsted)180>95%Very HighHighHigh material cost
Sulfated Zirconia SO42−​/ZrO2​ >30080 - 85%ModerateLowSevere leaching

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing dibutyl 2-methylbutanedioate using a solid acid catalyst (e.g., PW12/Zeolite HY) 4[4].

Step 1: Reaction Setup & Stoichiometry

  • Charge a round-bottom flask with 2-methylbutanedioic acid and n-butanol at a 1:3 to 1:4 molar ratio. Causality: The excess alcohol drives the equilibrium toward the diester via Le Chatelier's principle.

  • Add the solid acid catalyst at 5 wt% relative to the diacid mass.

Step 2: Azeotropic Distillation

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to 90–110 °C under continuous magnetic stirring (600 rpm) for 8 hours. Causality: The Dean-Stark trap continuously removes the water byproduct azeotropically, preventing the reverse hydrolysis reaction.

Step 3: Analytical Validation

  • Withdraw 0.5 mL aliquots hourly. Filter through a 0.22 µm PTFE syringe filter.

  • Analyze via GC-FID (using an internal standard like nonane) to quantify the disappearance of the monoester intermediate and the formation of dibutyl 2-methylbutanedioate.

Step 4: Catalyst Recovery & Regeneration

  • Terminate the reaction and separate the solid catalyst via vacuum filtration.

  • Wash the catalyst thoroughly with ethanol to remove adsorbed organic residues, followed by drying at 150 °C for 4 hours (Note: limit to 80 °C if using Amberlyst resins). Causality: Proper desorption of bulky esters prevents pore blocking in subsequent cycles.

Visualizations

Workflow N1 Reactants (Methylsuccinic Acid + n-Butanol) N3 Esterification Reactor (90-110°C, Dean-Stark) N1->N3 N2 Solid Acid Catalyst (e.g., PW12/HY or SBA-15-SO3H) N2->N3 N4 Product Mixture (Diester, Monoester, Water) N3->N4 Conversion N5 Filtration & Phase Separation N4->N5 N6 Dibutyl 2-methylbutanedioate (Target Product) N5->N6 Organic Phase N7 Catalyst Regeneration (Washing & Thermal Drying) N5->N7 Solid Phase N7->N2 Recycle

Caption: Workflow for the solid-acid catalyzed synthesis and recovery of dibutyl 2-methylbutanedioate.

CatalystLogic Start Select Solid Acid Catalyst for Methylsuccinic Acid Temp Required Reaction Temp > 120°C? Start->Temp Resin Ion-Exchange Resins (e.g., Amberlyst-15) Temp->Resin No (Mild Conditions) Pore Is steric hindrance a primary concern? (Alpha-methyl group bulk) Temp->Pore Yes (High Temp Required) Zeolite Microporous Zeolites (H-Y, H-Beta) Risk of pore diffusion limits Pore->Zeolite No Meso Mesoporous Silica (SBA-15-SO3H) or Supported HPAs (PW12/HY) Pore->Meso Yes (Optimal Choice)

Caption: Decision matrix for selecting solid acid catalysts based on thermal and steric requirements.

Conclusion

For the synthesis of dibutyl 2-methylbutanedioate, the choice of solid acid catalyst dictates both the kinetic efficiency and the downstream processing viability. While Amberlyst-15 is a standard baseline, its thermal limits restrict the reaction kinetics for sterically hindered diacids. Mesoporous sulfonic acids (SBA-15- SO3​H ) and supported heteropolyacids (PW12/Zeolite HY) emerge as the superior alternatives, providing the requisite thermal stability, superacidity, and pore architecture to overcome the steric bulk of the alpha-methyl group, ensuring high diester selectivity and robust catalyst reusability.

Sources

Safety Operating Guide

Dibutyl 2-methylbutanedioate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Dibutyl 2-Methylbutanedioate: Comprehensive Operational Handling and Disposal Guide

Dibutyl 2-methylbutanedioate (CAS 18447-89-7), also known as dibutyl methylsuccinate, is a versatile diester derivative widely utilized in drug development and materials science as a specialty solvent, coalescing agent, and chemical intermediate. While it offers excellent solvency and plasticizing characteristics, its ester backbone dictates strict lifecycle management. Improper disposal can lead to environmental persistence, aquatic toxicity, or dangerous exothermic reactions in the laboratory.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, mechanistic approach to handling and disposing of dibutyl 2-methylbutanedioate. By understanding the chemical causality behind these protocols, laboratories can ensure absolute regulatory compliance and operational safety.

Physicochemical & Safety Profile

To design a safe operational workflow, we must first analyze the quantitative properties of the compound. The ester linkages in dibutyl 2-methylbutanedioate make it susceptible to both acid- and base-catalyzed hydrolysis, which directly informs our waste segregation strategy.

PropertyValue / DescriptionOperational Implication
Chemical Name Dibutyl 2-methylbutanedioateDiester structure; susceptible to saponification.
CAS Number 18447-89-7Unique identifier for SDS and regulatory tracking.
Molecular Weight 244.33 g/mol High boiling point; low volatility under ambient conditions.
Physical State Liquid (Golden/Clear)Requires liquid-liquid phase separation during extraction workflows.
Solubility Insoluble in water; miscible in organicsWill form a distinct organic layer in aqueous biphasic systems.
Specific Gravity ~0.96 g/cm³Lighter than water; forms the top layer in aqueous extractions (unless halogenated solvents are present).
Flash Point >76°C (>170°F)Combustible liquid. Must be kept away from open flames and strong oxidizers.

Data supported by standard chemical inventory profiles for 2-Methylbutanedioic Acid Dibutyl Ester [3].

Operational Protocol: Liquid-Liquid Extraction & Waste Generation

When utilizing dibutyl 2-methylbutanedioate as a reaction solvent, post-reaction workup typically involves aqueous washing. The following protocol ensures clean phase separation while preemptively preparing the solvent for safe disposal.

Step-by-Step Methodology:

  • Phase Separation: Transfer the biphasic reaction mixture to a borosilicate glass separatory funnel.

  • Density-Driven Extraction: Allow the layers to separate for 5–10 minutes. Dibutyl 2-methylbutanedioate (density ~0.96 g/cm³) will form the upper organic layer.

  • Self-Validation Step (The Water-Drop Test): To definitively confirm the identity of the organic layer, add a single drop of distilled water to the funnel. If the drop falls through the top layer and dissolves into the bottom layer, the top layer is successfully validated as the organic ester phase.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any residual acidic byproducts.

    • Causality: Removing acids prevents acid-catalyzed hydrolysis of the ester during long-term waste storage.

  • Collection: Drain the lower aqueous layer into an "Aqueous Waste" container. Collect the upper dibutyl 2-methylbutanedioate layer into a dedicated flask. If the solvent cannot be recovered, it must be routed to hazardous waste.

Waste Segregation & Chemical Incompatibilities

The most critical failure point in ester disposal is improper waste mixing. Dibutyl 2-methylbutanedioate must never be mixed with strong acids, strong bases, or strong oxidizing agents.

  • The Mechanistic Danger of Bases: If introduced to a waste container containing strong bases (e.g., NaOH , KOH ), the ester will undergo base-catalyzed hydrolysis (saponification). This reaction cleaves the molecule into 2-methylbutanedioate salts and butanol . Butanol is highly flammable and significantly increases the vapor pressure within the container, creating a severe risk of over-pressurization and explosion in sealed waste carboys.

  • The Danger of Oxidizers: As an organic compound, it provides fuel. Mixing with oxidizers (e.g., nitric acid, peroxides) can trigger spontaneous, violent exothermic oxidation.

Disposal Methodology: Step-by-Step Protocol

To comply with the for hazardous waste management [1], follow this self-validating disposal protocol:

  • Compatibility Verification (Self-Validation): Before adding the ester to a bulk waste container, use a universal pH indicator strip on a small 1 mL aliquot of the existing waste. Ensure the pH is between 6 and 8. This validates the absence of reactive acids or bases that could trigger hydrolysis.

  • Container Selection: Use a UN-approved High-Density Polyethylene (HDPE) or amber glass carboy.

    • Causality: Do not use standard PET plastics. Prolonged exposure to organic esters acts as a plasticizer, leaching into the PET matrix and causing structural degradation and eventual container failure.

  • Volume Management: Fill the container to a maximum of 80% capacity .

    • Causality: Leaving 20% headspace accommodates the thermal expansion of organic liquids during storage and transport, preventing hydrostatic rupture.

  • Strict Labeling: As mandated by the [2], affix a hazardous waste tag immediately upon the first drop of waste entering the container. Mark it as "Hazardous Waste - Non-Halogenated Organics". Explicitly write "Dibutyl 2-methylbutanedioate" (Avoid ambiguous acronyms).

  • Satellite Accumulation: Place the primary waste container inside a secondary containment bin (capable of holding 110% of the primary container's volume) in a designated Satellite Accumulation Area (SAA).

  • Final Incineration: Transfer the container to the facility's central waste accumulation area. The waste must be manifested for high-temperature incineration at a licensed facility.

    • Causality: Incineration is the only environmentally responsible disposal method for this ester. It ensures complete thermal breakdown into CO2​ and H2​O , entirely mitigating the risk of aquatic toxicity that would occur if the ester entered the water table.

Emergency Spill Response Plan

In the event of a localized laboratory spill:

  • Isolate: Evacuate unnecessary personnel and eliminate all ignition sources (sparks, open flames).

  • Contain: Surround the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust.

  • Absorb & Collect: Sweep the saturated absorbent using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag.

  • Dispose: Treat the contaminated absorbent as hazardous solid waste, labeling it for incineration.

Lifecycle & Disposal Workflow Diagram

The following diagram maps the logical progression from operational use to final destruction, highlighting the critical segregation check.

G A Dibutyl 2-Methylbutanedioate (Operational Use) B Waste Generation (Organic Phase) A->B C Segregation Check: Free of Oxidizers/Acids? B->C D Neutralize / Separate (If Incompatible) C->D No E Transfer to Non-Halogenated Organic Waste Container C->E Yes D->E F Secondary Containment & Satellite Accumulation Area E->F G Licensed Hazardous Waste Incineration Facility F->G

Lifecycle and disposal workflow for Dibutyl 2-methylbutanedioate organic waste.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." U.S. EPA, [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." U.S. Department of Labor, [Link]

  • ChemicalCell. "2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7 Technical Data." ChemicalCell Corporation,[Link]

Personal protective equipment for handling Dibutyl 2-methylbutanedioate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the operationalization of specialized chemical entities. Dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate, CAS 18447-89-7) is a branched dialkyl ester increasingly utilized as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization[1] and as a versatile intermediate in organic synthesis.

While it is not classified as acutely toxic, its lipophilic ester structure dictates specific handling protocols to mitigate dermal defatting, mild irritation, and environmental contamination. Standardizing your approach to handling this compound ensures both regulatory compliance and the preservation of experimental integrity[2].

Here is your comprehensive, mechanistic guide to the personal protective equipment (PPE), handling, and disposal of Dibutyl 2-methylbutanedioate.

The Mechanistic Approach to PPE Selection

Safety in the laboratory is not about blindly wearing gear; it is about matching the physical and chemical properties of a substance to the correct barrier materials. Dibutyl 2-methylbutanedioate is a stable, colorless liquid with low aqueous solubility but high solubility in organic solvents. Because it is an ester, it can act as a mild dermal defatting agent, meaning it strips natural oils from the skin upon prolonged contact.

The following table summarizes the quantitative and qualitative data driving our PPE specifications:

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm)Lipophilic esters rapidly degrade latex. Nitrile offers superior chemical resistance to aliphatic esters, preventing permeation and subsequent dermal defatting[2].
Eye Protection Tightly fitting safety goggles (EN 166 / ANSI Z87.1)Protects against accidental splashes and aerosolized droplets which can cause mild to moderate ocular irritation[3].
Body Protection Chemically resistant lab coat / Tyvek suitPrevents permeation of the liquid through standard woven fabrics to the skin.
Respiratory Half-mask respirator with Type A (Organic Vapor) cartridgeRequired only if handling outside a fume hood or if aerosolization/heating occurs, due to the generation of volatile organic compounds (VOCs)[3].

Self-Validating Operational Workflows: Handling & Transfer

To ensure trustworthiness in your daily operations, every protocol must be a self-validating system. The following step-by-step methodology guarantees safe transfer while actively verifying the integrity of your safety measures.

Step-by-Step Methodology for Safe Handling:

  • Engineering Control Verification: Before opening the container, verify that your chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). This ensures any volatile ester fractions are actively pulled away from the breathing zone.

  • PPE Donning: Equip tightly fitting safety goggles, a chemically resistant lab coat, and standard nitrile gloves.

  • Secondary Containment Setup: Place a secondary containment tray (made of polyethylene or PTFE) inside the fume hood. This ensures that any accidental primary vessel failure is mechanically contained.

  • Liquid Transfer: Using a volumetric pipette or a chemically compatible pump (e.g., PTFE-lined), transfer the dibutyl 2-methylbutanedioate. Avoid pouring directly from large carboys to minimize splashing and aerosol generation.

  • Atmospheric Purging: Immediately recap the source container. If long-term storage is planned, purge the headspace with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the ester.

  • Decontamination: Wipe down the exterior of the containers and the work area with a compatible solvent (e.g., ethanol or isopropanol) followed by water.

Validation Checkpoint: Post-transfer, inspect the exterior of your nitrile gloves and the secondary containment tray. The complete absence of swelling, discoloration, or degradation on the gloves validates the integrity of the PPE barrier.

Environmental Containment & End-of-Life Disposal

Because of its low aqueous solubility and potential to alter local aquatic biological oxygen demand (BOD), dibutyl 2-methylbutanedioate must never be discharged into municipal sewers or aquatic environments[4]. It requires high-temperature incineration to ensure complete thermal decomposition into carbon oxides (CO, CO2)[3].

Spill Response and Disposal Protocol
  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area. Ensure local exhaust ventilation is maximized to clear organic vapors[2].

  • PPE Escalation: Don emergency PPE, including a respirator with organic vapor cartridges if the spill is outside a ventilated enclosure.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Do NOT use combustible materials like sawdust, as esters can impregnate them and create a fire hazard.

  • Waste Collection: Use non-sparking scoops to collect the absorbed mixture. Place the waste into a heavy-duty, chemically resistant, sealable polyethylene container.

  • Site Decontamination: Wash the spill surface with a mild detergent and water to emulsify and remove residual lipophilic ester. Collect the rinsate as hazardous waste.

  • Disposal Routing: Label the container clearly as "Hazardous Organic Waste - Contains Dibutyl 2-methylbutanedioate." Route to a licensed hazardous waste facility for high-temperature incineration.

Validation Checkpoint: After site decontamination, the absence of a residual "fruity" or ester-like odor indicates successful removal of the volatile fraction, validating the cleanup effort.

SpillResponse Start Spill Detected: Dibutyl 2-methylbutanedioate Vent 1. Isolate Area & Maximize Ventilation Start->Vent PPE 2. Don Emergency PPE (Nitrile, Goggles, Respirator) Vent->PPE Absorb 3. Contain with Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect 4. Collect Waste (Non-sparking tools) Absorb->Collect Decon 5. Decontaminate Surface (Detergent & Water) Collect->Decon Incinerate 6. High-Temperature Incineration (Do Not Flush to Drain) Decon->Incinerate

Figure 1: Step-by-step spill response and disposal workflow for Dibutyl 2-methylbutanedioate.

Conclusion

Handling Dibutyl 2-methylbutanedioate safely requires an understanding of its underlying chemical behavior. By recognizing its lipophilic nature, laboratories can logically deduce the necessity of nitrile over latex, the importance of robust ventilation, and the absolute requirement for incineration over aqueous disposal. Implementing these self-validating protocols ensures a secure, compliant, and highly efficient laboratory environment.

References

  • EP1088009B1 - Components and catalysts for the polymerization of olefins, Google P
  • Dibutyl succinate - Safety D
  • SDS: Dibutyl succin
  • SAFETY DATA SHEET - Dibutyl succin

Sources

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